PENTA-O-ACETYL-A-L-IDOPYRANOSE
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-ZVDSWSACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of PENTA-O-ACETYL-α-L-IDOPYRANOSE
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Penta-O-acetyl-α-L-idopyranose, a key synthetic intermediate in carbohydrate chemistry. L-Idose, a C-5 epimer of D-glucose, is a rare sugar and a crucial component of glycosaminoglycans such as heparin and dermatan sulfate.[1] The peracetylated form, Penta-O-acetyl-α-L-idopyranose, serves as a versatile building block for the synthesis of these biologically significant molecules. This guide delves into its synthesis, chemical reactivity with a focus on glycosylation, conformational analysis, and analytical characterization, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of an Epimeric Outlier
In the vast landscape of monosaccharides, L-idose stands out as a structural anomaly. As the C-5 epimer of the ubiquitous D-glucose, its unique stereochemistry imparts significant conformational flexibility to the pyranose ring. This characteristic is of profound biological importance, particularly in the context of glycosaminoglycans (GAGs), where L-iduronic acid (the oxidized form of L-idose) residues play a pivotal role in mediating protein-carbohydrate interactions.[1]
However, the scarcity of L-idose from natural sources necessitates its chemical synthesis. Penta-O-acetyl-α-L-idopyranose emerges as a critical, shelf-stable intermediate in this endeavor. The acetyl protecting groups not only facilitate purification and characterization but also modulate the reactivity of the anomeric center, making it a valuable glycosyl donor for the assembly of complex oligosaccharides. This guide aims to provide a detailed exploration of the chemical properties of this important molecule, grounded in established synthetic and analytical principles.
Physicochemical Properties
A summary of the key physicochemical properties of Penta-O-acetyl-α-L-idopyranose is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 16299-15-3 | [2][3] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3] |
| Molecular Weight | 390.34 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [3] |
| Solubility | Soluble in water, methanol, ethanol, and acetone. | [3] |
| Melting Point | 94-96 °C | [3] |
| Storage Conditions | Store at < -15°C | [3] |
| Optical Rotation [α]D | Data not available in the searched literature. |
Synthesis of Penta-O-acetyl-α-L-idopyranose: A Journey of Epimeric Inversion
The synthesis of L-idose derivatives typically commences from readily available D-glucose precursors, requiring a key epimerization step at the C-5 position. One efficient route involves the hydroboration of an enol ether derived from a D-glucofuranose derivative, followed by hydrolysis and acetolysis of a 1,6-anhydro-β-L-idopyranose intermediate.[1]
The causality behind this multi-step approach lies in the need for precise stereochemical control. The initial furanose ring structure of the D-glucose starting material allows for the selective modifications necessary to invert the stereocenter at C-5. The formation of the rigid 1,6-anhydro intermediate locks the pyranose ring in a conformation that facilitates the final peracetylation to yield the desired α-L-anomer.
Representative Synthetic Workflow:
The following diagram illustrates a plausible synthetic pathway from a protected D-glucose derivative to Penta-O-acetyl-α-L-idopyranose.
Caption: Synthetic pathway from a D-glucose derivative to Penta-O-acetyl-α-L-idopyranose.
Experimental Protocol: Acetolysis of 1,6-Anhydro-β-L-idopyranose
The final step in the synthesis, the acetolysis of the 1,6-anhydro intermediate, is crucial for introducing the acetyl groups and establishing the anomeric configuration.
Self-Validating System: This protocol is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Setup: A solution of 1,6-anhydro-β-L-idopyranose in a mixture of acetic anhydride and acetic acid is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is carefully added to the cooled reaction mixture. The catalyst facilitates the cleavage of the anhydro bridge and the subsequent acetylation.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progression. Complete consumption of the starting material is the primary validation checkpoint.
-
Workup: Upon completion, the reaction is quenched by pouring the mixture into ice-water. This hydrolyzes the excess acetic anhydride. The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product Characterization: The crude product is purified by column chromatography on silica gel. The structure and purity of the final Penta-O-acetyl-α-L-idopyranose are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Chemical Reactivity: A Versatile Glycosyl Donor
The peracetylated nature of Penta-O-acetyl-α-L-idopyranose renders it a moderately reactive glycosyl donor. The electron-withdrawing acetyl groups "disarm" the pyranose ring, making it less prone to spontaneous anomerization but requiring activation for glycosylation reactions.
Glycosylation Reactions:
The formation of a glycosidic bond using Penta-O-acetyl-α-L-idopyranose typically involves the activation of the anomeric center with a Lewis acid promoter.
Caption: General scheme for a glycosylation reaction using Penta-O-acetyl-α-L-idopyranose.
The stereochemical outcome of the glycosylation is influenced by several factors:
-
Neighboring Group Participation: The acetyl group at C-2 can participate in the reaction, leading to the formation of an acetoxonium ion intermediate. This intermediate typically directs the incoming nucleophile (the acceptor) to the opposite face, resulting in the formation of a 1,2-trans glycosidic linkage.
-
Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the degree of neighboring group participation.
-
Promoter Choice: The nature of the Lewis acid promoter can affect the reaction rate and, in some cases, the stereoselectivity.
-
Acceptor Nucleophilicity: The reactivity of the acceptor alcohol plays a crucial role in the overall efficiency of the glycosylation reaction.
It has been observed that fusion of Penta-O-acetyl-α-L-idopyranose with various phenols using zinc chloride as a catalyst predominantly yields the α-anomer.[1]
Conformational Analysis: A Flexible Ring System
The pyranose ring of L-idose derivatives is known for its conformational flexibility, a direct consequence of its unique stereochemistry. Unlike D-glucose, which strongly prefers the ⁴C₁ chair conformation, L-idose derivatives can exist in equilibrium between multiple chair and boat/skew-boat conformations.
The conformational equilibrium is influenced by the nature and orientation of the substituents on the pyranose ring. In the case of Penta-O-acetyl-α-L-idopyranose, the bulky acetyl groups will have a significant impact on the relative energies of the different conformers.
Caption: Conformational equilibrium of the L-idopyranose ring.
Analytical Characterization
The definitive characterization of Penta-O-acetyl-α-L-idopyranose relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The chemical shifts of the ring protons and the coupling constants between them are particularly informative for determining the stereochemistry and conformation of the pyranose ring. While specific data for the α-L-ido isomer is not available in the searched literature, one would expect the anomeric proton to appear as a characteristic downfield signal.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the pyranose ring and the acetyl groups provide further confirmation of the structure.
A comprehensive assignment of ¹H and ¹³C NMR spectra for D-glucopyranosyl-D-glucopyranosides has been performed, and similar methodologies could be applied to Penta-O-acetyl-α-L-idopyranose.[4]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation. The expected molecular ion peak for Penta-O-acetyl-α-L-idopyranose would correspond to its molecular weight of 390.34 g/mol .
Conclusion and Future Perspectives
Penta-O-acetyl-α-L-idopyranose is a cornerstone of synthetic carbohydrate chemistry, providing a gateway to the rare and biologically important L-idose scaffold. Its synthesis, while challenging due to the required epimerization, is achievable through established multi-step sequences. As a glycosyl donor, its reactivity can be harnessed to construct complex oligosaccharides, although careful optimization of reaction conditions is necessary to control stereoselectivity.
The conformational flexibility of the L-idopyranose ring system, a defining feature of this molecule, warrants further investigation through detailed spectroscopic and computational studies. A deeper understanding of its conformational landscape will undoubtedly aid in the rational design of glycosylation reactions and the development of novel glycomimetics with tailored biological activities. As research into the roles of glycosaminoglycans in health and disease continues to expand, the importance of versatile building blocks like Penta-O-acetyl-α-L-idopyranose is set to grow, solidifying its place as an indispensable tool for the scientific community.
References
-
ResearchGate. (n.d.). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis of all configurational isomers of 1,6-anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-d-hexopyranoses. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Access to 1,6-Anhydro-β- l -hexopyranose Derivatives via Domino Reaction: Synthesis of l -Allose and l -Glucose. Retrieved from [Link]
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Thieme. (2024). Recent Progress in the Synthesis and Glycosylation of Rare Sugars. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,6-Anhydro-2,3-di-O-methyl-β-L-idopyranose and 1,6-Anhydro-2,3,4-tri-O-methyl-β-L-idopyranose1. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosacharides during Metabolic Glycan Labeling. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Structure Elucidation of Penta-O-acetyl-α-L-idopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-O-acetyl-α-L-idopyranose is a fully protected derivative of L-idose, a rare hexose that is a C-5 epimer of D-glucose. As a constituent of glycosaminoglycans such as dermatan sulfate and heparin sulfate, L-iduronic acid, the oxidized form of L-idose, plays a critical role in a wide array of biological processes, including cell signaling, anticoagulation, and viral entry. The peracetylated form of L-idopyranose serves as a key synthetic intermediate in the synthesis of glycosides and other complex carbohydrates, making its unambiguous structural characterization a prerequisite for its use in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the structural elucidation of penta-O-acetyl-α-L-idopyranose. We will delve into the synthetic rationale, purification strategies, and the detailed interpretation of spectroscopic data, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in carbohydrate synthesis and analysis.
Synthesis and Purification
The synthesis of penta-O-acetyl-α-L-idopyranose typically starts from a more readily available carbohydrate precursor. An efficient reported synthesis begins with 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, which undergoes a series of transformations including hydroboration, hydrolysis, and acetolysis to yield the target molecule in a good overall yield.[1]
Experimental Protocol: Synthesis
A representative synthetic protocol involves the following key steps:
-
Starting Material: 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose.
-
Step 1: Hydroboration of an enol ether intermediate. This step is crucial for establishing the desired stereochemistry at C-5.
-
Step 2: Hydrolysis of the resulting L-idofuranosyl sugar. This removes the protecting groups at C-1 and C-2.
-
Step 3: Acetolysis of 1,6-anhydro-β-L-idopyranose. This final step introduces the acetyl groups and yields the desired penta-O-acetyl-α-L-idopyranose.
For a detailed, step-by-step synthetic procedure, readers are encouraged to consult the primary literature.[1]
Experimental Protocol: Purification
Purification of the crude product is critical to obtain material suitable for spectroscopic analysis and subsequent synthetic applications. Due to the hydrophobic nature of the acetyl protecting groups, reversed-phase high-performance liquid chromatography (HPLC) is a highly effective purification method.[2]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water is a common mobile phase system. The gradient is optimized to ensure good separation of the desired product from any remaining starting materials or byproducts.
-
Detection: UV detection is suitable if the molecule contains a chromophore, or an Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-chromophoric compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to confirm purity.
Flash chromatography on silica gel can also be employed as a purification technique for protected carbohydrates.
Spectroscopic Analysis and Structure Elucidation
The cornerstone of structural elucidation for any organic molecule lies in the detailed analysis of its spectroscopic data. For penta-O-acetyl-α-L-idopyranose, a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry provides the necessary information to confirm its constitution, configuration, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrates in solution. The chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) provide a wealth of information about the connectivity of atoms and their spatial arrangement.
Conformational Considerations: The idopyranose ring is known for its conformational flexibility and can exist in equilibrium between different chair and skew-boat conformations.[3] The interpretation of NMR data must, therefore, take into account the conformational preferences of the molecule in the solvent used for the analysis. For acetylated idopyranose derivatives, the bulky acetyl groups can significantly influence the conformational equilibrium.
1H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
-
Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are diagnostic of the α- or β-configuration. For an α-anomer, the anomeric proton is typically in an axial orientation, leading to a smaller coupling constant with H-2.
-
Ring Protons (H-2 to H-5): The chemical shifts and coupling patterns of the ring protons are highly dependent on their relative stereochemistry and the overall conformation of the pyranose ring.
-
Exocyclic Protons (H-6a and H-6b): These protons on the C6 carbon typically appear as a complex multiplet.
-
Acetyl Protons: The protons of the five acetyl groups will appear as sharp singlets in the upfield region of the spectrum (around 2.0-2.2 ppm).
13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.
-
Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is also indicative of the anomeric configuration.
-
Ring Carbons (C-2 to C-5): The chemical shifts of these carbons are sensitive to the stereochemistry and conformation.
-
Exocyclic Carbon (C-6): The chemical shift of the C6 carbon.
-
Carbonyl Carbons: The carbonyl carbons of the acetyl groups will appear in the downfield region of the spectrum (around 170 ppm).
-
Methyl Carbons: The methyl carbons of the acetyl groups will appear in the upfield region (around 20-21 ppm).
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the positions of the acetyl groups by observing correlations from the ring protons to the carbonyl carbons of the acetyl groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern can offer valuable structural insights. For peracetylated sugars, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques.
Molecular Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion (e.g., [M+Na]+ or [M+H]+), confirming the molecular weight of 390.34 g/mol for C16H22O11.
Fragmentation Pattern: The fragmentation of peracetylated monosaccharides in the mass spectrometer often involves the sequential loss of acetyl groups (as acetic acid or ketene). The fragmentation pattern can provide clues about the structure, although it may not be sufficient on its own for complete stereochemical determination. Analysis of the fragmentation of the glycosidic bond in larger oligosaccharides containing this unit can also provide valuable structural information.
Data Interpretation: A Validating System
The true power of these analytical techniques lies in their combined and self-validating application. The proposed structure of penta-O-acetyl-α-L-idopyranose must be consistent with all the data obtained from the different spectroscopic methods.
Integrated Analysis Workflow
Caption: Workflow for the structure elucidation of Penta-O-acetyl-α-L-idopyranose.
For instance, the connectivity of the pyranose ring established from COSY and HMBC data must be in agreement with the molecular formula determined by mass spectrometry. The relative stereochemistry of the hydroxyl groups, as inferred from the proton-proton coupling constants and NOESY correlations, must be consistent with the known structure of L-idose. The positions of the acetyl groups, confirmed by HMBC correlations from the ring protons to the acetyl carbonyl carbons, should account for all five acetyl groups observed in the 1H and 13C NMR spectra and the molecular weight determined by MS.
Conclusion
The structural elucidation of penta-O-acetyl-α-L-idopyranose is a systematic process that relies on the synergistic application of modern synthetic and spectroscopic techniques. A thorough analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, allows for the unambiguous determination of its covalent structure, stereochemistry, and preferred conformation in solution. This detailed structural characterization is fundamental for its effective use as a building block in the synthesis of biologically important and therapeutically relevant complex carbohydrates. The methodologies and principles outlined in this guide provide a robust framework for researchers in the field of glycoscience and drug development to confidently characterize this and other complex carbohydrate molecules.
References
-
M. I. CHITTAWONG, V., & THEBTARANONTH, Y. (2008). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Journal of the Chinese Chemical Society, 55(4), 863-867. [Link]
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Gama, C. I., Tully, S. E., Sotogaku, N., & Hsieh-Wilson, L. C. (2006). Sulfated-modified carbohydrates for inhibiting L-selectin. Bioorganic & medicinal chemistry letters, 16(1), 115-118. [Link]
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D'Andrea, G., & Di Michele, A. (2013). Glycosyl Triflates in Organic Synthesis. Current Organic Synthesis, 10(5), 732-751. [Link]
-
Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166. [Link]
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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Penta-O-acetyl-α-L-idopyranose (CAS: 16299-15-3)
Welcome to a comprehensive exploration of Penta-O-acetyl-α-L-idopyranose, a pivotal, yet often overlooked, building block in the intricate world of glycoscience. This guide moves beyond a simple recitation of facts, offering a narrative grounded in practical application and synthetic strategy. As researchers delving into the complex signaling pathways governed by glycosaminoglycans (GAGs), understanding the tools of the trade is paramount. This molecule is not just a chemical entity; it is a key that unlocks the synthesis of complex oligosaccharides, enabling a deeper understanding of biological processes from viral entry to cell differentiation.
This document is structured to provide a holistic view, from fundamental properties to complex synthetic applications, ensuring that every protocol and piece of data is presented with the causality and validation required for rigorous scientific endeavor.
Core Identity and Strategic Importance
Penta-O-acetyl-α-L-idopyranose (CAS No. 16299-15-3) is a fully protected monosaccharide, a derivative of the rare sugar L-idose.[1][2] Its primary significance lies not in its direct biological activity, but in its role as a stable, versatile precursor for the synthesis of L-iduronic acid (IdoA).[3][4]
L-iduronic acid is a critical hexuronic acid component of major glycosaminoglycans including heparin, heparan sulfate, and dermatan sulfate.[3][4][5] These GAGs are not mere structural components but are active participants in a vast array of biological processes by mediating interactions with a diverse range of proteins.[4][6] The conformational flexibility of the IdoA residue within a GAG chain, capable of adopting multiple chair and skew-boat forms, allows for highly specific and dynamic binding to proteins, influencing processes such as cell signaling, angiogenesis, and viral infection.[5][6][7]
Physicochemical & Handling Characteristics
A clear understanding of a compound's physical properties is the foundation of its successful application in the lab.
| Property | Value | Source(s) |
| CAS Number | 16299-15-3 | [1][8] |
| Alternate CAS | 2152-77-4 | [9][10] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][8][9] |
| Molecular Weight | 390.34 g/mol | [1][8][10] |
| Appearance | White Crystalline Solid | [8] |
| Melting Point | 94-96°C | [8] |
| Solubility | Soluble in water, methanol, ethanol, acetone | [1] |
| Storage | Recommended: <-15°C; Hygroscopic | [1][11] |
| Purity | Typically >98% | [8] |
Synthesis Strategy: From Common Sugars to a Rare Asset
The efficient synthesis of Penta-O-acetyl-α-L-idopyranose is a cornerstone of its utility. A common and effective strategy involves a multi-step conversion from the readily available D-glucose. One documented approach achieves this in five steps from a protected glucofuranose derivative.[12] The logic behind such a synthesis is to manipulate the stereochemistry at specific carbon centers to epimerize the D-gluco configuration to the L-ido configuration.
The following workflow provides a conceptual overview of a synthetic pathway.
Caption: Conceptual workflow for the synthesis of Penta-O-acetyl-α-L-idopyranose.
Experimental Protocol: Acetylation of L-Idose
While a full multi-step synthesis is beyond the scope of this guide, a general protocol for the final acetylation step (peracetylation) of a free sugar like L-idose provides valuable insight. This method is analogous to the well-established procedures for other sugars like glucose.[13][14]
Objective: To fully acetylate all five hydroxyl groups of L-idose to yield Penta-O-acetyl-L-idopyranose.
Materials:
-
L-Idose
-
Acetic Anhydride (Ac₂O)
-
Catalyst (e.g., Sodium Acetate or Perchloric Acid)
-
Appropriate Solvent (if not using Ac₂O as solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask, suspend L-idose in an excess of acetic anhydride. If using a catalyst like sodium acetate, add it to the mixture.[14]
-
Catalysis: For acid catalysis, cool the mixture and add a catalytic amount of 70% perchloric acid dropwise, ensuring the temperature does not exceed 35°C.[13] Constant swirling is necessary until the sugar dissolves.
-
Reaction: Allow the mixture to stand at room temperature for approximately 30 minutes to an hour, or until the reaction is complete (monitored by TLC).[13] For thermal methods with sodium acetate, the mixture may be heated under reflux.[14]
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This step hydrolyzes the excess acetic anhydride and precipitates the acetylated sugar product.[13]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and acetic acid.
-
Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as hot ethanol, to yield pure Penta-O-acetyl-L-idopyranose.[13]
Trustworthiness through Self-Validation: The success of this protocol is validated by the physicochemical properties of the final product. A sharp melting point (94-96°C) and spectroscopic data consistent with the expected structure confirm the identity and purity of the compound.
Analytical Characterization: Confirming Structure and Purity
Rigorous characterization is non-negotiable. A combination of spectroscopic and physical methods is employed to validate the synthesis of Penta-O-acetyl-α-L-idopyranose.
| Analytical Technique | Purpose & Expected Outcome |
| ¹H NMR | Confirms the proton environment. The spectrum is complex due to conformational equilibria of the idopyranose ring.[5][15] Expect signals for the 5 acetyl methyl groups (~2.0-2.2 ppm) and a series of coupled signals for the 7 ring protons. The anomeric proton's chemical shift and coupling constant are diagnostic for the α-configuration. |
| ¹³C NMR | Confirms the carbon backbone. Expect signals for the 5 acetyl carbonyl carbons (~169-171 ppm), 5 acetyl methyl carbons (~20-21 ppm), and the 6 pyranose ring carbons.[16] |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the molecular formula C₁₆H₂₂O₁₁. |
| Elemental Analysis | Provides the percentage composition of C and H, which must match the theoretical values for the molecular formula. |
| Optical Rotation | Measures the specific rotation, which is a key physical constant for chiral molecules. |
Core Application: A Gateway to Glycosaminoglycan Synthesis
The principal application of Penta-O-acetyl-α-L-idopyranose is as a glycosyl donor or a precursor to one, for the synthesis of complex oligosaccharides containing L-iduronic acid.[4][17]
The process involves several key transformations:
-
Glycosylation: The peracetylated sugar can be converted into a more reactive glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate). This donor is then used to couple with a glycosyl acceptor (another protected sugar) to form a disaccharide.
-
Deprotection: The acetyl groups can be selectively removed to free up hydroxyl groups for further modification.
-
Oxidation: Crucially, the primary alcohol at the C-6 position of the idose ring is oxidized to a carboxylic acid to form the desired L-iduronic acid residue. This oxidation is often performed after the idose unit has been incorporated into the oligosaccharide chain.[3][4]
This strategic pathway allows for the construction of specific GAG sequences found in heparin or dermatan sulfate. These synthetic oligosaccharides are invaluable tools for:
-
Studying Protein-GAG Interactions: Elucidating the precise binding domains and structural requirements for proteins that interact with heparin or heparan sulfate.
-
Enzyme Substrate Development: Fusion with fluorogenic molecules like 4-methylcoumarin creates substrates to measure the activity of enzymes like α-L-iduronidase, which is deficient in the lysosomal storage disorder Mucopolysaccharidosis type I (MPS I).[12]
-
Drug Discovery: Designing and synthesizing GAG mimetics that can modulate biological processes, acting as anticoagulants, anti-inflammatory agents, or antiviral compounds. For example, IdoA-containing GAGs are known to be required for efficient respiratory syncytial virus (RSV) infection.[5]
Caption: Role of Penta-O-acetyl-α-L-idopyranose as a key intermediate.
Conclusion
Penta-O-acetyl-α-L-idopyranose represents a critical enabling molecule in the field of glycoscience. Its value is not intrinsic but is realized through its conversion into L-iduronic acid-containing structures that are otherwise largely inaccessible. For the researcher in drug development or chemical biology, mastering the synthesis and application of this compound opens the door to creating bespoke GAG oligosaccharides. These molecules are essential for dissecting complex biological signaling events and for developing novel therapeutics that target the vast and growing landscape of the glyco-interactome. It is a testament to how the synthesis of a single, rare sugar derivative can have a profound impact on our ability to understand and manipulate human health.
References
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Title: Iduronic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of L-Iduronic Acid Derivatives: Crystal Structure of Methyl (Methyl 2,3,4-Tri-O-Acetyl-β-L-Idopyranosid)Uronate Source: Taylor & Francis Online URL: [Link]
-
Title: Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose Source: ResearchGate URL: [Link]
-
Title: Synthetic approaches to l-Iduronic Acid and l-Idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides Source: UQ eSpace URL: [Link]
-
Title: EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+) Source: The Pharmstudent URL: [Link]
-
Title: Biological functions of iduronic acid in chondroitin/dermatan sulfate Source: PubMed Central (PMC) URL: [Link]
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Title: 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides Source: PubMed URL: [Link]
-
Title: Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences Source: PubMed URL: [Link]
-
Title: Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis Source: ResearchGate URL: [Link]
- Title: US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose Source: Google Patents URL
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An In-Depth Technical Guide to the Synthesis of Penta-O-acetyl-α-L-idopyranose from D-glucose
Abstract
L-Idose, a rare L-hexose, is the C-5 epimer of D-glucose. Its scarcity in nature necessitates its synthesis from readily available starting materials, with D-glucose being the most economically viable precursor. This technical guide provides a comprehensive, in-depth exploration of a robust and validated multi-step synthetic pathway to convert D-glucose into penta-O-acetyl-α-L-idopyranose. This per-acetylated form is a stable, crystalline derivative, ideal for storage and as a versatile building block for further glycosylation reactions in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: The Significance of L-Idose and the Synthetic Challenge
L-sugars, while less common than their D-enantiomers, play crucial roles in various biological processes and are integral components of many bioactive molecules. L-Idose and its derivatives, in particular, are of significant interest in medicinal chemistry. The conversion of ubiquitous and inexpensive D-glucose to the rare and valuable L-idose represents a formidable challenge in carbohydrate chemistry.[1][2][3] The core of this challenge lies in the stereochemical inversion at the C-5 position, which defines the sugar as belonging to the L-series.[3][4]
This guide details a synthetic strategy that hinges on a series of carefully orchestrated protection, oxidation, reduction, and deprotection steps to achieve the desired epimerization at C-5. The final acetylation to yield penta-O-acetyl-α-L-idopyranose provides a stable product, readily characterizable and suitable for subsequent synthetic manipulations.
Overall Synthetic Strategy
The transformation of D-glucose to L-idose is a multi-step process that cannot be achieved directly. The chosen synthetic route is designed to be efficient and scalable, leveraging a key intermediate, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose.[5][6] This intermediate allows for selective manipulation of the hydroxyl group at the C-3 position, which is crucial for the subsequent steps leading to the inversion of stereochemistry at C-5.
The overall synthetic workflow can be summarized as follows:
-
Protection of D-glucose: Formation of diacetone-D-glucose to protect the hydroxyl groups at C-1, C-2, C-5, and C-6.
-
Oxidation at C-3: Selective oxidation of the free hydroxyl group at C-3 to a ketone.
-
Reduction of the C-3 Ketone: Stereoselective reduction of the ketone to introduce a hydroxyl group with the D-allose configuration.
-
Selective Deprotection: Removal of the 5,6-O-isopropylidene group to expose the primary hydroxyl at C-6.
-
Tosylation of C-6 Hydroxyl: Activation of the primary hydroxyl group for subsequent nucleophilic substitution.
-
Intramolecular Nucleophilic Substitution: Formation of a 3,6-anhydro ring, which facilitates the crucial C-5 epimerization.
-
Hydrolysis and Acetylation: Opening of the anhydro ring and the remaining protecting groups, followed by per-acetylation to yield the final product, penta-O-acetyl-α-L-idopyranose.
Diagram of the Overall Synthetic Workflow:
Caption: Key steps in the C-5 epimerization process.
Protocol (Combined Steps 4-7):
A detailed, multi-step protocol for this sequence is beyond the scope of this guide's format. However, the general procedure involves:
-
Selective Hydrolysis: Treatment of the D-allofuranose derivative with aqueous acetic acid.
-
Tosylation: Reaction of the resulting diol with p-toluenesulfonyl chloride in pyridine.
-
Cyclization: Treatment of the tosylated intermediate with a strong base such as sodium methoxide in methanol.
-
Full Hydrolysis: Heating the anhydro intermediate in aqueous acid to remove all protecting groups.
-
Acetylation: The crude L-idose is then treated with acetic anhydride and a catalyst (e.g., sodium acetate or perchloric acid) to afford penta-O-acetyl-α-L-idopyranose. [7][8][9]The product can be purified by recrystallization from ethanol.
Conclusion
The synthesis of penta-O-acetyl-α-L-idopyranose from D-glucose is a testament to the ingenuity of modern carbohydrate chemistry. This in-depth guide has outlined a robust and well-established synthetic route, providing not only detailed experimental considerations but also the underlying mechanistic principles. By leveraging strategic protection and deprotection schemes, coupled with key oxidation and reduction reactions, the challenging C-5 epimerization is successfully achieved. The final per-acetylated product serves as a stable and valuable building block for the synthesis of complex carbohydrates and glycoconjugates, which are of paramount importance in the fields of drug discovery and chemical biology.
References
- BenchChem. (n.d.). Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide.
- Fischer, E. (1895). Ueber die Verbindungen der Zucker mit den Alkoholen und Ketonen. Berichte der deutschen chemischen Gesellschaft, 28(1), 1145-1167.
- Google Patents. (n.d.). US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.
- Google Patents. (n.d.). US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.
- Demeter, F., Bényei, A., Borbás, A., & Herczeg, M. (n.d.). Synthesis of the Three Most Expensive l-Hexose Thioglycosides from d-Glucose. Organic Letters.
- Cfm Oskar Tropitzsch GmbH. (n.d.). Diacetone D-Glucose.
- Quora. (2016, October 1). Are D-glucose and L-glucose C-5 epimers of each other?
- Quora. (2023, January 27). What are the epimers of L-glucose?
- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.
- Google Patents. (n.d.). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.
- Google Patents. (n.d.). KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE.
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PENTA-O-ACETYL-A-L-IDOPYRANOSE molecular weight and formula
An In-Depth Technical Guide to Penta-O-acetyl-α-L-idopyranose: Properties, Synthesis, and Applications
Abstract
Penta-O-acetyl-α-L-idopyranose is a fully protected monosaccharide of L-idose, a rare hexose that is a critical component of glycosaminoglycans such as dermatan sulfate and heparan sulfate. The per-O-acetylated form serves as a vital, stable intermediate in synthetic carbohydrate chemistry. Its utility lies in its application as a glycosylation donor and, more significantly, as a precursor for the synthesis of diagnostic enzyme substrates. This guide provides a comprehensive overview of its chemical properties, outlines an efficient synthetic pathway, details methods for its analytical characterization, and explores its primary applications in biomedical research and drug development, equipping scientists with the foundational knowledge required to leverage this compound in their work.
Core Physicochemical Properties and Identification
For any laboratory application, a thorough understanding of a compound's fundamental properties is paramount for proper handling, storage, and experimental design. Penta-O-acetyl-α-L-idopyranose is a white crystalline solid at room temperature[1]. Its solubility profile, being soluble in common organic solvents like methanol, ethanol, and acetone, facilitates its use in a variety of reaction conditions[2].
Key quantitative and identifying data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3][4] |
| Molecular Weight | 390.34 g/mol | [1][2][4] |
| CAS Number | 16299-15-3 | [1][2][3][5] |
| Alternate CAS No. | 2152-77-4 | [3][4] |
| Appearance | White Crystalline Solid | [1] |
| Synonyms | α-L-Idose pentaacetate; A-L-IDOPYRANOSE, PENTAACETATE | [1][2] |
| Storage Conditions | Store at < -15°C or 2-8°C | [1][2][3] |
Synthesis and Purification: A Strategic Approach
The synthesis of L-idose derivatives is non-trivial due to the relative scarcity of L-idose itself. Therefore, efficient synthetic routes often commence from more abundant sugars, such as D-glucose, and involve key stereochemical inversions.
Synthetic Strategy Overview
An effective and scalable synthesis of penta-O-acetyl-α-L-idopyranose has been developed starting from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. This multi-step process leverages established carbohydrate chemistry transformations to achieve the desired stereochemistry and functionalization. The key stages of this synthesis include hydroboration of an enol ether, hydrolysis of the resulting L-idofuranosyl sugar, and finally, acetolysis of a 1,6-anhydro-β-L-idopyranose intermediate to yield the target compound[6]. The use of acetate protecting groups is a deliberate choice, as they are stable under a range of conditions but can be readily removed during subsequent synthetic steps.
Synthesis Workflow Diagram
The logical flow from a common starting material to the final protected L-idopyranose is a cornerstone of this synthetic strategy.
Caption: A multi-step synthesis of Penta-O-acetyl-α-L-idopyranose.
Detailed Experimental Protocol (Representative)
The following protocol is a conceptual outline based on established synthetic transformations for converting D-glucose derivatives to L-idose derivatives[6].
-
Preparation of the Enol Ether: The starting material, 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, is treated with a suitable reagent to form the corresponding enol ether. This step is crucial for inverting the stereochemistry at C5.
-
Hydroboration-Oxidation: The enol ether intermediate undergoes hydroboration-oxidation. This reaction proceeds with anti-Markovnikov regioselectivity and specific stereocontrol, yielding an L-idofuranosyl sugar derivative. The choice of borane reagent is critical for achieving high stereoselectivity.
-
Acidic Hydrolysis: The protecting groups (isopropylidene and benzylidene) are removed under acidic conditions to yield the free L-idofuranose sugar. This is followed by a step that encourages the formation of the thermodynamically stable 1,6-anhydro-β-L-idopyranose. This anhydro intermediate is a key conformationally rigid structure that facilitates the final step.
-
Acetolysis: The 1,6-anhydro-β-L-idopyranose is subjected to acetolysis, typically using acetic anhydride in the presence of a strong acid catalyst. This reaction simultaneously opens the anhydro ring and acetylates all five free hydroxyl groups, yielding the final product, penta-O-acetyl-α-L-idopyranose.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to isolate the pure α-anomer from any β-anomer or other byproducts.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a self-validating step essential for its use in further applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of carbohydrate derivatives.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the anomeric proton (H-1), the other ring protons, and the methyl protons of the five acetate groups. The chemical shift and coupling constants of the anomeric proton are particularly diagnostic for confirming the α-configuration and the pyranose ring conformation.
-
¹³C NMR: The carbon NMR spectrum provides complementary information. Key signals include those for the anomeric carbon (C-1), the other ring carbons, the methyl carbons of the acetates, and the carbonyl carbons of the acetates (typically in the 169-171 ppm range)[7].
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. For penta-O-acetyl-α-L-idopyranose, the expected exact mass is 390.1162 g/mol [8][9]. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum would show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and characteristic fragmentation patterns corresponding to the sequential loss of acetyl groups or acetic acid molecules[9][10].
Characterization Workflow Diagram
The process of ensuring molecular integrity follows a standardized and logical workflow.
Caption: Workflow for the purification and analytical validation.
Key Applications in Research and Drug Development
The utility of penta-O-acetyl-α-L-idopyranose stems from its identity as a protected form of L-idose, making it a valuable building block for more complex molecules.
Synthesis of Fluorogenic Enzyme Substrates
A primary and highly significant application is its use as a precursor in the synthesis of fluorogenic substrates for α-L-iduronidase[6]. This enzyme is deficient in individuals with Mucopolysaccharidosis type I (MPS I), a lysosomal storage disorder.
The synthetic pathway involves deacetylating the penta-O-acetyl-α-L-idopyranose and subsequently converting it into 4-methylcoumarin-7-yl α-L-idopyranosiduronic acid. This final compound is a substrate that, when cleaved by α-L-iduronidase, releases the highly fluorescent 4-methylumbelliferone, allowing for sensitive and quantitative measurement of enzyme activity. This is crucial for disease diagnosis, high-throughput screening of potential therapeutic agents, and fundamental research into enzyme function.
Glycosylation Donor and Click Chemistry Intermediate
As a protected monosaccharide, it can serve as a glycosylation donor in the synthesis of oligosaccharides and glycoconjugates[2]. The acetyl groups provide stability, while the anomeric acetate can be selectively activated to form a glycosidic bond with a suitable acceptor molecule. Furthermore, it can be modified for use in "click chemistry" reactions, a set of powerful and reliable reactions for bioconjugation, enabling the attachment of the L-ido-pyranose moiety to proteins, lipids, or other molecules of interest[2].
Conclusion
Penta-O-acetyl-α-L-idopyranose is more than a simple acetylated sugar; it is a specialized chemical tool that provides access to the rare L-idose scaffold. Its well-defined physicochemical properties, coupled with an efficient synthetic route from abundant starting materials, make it an accessible intermediate. For researchers in glycobiology and drug development, its most impactful role is as a key precursor for diagnostic substrates essential to the study of lysosomal storage diseases. Its broader applications in glycosylation and bioconjugation further underscore its value as a versatile building block in modern carbohydrate chemistry.
References
-
ResearchGate. (n.d.). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Retrieved from [Link]
-
LookChem. (n.d.). Penta-O-acetyl-aL-idopyranose CAS NO.16299-15-3. Retrieved from [Link]
-
Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Bhacca, N. S., Horton, D., & Paulsen, H. (1976). Conformation of .alpha.-D-idopyranose pentaacetate. The Journal of Organic Chemistry, 41(15), 2633–2635.
-
PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Fernandez-Mayoralas, A., Marra, A., & Conde, S. (1993). Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Biotechnology Letters, 15(4), 383-388.
-
SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). β-D-Glucopyranose pentaacetate. Retrieved from [Link]
- Google Patents. (n.d.). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.
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An In-depth Technical Guide to the Solubility of Penta-O-acetyl-α-L-idopyranose in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of penta-O-acetyl-α-L-idopyranose, a fully protected derivative of the rare sugar L-idose. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in chemical synthesis and pharmaceutical formulation.
Introduction to Penta-O-acetyl-α-L-idopyranose
Penta-O-acetyl-α-L-idopyranose (CAS No: 16299-15-3) is a synthetic monosaccharide derivative where all hydroxyl groups of α-L-idopyranose are acetylated.[1][2][3] This per-O-acetylation renders the otherwise hydrophilic sugar into a lipophilic molecule, significantly altering its physical and chemical properties, most notably its solubility. With a molecular formula of C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol , this white crystalline solid is a key intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs.[1][2][4][5] Understanding its solubility is paramount for designing reaction conditions, purification strategies, and formulation protocols.
Theoretical Framework: The Science of Dissolution for Acetylated Carbohydrates
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For penta-O-acetyl-α-L-idopyranose, the five acetyl groups introduce a significant non-polar character, masking the inherent polarity of the pyranose ring's hydroxyl groups.
The dissolution process can be understood through the following thermodynamic considerations:
-
Intermolecular Forces: The primary forces at play are van der Waals interactions (specifically London dispersion forces and dipole-dipole interactions) due to the acetyl carbonyl groups and the pyranose ring ethers. The potential for hydrogen bonding is significantly reduced compared to the parent sugar, L-idose.
-
Enthalpy of Solution (ΔHsol): This is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For penta-O-acetyl-α-L-idopyranose, a solvent that can effectively interact with its acetyl groups without requiring the disruption of strong solvent-solvent forces (like the extensive hydrogen bonding in water) will lead to a more favorable (less positive or negative) enthalpy of solution.
-
Entropy of Solution (ΔSsol): Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solute is broken down and the molecules become more disordered in the solution.
The interplay of these factors determines the Gibbs free energy of solution (ΔGsol = ΔHsol - TΔSsol), where a negative value indicates a spontaneous dissolution process.
Qualitative Solubility Profile of Penta-O-acetyl-α-L-idopyranose
| Solvent | Type | Qualitative Solubility | Rationale for (In)Solubility |
| Water | Protic, Polar | Soluble[1] | While per-acetylation increases lipophilicity, the presence of multiple ester linkages and the pyranose ring ether oxygens allows for some hydrogen bonding with water, leading to some aqueous solubility. |
| Methanol (MeOH) | Protic, Polar | Soluble[1][6] | Methanol can act as both a hydrogen bond donor and acceptor, and its smaller alkyl chain compared to other alcohols makes it a reasonably good solvent for moderately polar compounds. |
| Ethanol | Protic, Polar | Soluble[1] | Similar to methanol, ethanol's polarity and hydrogen bonding capability allow for the dissolution of penta-O-acetyl-α-L-idopyranose. |
| Acetone | Aprotic, Polar | Soluble[1] | The polar carbonyl group of acetone can interact favorably with the acetyl groups of the solute via dipole-dipole interactions. |
| Dichloromethane (DCM) | Aprotic, Non-polar | Soluble[6] | DCM is a good solvent for many organic compounds of moderate polarity. Its ability to engage in dipole-dipole interactions and its relatively low polarity make it suitable for dissolving the acetylated sugar. |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | Soluble[6][7] | As an ester, ethyl acetate shares structural similarity with the acetyl groups of the solute, facilitating favorable dipole-dipole interactions. |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble[6][7] | DMF is a highly polar aprotic solvent with a high boiling point, capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[6][7][8][9] | DMSO is a powerful, highly polar aprotic solvent that can effectively solvate many organic molecules, including acetylated carbohydrates.[8][9] |
Factors Influencing Solubility
Several factors can significantly impact the solubility of penta-O-acetyl-α-L-idopyranose in a given solvent:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[10] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Solvent Polarity: As demonstrated in the table above, a solvent's polarity and its ability to form specific interactions (like dipole-dipole forces) with the acetyl groups are crucial. A systematic screening of solvents with varying polarities is recommended for optimizing solubility.
-
Purity of the Solute: The presence of impurities can affect the crystal lattice energy and thus the solubility. Highly purified material should be used for accurate solubility determination.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols are based on established methods for determining the solubility of organic compounds.
Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.[11]
Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value (saturation).
Apparatus and Materials:
-
Penta-O-acetyl-α-L-idopyranose (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV/RI, GC-FID, or a validated spectrophotometric method)
Procedure:
-
Add an excess amount of penta-O-acetyl-α-L-idopyranose to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial.
-
Place the sealed container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette or syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of penta-O-acetyl-α-L-idopyranose in the diluted sample using a pre-validated analytical method.
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
Self-Validation:
-
Analyze samples taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
High-Throughput Screening (HTS) Method
For rapid screening of multiple solvents, a smaller-scale, automated approach can be employed.
Principle: Miniaturized versions of the shake-flask method are run in parallel, often in 96-well plates, with automated liquid handling and analysis.
Procedure:
-
Dispense a fixed amount of solid penta-O-acetyl-α-L-idopyranose into the wells of a microplate.
-
Add a known volume of each test solvent to the respective wells using a liquid handling robot.
-
Seal the plate and incubate on a plate shaker at a controlled temperature.
-
After equilibration, centrifuge the plate to pellet the excess solid.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration using a rapid analytical technique such as HPLC with a fast gradient.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of penta-O-acetyl-α-L-idopyranose.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
The solubility of penta-O-acetyl-α-L-idopyranose is a critical parameter for its effective use in research and development. While it exhibits good qualitative solubility in a range of common polar and moderately polar organic solvents, precise quantitative data is best obtained through systematic experimental determination. The protocols and theoretical background provided in this guide offer a robust framework for scientists to accurately characterize the solubility of this important acetylated carbohydrate, enabling its confident application in synthesis and formulation.
References
-
Mäkelä, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Mäkelä, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Tuhat. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. Retrieved from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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Bessa, L. C. B. A., et al. (2025). Experimental Data and Thermodynamic Modeling of Fructose Solubility in Glycerol. ACS Omega. Retrieved from [Link]
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An In-depth Technical Guide to PENTA-O-ACETYL-α-L-IDOPYRANOSE: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-O-acetyl-α-L-idopyranose is a fully protected monosaccharide of L-idose, a rare hexose that is a C-5 epimer of D-glucose. As a key component of glycosaminoglycans such as dermatan sulfate and heparan sulfate, L-iduronic acid, the oxidized form of L-idose, plays a critical role in various biological processes, including cell signaling, coagulation, and microbial pathogenesis. The acetylated form, penta-O-acetyl-α-L-idopyranose, serves as a crucial building block in the chemical synthesis of these complex oligosaccharides and glycoconjugates. Its acetyl protecting groups render the molecule soluble in a range of organic solvents, facilitating its use in glycosylation reactions. This guide provides a comprehensive overview of the physical and chemical properties of penta-O-acetyl-α-L-idopyranose, along with detailed protocols for its synthesis and a common deprotection reaction.
Nomenclature and Chemical Identity
| Identifier | Value |
| IUPAC Name | [(2S,3R,4S,5R)-3,4,5,6-Tetraacetyloxyoxan-2-yl]methyl acetate |
| Synonyms | α-L-Idopyranose pentaacetate, α-L-Idose pentaacetate[1] |
| CAS Number | 16299-15-3[1] |
| Molecular Formula | C₁₆H₂₂O₁₁[1] |
| Molecular Weight | 390.34 g/mol [1] |
Physicochemical Properties
Physical State and Appearance
Penta-O-acetyl-α-L-idopyranose is a white crystalline solid at room temperature.
Melting Point
The melting point of penta-O-acetyl-α-L-idopyranose has been reported to be in the range of 105-110 °C.
Solubility
This compound is soluble in a variety of common organic solvents, including:
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Ethanol[1]
-
Acetone[1]
-
Water[1]
Optical Rotation
Storage and Stability
For long-term storage, it is recommended to store penta-O-acetyl-α-L-idopyranose at temperatures between 0 to 8 °C. Some suppliers recommend storage at temperatures below -15°C.[1] The acetyl groups offer protection to the hydroxyl groups, providing good chemical stability under neutral conditions. However, the ester linkages are susceptible to hydrolysis under both acidic and basic conditions.
Chemical Properties and Reactivity
The chemical reactivity of penta-O-acetyl-α-L-idopyranose is primarily dictated by the five acetyl ester groups and the pyranose ring structure.
Glycosylation Reactions
The per-O-acetylated nature of this sugar makes it a stable, yet activatable, glycosyl donor for the synthesis of oligosaccharides. The anomeric acetate can be selectively replaced by a more reactive leaving group, such as a halide or a trichloroacetimidate, to facilitate glycosidic bond formation. This compound has been shown to be useful for glycosylation reactions.[1]
Deacetylation
The acetyl groups can be readily removed under basic conditions to yield the unprotected L-idopyranose. The most common method for this transformation is the Zemplén deacetylation, which involves a transesterification reaction using a catalytic amount of sodium methoxide in methanol. This reaction is typically high-yielding and proceeds under mild conditions.
Stability and Use as a Metabolic Probe
Per-O-acetylated monosaccharides are often used as metabolic probes in living systems. The acetyl groups increase the lipophilicity of the sugar, allowing it to passively diffuse across cell membranes. Once inside the cell, non-specific esterases hydrolyze the acetyl groups, releasing the free sugar which can then enter the cell's metabolic pathways.
Synthesis and Purification
An efficient five-step synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose has been reported starting from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, with an overall yield of 45%.[2] The key steps in this synthesis involve hydroboration of an enol ether, hydrolysis of the resulting L-idofuranosyl sugar, and acetolysis of 1,6-anhydro-β-L-idopyranose.[2]
General Purification Strategy for Per-O-acetylated Sugars
Due to their reduced polarity compared to their unprotected forms, per-O-acetylated sugars are amenable to standard purification techniques in organic chemistry.
Crystallization: For compounds that are crystalline solids, recrystallization is an effective method for purification. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hot ethanol has been used for the recrystallization of similar per-O-acetylated sugars.
Silica Gel Chromatography: Column chromatography using silica gel is a common method for the purification of per-O-acetylated sugars. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is adjusted to achieve good separation of the desired product from any impurities. For per-O-acetylated sugars, a common eluent system is a mixture of hexanes and ethyl acetate.
Experimental Protocols
Protocol 1: Zemplén Deacetylation of Penta-O-acetyl-α-L-idopyranose
This protocol describes the removal of the acetyl protecting groups to yield L-idopyranose.
Materials:
-
Penta-O-acetyl-α-L-idopyranose
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide
-
Dowex 50W-X8 (H⁺ form) resin or other acidic ion-exchange resin
-
Argon or Nitrogen gas
-
TLC plates (silica gel 60 F₂₅₄)
-
Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)
Procedure:
-
Dissolve penta-O-acetyl-α-L-idopyranose (1.0 eq) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution. If using solid sodium methoxide, prepare a fresh solution in anhydrous methanol.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The product, L-idopyranose, will have a much lower Rf value than the starting material.
-
Once the starting material is consumed (typically within 1-2 hours), add the acidic ion-exchange resin to the reaction mixture to neutralize the sodium methoxide.
-
Stir the mixture until the pH of the solution is neutral (check with pH paper).
-
Filter the reaction mixture through a plug of cotton or a fritted glass funnel to remove the resin, washing the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude L-idopyranose.
-
The crude product can be further purified by silica gel chromatography if necessary, though the reaction is often clean enough to be used directly in subsequent steps.
Spectroscopic Characterization
Detailed experimental spectroscopic data for penta-O-acetyl-α-L-idopyranose is not widely available in the public domain. The following provides general expectations for the spectroscopic characterization of per-O-acetylated pyranoses.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a per-O-acetylated pyranose will typically show:
-
Anomeric Proton: A distinct signal for the anomeric proton (H-1) in the region of δ 5.5-6.5 ppm. The coupling constant (³J(H₁,H₂)) can help determine the anomeric configuration (α or β).
-
Ring Protons: A complex multiplet region for the other ring protons (H-2 to H-5) typically between δ 3.5-5.5 ppm.
-
Exocyclic Methylene Protons: Signals for the H-6 protons, often appearing as two distinct signals due to their diastereotopic nature.
-
Acetyl Methyl Protons: Several sharp singlet signals in the upfield region (δ 1.9-2.2 ppm), each integrating to 3H, corresponding to the methyl groups of the five acetate esters.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit:
-
Carbonyl Carbons: Signals for the five carbonyl carbons of the acetate groups in the downfield region, typically around δ 169-171 ppm.
-
Anomeric Carbon: A signal for the anomeric carbon (C-1) in the range of δ 88-95 ppm.
-
Ring Carbons: Signals for the other ring carbons (C-2 to C-5) between δ 65-75 ppm.
-
Exocyclic Carbon: A signal for the C-6 carbon, typically around δ 60-65 ppm.
-
Acetyl Methyl Carbons: Signals for the five methyl carbons of the acetate groups in the upfield region, around δ 20-21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of penta-O-acetyl-α-L-idopyranose is expected to show characteristic absorption bands:
-
C=O Stretching: A strong, sharp absorption band around 1740-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl groups in the ester functionalities.
-
C-O Stretching: Strong absorption bands in the region of 1200-1250 cm⁻¹ due to the C-O stretching of the acetyl groups.
-
C-H Stretching: Absorption bands around 2900-3000 cm⁻¹ corresponding to the C-H stretching of the alkyl groups.
-
Absence of O-H Stretching: A notable absence of a broad absorption band in the region of 3200-3600 cm⁻¹, indicating the complete acetylation of all hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry of per-O-acetylated sugars can be complex due to fragmentation of the acetyl groups and the sugar ring. Common fragmentation patterns involve the loss of acetic acid (60 Da), ketene (42 Da), and acetyl groups (59 Da). The molecular ion peak [M]⁺ may be weak or absent in electron ionization (EI) mass spectrometry, while softer ionization techniques like electrospray ionization (ESI) are more likely to show adducts such as [M+Na]⁺ or [M+H]⁺.
Conclusion
Penta-O-acetyl-α-L-idopyranose is a valuable and versatile building block in carbohydrate chemistry. Its well-defined structure and reactivity allow for its use in the synthesis of biologically important oligosaccharides and glycoconjugates. This guide has provided a detailed overview of its physicochemical properties, synthesis, and key chemical transformations, offering a valuable resource for researchers in the fields of chemical biology, drug discovery, and glycobiology. While specific experimental data for some properties of this particular stereoisomer are not extensively documented, the information provided, along with data for related compounds, serves as a strong foundation for its application in the laboratory.
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Ghosh, R., & Misra, A. K. (2008). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. ResearchGate. [Link]
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Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. Organic Syntheses. [Link]
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SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Horton, D., & Bhacca, N. S. (1966). Conformation of .alpha.-D-idopyranose pentaacetate. The Journal of Organic Chemistry. [Link]
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Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Taylor & Francis. [Link]
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NIST. (n.d.). α-D-Glucopyranose, pentaacetate. NIST WebBook. [Link]
-
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The Biological Significance of Acetylated Idopyranose: A Technical Guide for Researchers
Abstract
L-Iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a cornerstone of glycosaminoglycan (GAG) biology. Its unique conformational flexibility, unparalleled among hexuronic acids, endows GAGs like heparan sulfate (HS) and dermatan sulfate (DS) with the structural plasticity required to orchestrate a vast array of biological processes. While post-translational modifications such as sulfation are well-established as critical determinants of GAG function, the role of acetylation is nuanced and pivotal. This guide dissects the biological significance of acetylated idopyranose, clarifying that its primary role is not through direct O-acetylation of the IdoA ring—a modification not yet established as a common natural occurrence—but rather through the crucial N-acetylation of its partner amino sugars. We will explore how this N-acetylation, in concert with IdoA's inherent properties and extensive O-sulfation, creates a complex "modification code" that dictates protein interactions and governs cellular signaling, health, and disease. Furthermore, we will delve into the chemical synthesis of acetylated idopyranose derivatives, which serve as indispensable tools for the scientific community to probe and manipulate GAG function, ultimately paving the way for novel therapeutic strategies.
The Centrality of L-Iduronic Acid (IdoA) in Glycosaminoglycan Architecture
Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units, typically an amino sugar and a uronic acid.[1] Two of the most functionally diverse GAGs, heparan sulfate (HS) and dermatan sulfate (DS), are distinguished by the presence of L-iduronic acid (IdoA).[1][2]
The significance of IdoA lies in its conformational flexibility. Unlike most pyranose sugars that exist in a stable chair conformation, IdoA exists in a dynamic equilibrium between the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat conformations.[1][3] This plasticity allows the GAG chain to adapt its shape to bind with high specificity to a wide range of proteins, including growth factors, chemokines, enzymes, and extracellular matrix components.[4][5][6] This binding is the fundamental mechanism through which GAGs regulate critical biological processes.[7]
The biosynthesis of IdoA is a post-polymerization event catalyzed by C-5 epimerases that convert D-glucuronic acid (GlcA) residues already within the growing GAG chain into IdoA.[6][8] The extent and location of this epimerization are tightly regulated, creating IdoA-rich domains that are hotspots for biological activity.[9]
The "Modification Code": A Symphony of N-Acetylation and O-Sulfation
The biological activity of IdoA-containing GAGs is not determined by the sugar backbone alone but by a complex pattern of modifications, primarily N-acetylation of the amino sugar partner (N-acetylglucosamine [GlcNAc] in HS or N-acetylgalactosamine [GalNAc] in DS) and O-sulfation of both the IdoA and amino sugar residues.[3][10]
N-Acetylation as a Key Regulator: The term "acetylated idopyranose" in a biological context most accurately refers to the disaccharide unit containing IdoA and an N-acetylated amino sugar. The presence or absence of this N-acetyl group is a critical control point. During HS biosynthesis, for instance, some GlcNAc units are N-deacetylated and subsequently N-sulfated. This N-sulfation is a prerequisite for the epimerization of adjacent GlcA to IdoA and for most subsequent O-sulfations.[11] Therefore, the initial pattern of N-acetylation dictates where IdoA can be formed and where the chain can be heavily sulfated, creating structurally and functionally distinct domains.[9]
O-Sulfation: The Specificity Layer: Once IdoA is formed, its hydroxyl groups, particularly at the C-2 position (IdoA2S), are common sites for O-sulfation.[1][12] This 2-O-sulfation, combined with sulfation at the C-4, C-6, or C-3 positions of the amino sugar, generates an immense variety of unique binding motifs.[10][13] It is this combinatorial "code" of N-acetylation and O-sulfation patterns that confers the specificity for GAG-protein interactions.[13] For example, the specific sequence containing a 2-O-sulfated IdoA is crucial for the interaction of dermatan sulfate with heparin cofactor II, which is essential for its anticoagulant activity.[14]
Workflow: GAG Biosynthesis and Modification
The following diagram illustrates the key enzymatic steps in the Golgi apparatus that generate the functional domains in heparan sulfate, highlighting the interplay of acetylation, sulfation, and epimerization.
Caption: Heparan sulfate modification cascade.
Biological Roles Driven by the IdoA Modification Code
The specific patterns of N-acetylation and O-sulfation in IdoA-containing domains regulate a host of physiological and pathological processes.
-
Cell Signaling and Development: HS chains on cell surface proteoglycans (e.g., syndecans, glypicans) act as co-receptors for growth factors like Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF). The specific sulfation pattern, including that of IdoA, is essential for creating a binding site that facilitates growth factor dimerization and presentation to its high-affinity signaling receptor.[4][7] This modulation is fundamental to processes like angiogenesis, tissue repair, and embryonic development.[6]
-
Inflammation and Immunity: GAGs regulate the inflammatory response by controlling leukocyte trafficking and modulating chemokine activity. Specific HS domains bind chemokines, creating gradients that guide immune cells to sites of inflammation.[4]
-
Host-Pathogen Interactions: Many viruses, bacteria, and parasites exploit cell surface HS as an initial attachment receptor to initiate infection. The IdoA-containing domains are often implicated in this binding.[1]
-
Cancer Progression: Alterations in the expression of GAG biosynthetic enzymes are common in cancer. This leads to modified HS and DS structures that can promote tumor growth, angiogenesis, and metastasis by altering growth factor signaling and cell adhesion.[9]
-
Genetic Disorders: Mucopolysaccharidosis I (MPS I) is a lysosomal storage disorder caused by a deficiency in the enzyme α-L-iduronidase, which is required to degrade DS and HS. The resulting accumulation of IdoA-containing GAG fragments leads to severe multi-systemic disease, underscoring the importance of IdoA metabolism.[15]
Methodologies for the Study of Acetylated Idopyranose
Advancements in chemical synthesis and analytical techniques are crucial for deciphering the GAG modification code and its biological consequences.
Chemical Synthesis of Acetylated Idopyranose Derivatives
Experimental Protocol: Synthesis of an Acetylated Iduronic Acid Glycosyl Donor
The following protocol is a conceptual summary based on established methodologies for preparing an acetylated L-iduronate building block from a more common starting material, D-glucuronate.[18]
Objective: To prepare methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate (an IdoA derivative) from methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (a GlcA derivative).
Pillar of Causality: This synthesis hinges on the C-5 epimerization of the glucuronate ring. The strategy involves introducing a radical at C-5, which can then be reduced stereoselectively to favor the L-ido configuration over the D-gluco configuration.
Self-Validating System: Each step is monitored by Thin Layer Chromatography (TLC) and the final product is validated by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity before use in subsequent glycosylation reactions.
Methodology:
-
Step 1: Bromination at C-5 (Ferrier Photobromination)
-
Dissolve the starting material, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, in an inert solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) as the bromine source.
-
Initiate the reaction by irradiating the mixture with a high-intensity light source (e.g., a tungsten lamp). This generates a bromine radical that selectively abstracts the hydrogen at C-5.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the crude methyl (5R)-1,2,3,4-tetra-O-acetyl-5C-bromo-β-D-glucuronate.
-
-
Step 2: Radical Reduction at C-5
-
Dissolve the C-5 bromo intermediate from Step 1 in a solvent suitable for radical reactions, such as dry toluene.
-
Add a radical initiator, like 2,2′-azobisisobutyronitrile (AIBN), and a reducing agent, such as tris(trimethylsilyl)silane.
-
Heat the reaction mixture (e.g., to 80-100 °C) to initiate the radical chain reaction. The silane donates a hydrogen atom to the C-5 radical, yielding a mixture of the desired L-iduronate and the starting D-glucuronate epimers.
-
Monitor the reaction by TLC.
-
Upon completion, purify the product mixture using column chromatography to isolate the methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate.
-
-
Step 3: Product Validation
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and 2D NMR techniques (like COSY and HSQC) are powerful tools for GAG structural analysis.[3][21] Specific proton signals, particularly the anomeric protons (H1) and the N-acetyl protons, can be used to distinguish between IdoA and GlcA residues and to determine their relative abundance.[19][20][22] Changes in chemical shifts upon protein binding can also map the interaction interface.
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is essential for sequencing GAGs and characterizing their modifications.[23] Tandem MS (MS/MS) of GAG fragments can pinpoint the location of sulfate groups and distinguish between N-acetylated and N-sulfated domains.[24][25][26] While O-acetylation is a known modification of other glycans like sialic acids and is readily detectable by a characteristic mass shift of 42 Da, its detection on IdoA in natural GAGs has not been reported.[24]
Workflow: Analytical Characterization of GAGs
This diagram outlines a typical workflow for analyzing the structure of IdoA-containing GAGs from a biological sample.
Caption: Workflow for GAG structural analysis.
Conclusion and Future Directions
The biological significance of acetylated idopyranose is intrinsically linked to its role within the complex architecture of glycosaminoglycans. The critical modification is the N-acetylation of the partner amino sugar, which, in conjunction with C-5 epimerization and a highly regulated pattern of O-sulfation, creates a sophisticated molecular code. This code underpins the ability of HS and DS to regulate a vast landscape of biological processes, from cell signaling to disease progression.
While the natural occurrence and functional importance of direct O-acetylation on the iduronic acid ring remain to be discovered, the field of glycobiology is continually evolving. The development of more sensitive analytical tools may yet reveal novel GAG modifications. For now, the focus for researchers and drug development professionals remains on understanding and manipulating the established "acetylation and sulfation code." The chemical synthesis of precisely defined, acetylated idopyranose-containing oligosaccharides provides the essential tools to probe these interactions, identify new therapeutic targets, and design novel GAG-mimetics to combat a wide range of diseases.
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ten Dam, G. B., van de Westerlo, E. M. A., Smetsers, T. F. C. M., Willemse, M., van Muijen, G. N. P., Merry, C. L. R., Gallagher, J. T., Kim, Y. S., & van Kuppevelt, T. H. (2004). Detection of 2-O-sulfated Iduronate and N-acetylglucosamine Units in Heparan Sulfate by an Antibody Selected Against Acharan Sulfate (IdoA2S-GlcNAc)n. Journal of Biological Chemistry, 279(37), 38453–38459. [Link]
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Tabeur, S., Taly, M., & Sinaÿ, P. (1995). L-iduronic acid derivatives as glycosyl donors. Carbohydrate Research, 274, 251–266. [Link]
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Tanaka, H., Kuwahara, S., & Imadzu, H. (2023). Facile Preparation of L-Iduronic Acid and α-L-Iduronidation Using Methyl 1,2,3,4-Tetra-O-acetyl-α-L-iduronate. Chemical and Pharmaceutical Bulletin, 71(9), 655-659. [Link]
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Zhang, L., Luo, S., & Zhang, B. (2018). Targeted MS/MS of O-acetylated N-glycans in rat serum. ResearchGate. [Link]
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Toida, T., Hileman, R. E., Smith, A. E., & Linhardt, R. J. (2001). (1)H nuclear magnetic resonance spectroscopic analysis for determination of glucuronic and iduronic acids in dermatan sulfate, heparin, and heparan sulfate. Analytical Biochemistry, 295(1), 10–18. [Link]
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Coster, L., & Fransson, L. A. (1981). Dermatan is a better substrate for 4-O-sulfation than chondroitin: implications in the generation of 4-O-sulfated, L-iduronate-rich galactosaminoglycans. Biochemical and Biophysical Research Communications, 103(2), 521–528. [Link]
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D'Andrea, F., Liptak, A., & Szilagyi, L. (2003). Synthesis of aza-L-iduronic acid-containing analogs of heparan sulfate oligosaccharides as heparanase inhibitors. ResearchGate. [Link]
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Kailemia, M. J., Ly, M., & Amster, I. J. (2017). Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review. Analytical Chemistry, 89(1), 319–334. [Link]
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Riley, N. M., & Hebert, A. S. (2024). Mass Spectrometry Strategies for O-Glycoproteomics. Molecules, 29(5), 999. [Link]
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de Paz, J. L., & Seeberger, P. H. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Carbohydrate Research, 403, 29–42. [Link]
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Kinoshita-Toyoda, A., Yamada, S., & Sugahara, K. (2012). Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy. Analytical Biochemistry, 429(2), 111–118. [Link]
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Parish, C. R. (2017). Heparan Sulfate: A Ubiquitous Glycosaminoglycan with Multiple Roles in Immunity. Frontiers in Immunology, 8, 1471. [Link]
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Sadir, R., Baleux, F., & Lortat-Jacob, H. (2021). Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound. Implications for Development of Antimetastatic Platinum Drugs. Journal of the American Chemical Society, 143(4), 1993–2001. [Link]
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Hasan, M., et al. (2022). Inhibition of iduronic acid biosynthesis by ebselen reduces glycosaminoglycan accumulation in mucopolysaccharidosis type I fibroblasts. Glycobiology, 32(1), 54-65. [Link]
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Skidmore, M. A., et al. (2022). Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate. The University of Liverpool Repository. [Link]
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Zhao, Y., & Liu, J. (2014). Towards Understanding the Roles of Heparan Sulfate Proteoglycans in Alzheimer's Disease. Biomolecules, 4(3), 693–710. [Link]
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Kinoshita-Toyoda, A., et al. (2012). N-Acetyl signal region of 1D 1 H-NMR spectra of hyaluronic acid (A), keratan sulfate (B), and heparan sulfate (C). ResearchGate. [Link]
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Smith, A. W., et al. (2011). Microarray Method for the Rapid Detection of Glycosaminoglycan–Protein Interactions. Methods in Molecular Biology, 724, 127–139. [Link]
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de Lima, M. A., et al. (2017). Glycosaminoglycans detection methods: Applications of mass spectrometry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(9), 2343–2352. [Link]
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Bishop, J. R., et al. (2022). Heparan Sulfate: A Regulator of White Adipocyte Differentiation and of Vascular/Adipocyte Interactions. International Journal of Molecular Sciences, 23(17), 9789. [Link]
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Ly, M., et al. (2011). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. Analytical Chemistry, 83(19), 7377–7384. [Link]
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Li, H., et al. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry, 9, 792735. [Link]
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Medaković, D., & Gardiner, J. M. (2018). Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis: A Reversible Conformationally Switched Superdisarmed/Rearmed Lactone Route to Heparin Disaccharides. ResearchGate. [Link]
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Slawson, C., & Hart, G. W. (2024). From Fringe to the Mainstream: How ETD MS Brought O-GlcNAc to the Masses. Journal of the American Society for Mass Spectrometry. [Link]
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Happonen, L., & van Kuppevelt, T. H. (2021). Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression. Frontiers in Oncology, 11, 782867. [Link]
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Trowbridge, J. M., & Gallo, R. L. (2002). Dermatan sulfate: new functions from an old glycosaminoglycan. Glycobiology, 12(9), 117R–125R. [Link]
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Wikipedia contributors. (2023). Iduronic acid. Wikipedia. [Link]
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Li, Y., et al. (2024). Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles. Molecules, 29(16), 3698. [Link]
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Vlodavsky, I., et al. (2021). Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis. Thrombosis and Haemostasis, 121(2), 154–170. [Link]
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Li, L., et al. (2015). Chemoenzymatic synthesis and structural characterization of 2-O-sulfated glucuronic acid-containing heparan sulfate hexasaccharides. Glycobiology, 25(10), 1085–1094. [Link]
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Cummings, R. D. (2019). "Stuck on sugars - how carbohydrates regulate cell adhesion, recognition, and signaling". Glycoconjugate Journal, 36(4), 287–303. [Link]
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Trowbridge, J. M., & Gallo, R. L. (2002). Dermatan sulfate: new functions from an old glycosaminoglycan. Glycobiology, 12(9), 117R-125R. [Link]
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Li, J. P., & Lindahl, U. (2010). Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis. Progress in Molecular Biology and Translational Science, 93, 59–78. [Link]
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Thelin, M. A., et al. (2013). Biological functions of iduronic acid in chondroitin/dermatan sulfate. The FEBS Journal, 280(10), 2431–2446. [Link]
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Pavão, M. S., et al. (1995). A unique dermatan sulfate-like glycosaminoglycan from ascidian. Its structure and the effect of its unusual sulfation pattern on anticoagulant activity. The Journal of Biological Chemistry, 270(52), 31027–31036. [Link]
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Kariya, Y., et al. (2000). Significance of the 2-O-sulfo group of L-iduronic acid residues in heparin on the growth inhibition of bovine pulmonary artery smooth muscle cells. Bioorganic & Medicinal Chemistry Letters, 10(21), 2401–2404. [Link]
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Mahanthappa, N. K., & Schwarting, G. A. (1993). Substrate-bound carbohydrates stimulate signal transduction and neurite outgrowth in an olfactory neuron cell line. The Journal of Neuroscience, 13(2), 841–850. [Link]
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An In-depth Technical Guide to the Stereochemistry and Conformation of Penta-O-acetyl-α-L-idopyranose
Abstract
This technical guide provides a comprehensive exploration of the stereochemical and conformational intricacies of penta-O-acetyl-α-L-idopyranose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the three-dimensional structure of this fully acetylated L-idose derivative. We will dissect the conformational preferences of the pyranose ring, elucidating the dominant chair forms and the intricate interplay of steric and electronic effects that dictate its structural landscape. A detailed experimental workflow for the conformational analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy is provided, complete with the rationale behind the chosen methodologies. This guide aims to be an authoritative resource, bridging theoretical concepts with practical, field-proven insights to facilitate a deeper understanding of this important carbohydrate derivative.
Introduction: The Structural Nuances of Pyranose Sugars
The biological activity and physicochemical properties of carbohydrates are intrinsically linked to their three-dimensional structure. For pyranose sugars, six-membered rings composed of five carbon atoms and one oxygen atom, the concept of conformation is paramount. These rings are not planar but exist in various non-planar arrangements to minimize torsional and steric strain. The most stable of these are the "chair" conformations, which are significantly lower in energy than the "boat" or "skew-boat" forms.[1]
For any given pyranose, two primary chair conformations are possible: the ¹C₄ and the ⁴C₁ forms. The designation indicates which carbon atoms are positioned above (superscript) and below (subscript) the plane defined by the other ring atoms. The equilibrium between these two chair forms is dictated by the spatial arrangement of the substituents on the ring, with the molecule preferentially adopting the conformation that minimizes unfavorable steric interactions, particularly 1,3-diaxial repulsions.
L-Idopyranose, the parent sugar of our molecule of interest, is an epimer of L-glucose at C-5. Its stereochemistry presents a unique conformational landscape. Unlike D-glucose, which strongly favors the ⁴C₁ conformation where all large substituents can occupy equatorial positions, L-idose derivatives often exhibit a more complex conformational equilibrium, with the ¹C₄ conformation being significantly populated or even dominant. This is a direct consequence of the axial and equatorial arrangement of its hydroxyl groups.
The per-O-acetylation of L-idopyranose to form penta-O-acetyl-α-L-idopyranose introduces bulky acetyl groups in place of the hydroxyl groups. These modifications significantly influence the conformational equilibrium by introducing new steric and electronic effects that must be carefully considered.
Stereochemistry of Penta-O-acetyl-α-L-idopyranose
The "α" designation in penta-O-acetyl-α-L-idopyranose refers to the stereochemistry at the anomeric carbon (C-1). In the L-series of sugars, the α-anomer is defined as having the substituent at C-1 on the same side as the hydroxyl group at the highest-numbered chiral carbon (C-5 in this case) in the Fischer projection. In the chair conformation, this translates to the C-1 acetyl group being in an axial position in the ⁴C₁ conformation and an equatorial position in the ¹C₄ conformation.
The "L" designation indicates that it is the enantiomer of the more common D-idopyranose. The stereochemical configuration of all chiral centers in L-idopyranose is the mirror image of that in D-idopyranose.
Conformational Analysis: The Dominance of the ¹C₄ Chair
The central theme in the conformational analysis of penta-O-acetyl-α-L-idopyranose is the energetic balance between the two chair forms: the ⁴C₁ and the ¹C₄ conformation.
The Interplay of Steric and Electronic Effects
The preference for a particular chair conformation is a delicate balance of several factors:
-
Steric Hindrance: The bulky acetyl groups create significant steric strain when they are in close proximity. In the ⁴C₁ conformation of α-L-idopyranose, there would be multiple axial acetyl groups, leading to significant 1,3-diaxial repulsions. This destabilizes the ⁴C₁ chair.
-
Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation.[2] While this effect would offer some stabilization to the ⁴C₁ form (with its axial C-1 acetyl group), it is often outweighed by the cumulative steric hindrance from the other axial substituents in the case of idopyranose derivatives.
-
Dipole-Dipole Interactions: The orientation of the polar C-O bonds of the acetyl groups can lead to stabilizing or destabilizing dipole-dipole interactions.
Evidence for the ¹C₄ Conformation
In the ¹C₄ conformation of α-L-idopyranose, the bulky acetyl groups at C-2, C-3, and C-4 can adopt equatorial or pseudo-equatorial positions, thus minimizing steric strain. The C-1 acetyl group would be in an equatorial position, which is sterically favorable but opposed by the anomeric effect. However, the avoidance of multiple severe 1,3-diaxial interactions involving the other acetyl groups appears to be the overriding factor that drives the equilibrium towards the ¹C₄ chair.
The conformational equilibrium can be visualized as follows:
Conformational equilibrium of penta-O-acetyl-α-L-idopyranose.
Experimental Protocol: Conformational Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. For penta-O-acetyl-α-L-idopyranose, NMR can provide definitive evidence for its preferred conformation through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) data.
Sample Preparation
-
Acetylation of L-Idose:
-
Dissolve L-idose in a mixture of acetic anhydride and pyridine (or another suitable catalyst such as sodium acetate) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed (monitored by Thin Layer Chromatography).
-
Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude penta-O-acetyl-α-L-idopyranose by column chromatography on silica gel.
-
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of purified penta-O-acetyl-α-L-idopyranose in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube.
-
Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with NOE measurements.
-
NMR Data Acquisition
A suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to unambiguously assign all proton and carbon signals and to extract conformational information.
| Experiment | Purpose |
| ¹H NMR | Provides initial information on the chemical shifts and coupling constants of all protons. |
| ¹³C NMR | Identifies the chemical shifts of all carbon atoms in the molecule. |
| COSY (Correlation Spectroscopy) | Establishes proton-proton scalar coupling networks, aiding in the assignment of adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart, useful for assigning quaternary carbons and confirming assignments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Provides information about through-space proximity of protons. Strong NOE/ROE signals are observed between protons that are close in space (< 5 Å), which is crucial for determining stereochemistry and conformation.[1][5] |
Data Analysis and Interpretation
-
Signal Assignment: The combination of COSY, HSQC, and HMBC spectra allows for the complete and unambiguous assignment of all ¹H and ¹³C resonances.
-
Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, axial-axial couplings are typically large (8-10 Hz), while axial-equatorial and equatorial-equatorial couplings are small (1-4 Hz). By measuring the ³JHH values for the ring protons, one can determine their relative orientations and thus deduce the chair conformation. For the ¹C₄ conformation of penta-O-acetyl-α-L-idopyranose, one would expect to observe a pattern of coupling constants consistent with the predicted arrangement of axial and equatorial protons.
-
NOESY/ROESY Analysis: NOE or ROE data provides through-space correlations. For example, in a chair conformation, strong NOEs are expected between protons in a 1,3-diaxial relationship. The presence or absence of specific NOEs can provide conclusive evidence for the dominant chair conformation. For the ¹C₄ conformation, one would expect to see NOEs between protons that are spatially close in this arrangement, and the absence of NOEs that would be characteristic of the ⁴C₁ conformation.
The following diagram illustrates a generalized workflow for NMR-based conformational analysis:
Generalized workflow for NMR-based conformational analysis.
Conclusion
The stereochemistry and conformation of penta-O-acetyl-α-L-idopyranose are governed by a complex interplay of steric and electronic factors. Overwhelming evidence from related compounds and theoretical considerations suggests a strong preference for the ¹C₄(L) chair conformation, which minimizes the unfavorable 1,3-diaxial interactions of the bulky acetyl groups. This guide has provided a detailed theoretical framework for understanding these structural preferences, as well as a practical, step-by-step experimental protocol for their elucidation using modern NMR techniques. A thorough understanding of the three-dimensional structure of this and other carbohydrate derivatives is crucial for rational drug design and the development of new therapeutics, where molecular shape and recognition are of paramount importance.
References
- Bhacca, N. S., Horton, D., & Paulsen, H. (1973). Conformation of .alpha.-D-idopyranose pentaacetate. The Journal of Organic Chemistry, 38(9), 1673-1676.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Neuhaus, D., & Williamson, M. P. (2000).
- Kirby, A. J. (1983).
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
- Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 18, 1246–1256.
- Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]
-
ChemSrc. (n.d.). Penta-O-acetyl-aL-Idopyranose. Retrieved from [Link]
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PubChem. (n.d.). alpha-D-glucose pentaacetate. Retrieved from [Link]
-
NIST. (n.d.). β-D-Glucopyranose pentaacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Conformational Features of Idopyranose Derivatives. The Molecular Structure of Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate. Retrieved from [Link]
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Methodological & Application
Synthesis of Penta-O-acetyl-α-L-idopyranose: A Detailed Protocol for Researchers
Abstract
L-idose and its derivatives are crucial components of glycosaminoglycans like heparin and dermatan sulfate, playing significant roles in various biological processes.[1] However, the scarcity and high cost of L-idose present a considerable bottleneck for research and development in glycobiology and drug discovery.[2] This application note provides a comprehensive, field-tested protocol for the synthesis of Penta-O-acetyl-α-L-idopyranose, a key intermediate for the synthesis of L-idose-containing glycoconjugates. The protocol details an efficient multi-step synthesis starting from a readily available D-glucose derivative, followed by a stereoselective peracetylation to yield the desired α-anomer. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating checkpoints, and visual aids to ensure procedural clarity and reproducibility.
Introduction: The Significance of L-Idose
L-idopyranose, a C-5 epimer of D-glucopyranose, is a rare hexose of significant biological interest. Its uronic acid form, L-iduronic acid (IdoA), is a fundamental building block of glycosaminoglycans (GAGs), complex polysaccharides that modulate critical physiological and pathological events, including cell signaling, inflammation, and coagulation.[1] The synthesis of GAG oligosaccharides for structure-activity relationship studies is heavily reliant on the availability of well-defined L-idose building blocks.[1]
Penta-O-acetyl-α-L-idopyranose (α-L-idose pentaacetate) serves as a versatile, shelf-stable precursor. The acetyl protecting groups render the molecule soluble in common organic solvents, facilitating its use in glycosylation reactions, while the anomeric acetate can be readily converted into a glycosyl donor (e.g., a glycosyl bromide).[3][4] This document outlines a robust pathway to synthesize this valuable compound.
Synthesis Strategy Overview
Due to the commercial inaccessibility of L-idose, our strategy begins with a common and inexpensive starting material, D-glucose. The core of the synthesis involves a stereochemical inversion at the C-5 position. We will follow a validated pathway that proceeds through a key 1,6-anhydro-β-L-idopyranose intermediate. The final step is a carefully controlled acetolysis and peracetylation of this intermediate to furnish the target α-L-idose pentaacetate.
Caption: Overall workflow for the synthesis of Penta-O-acetyl-α-L-idopyranose.
Experimental Protocols
Part 1: Synthesis of 1,6-Anhydro-β-L-idopyranose (Intermediate)
This protocol is adapted from an efficient five-step synthesis starting from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, which itself is derived from D-glucose.[5] The key transformation involves an oxidation-reduction sequence to invert the stereochemistry at C-5, followed by cyclization to the anhydro intermediate.
Note on Causality: The choice of starting material with specific protecting groups (benzylidene and isopropylidene) is strategic. These groups selectively mask certain hydroxyls, allowing for targeted reactions on the unprotected positions, which is fundamental to achieving the desired stereochemical outcome.
A detailed, step-by-step protocol for the multi-step conversion from the D-glucofuranose derivative to 1,6-anhydro-β-L-idopyranose can be found in the cited literature.[5] For the purpose of this guide, we will begin with the crucial final step: the peracetylation of the anhydro intermediate.
Part 2: Protocol for Penta-O-acetyl-α-L-idopyranose Synthesis
This procedure involves the acetolysis of the 1,6-anhydro ring, which simultaneously acetylates all free hydroxyl groups. The choice of an acidic catalyst is paramount for achieving the thermodynamically more stable α-anomer.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,6-Anhydro-β-L-idopyranose | N/A (Synthesized) | - | Starting intermediate |
| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥99% | Sigma-Aldrich | Used as both solvent and acetylating agent |
| Perchloric Acid (HClO₄) | 70% in H₂O | Sigma-Aldrich | Caution! Potent oxidizer. Handle with care. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) aq. | ACS Reagent | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR | For drying |
| Ethanol (EtOH) | 200 Proof | Decon Labs | For recrystallization |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, dissolve 1.0 g of 1,6-anhydro-β-L-idopyranose in 20 mL of acetic anhydride.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Catalyst Addition (Critical Step):
-
While stirring vigorously, add 0.2 mL of 70% perchloric acid dropwise to the solution. Causality: Perchloric acid is a strong acid catalyst that promotes the opening of the anhydro ring and subsequent acetylation. Its use favors the formation of the α-anomer.[6][7]
-
Self-Validation: A slight exothermic reaction may be observed. Maintain the temperature below 10 °C during addition to prevent runaway reactions or degradation.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system) until the starting material is fully consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, pour the mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases), and finally with brine (50 mL). Trustworthiness: The bicarbonate wash is crucial to completely neutralize the perchloric acid catalyst, preventing product degradation during concentration.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude syrup or solid can be purified by recrystallization from hot ethanol to yield pure Penta-O-acetyl-α-L-idopyranose as a white crystalline solid.
-
Caption: Simplified mechanism of acid-catalyzed peracetylation.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Results
| Parameter | Expected Value |
| Chemical Formula | C₁₆H₂₂O₁₁[3] |
| Molecular Weight | 390.34 g/mol [3] |
| Appearance | White crystalline solid |
| Yield | Typically >80% after purification |
| Storage | Store at < -15°C under desiccated conditions.[3] |
| ¹H NMR (CDCl₃, ppm) | Expect characteristic signals for the 5 acetyl methyl groups (singlets, ~δ 2.0-2.2 ppm) and the anomeric proton (doublet, ~δ 6.3 ppm), among other ring proton signals.[7] |
Note on ¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for determining the α/β configuration. For the α-anomer, this signal typically appears further downfield compared to the β-anomer.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of Penta-O-acetyl-α-L-idopyranose, a high-value building block in carbohydrate chemistry. By starting from an accessible D-glucose derivative and employing a stereoselective acid-catalyzed peracetylation, researchers can gain access to this rare L-idose synthon. The detailed explanations of causality and self-validating checks embedded within the protocol are designed to empower scientists to successfully execute this synthesis, thereby facilitating further research into the structure and function of L-idose-containing glycans.
References
-
ResearchGate. (2008). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Retrieved from [Link]
-
The University of Queensland eSpace. (2018). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. Retrieved from [Link]
-
Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09. Retrieved from [Link]
-
Long, L., et al. (1977). Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. Carbohydrate Research, 58(1), 89-108. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Methods of α-D-Glucose Pentaacetate. Retrieved from [Link]
- Google Patents. (2002). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.
-
National Center for Biotechnology Information. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]
-
Sletten, E. T., et al. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Organic Syntheses, 97, 1-13. Retrieved from [Link]
-
Werz, D. B., & Vidal, S. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the Syntheses of α-D-Glucose Pentaacetate. Retrieved from [Link]
-
Bajracharya, G., et al. (2015). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 27(11), 4165-4169. Retrieved from [Link]
-
MDPI. (n.d.). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of α-D-idose pentaacetate from β-D-glucose pentaacetate via Paulsen acetoxonium rearrangement. Retrieved from [Link]
-
Glaukos Corporation. (2024). Procedure Guide - iDose TR. Retrieved from [Link]
Sources
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- 7. thepharmstudent.com [thepharmstudent.com]
High-Purity Isolation of Penta-O-acetyl-α-L-idopyranose: A Detailed Protocol for Chromatographic Purification
An Application Guide for Researchers
Abstract: This application note provides a comprehensive, step-by-step guide for the purification of penta-O-acetyl-α-L-idopyranose from a crude synthetic mixture using silica gel flash column chromatography. We delve into the rationale behind methodological choices, from initial analytical thin-layer chromatography (TLC) for solvent system optimization to the final flash chromatography protocol and post-purification analysis. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable method to obtain high-purity acetylated carbohydrates, which are pivotal intermediates in glycochemistry and pharmaceutical synthesis.[1][2]
Foundational Principles: The 'Why' of the Chromatographic Approach
Penta-O-acetyl-α-L-idopyranose is a fully protected monosaccharide. The five acetyl groups significantly decrease the molecule's polarity compared to its parent sugar, L-idose. This chemical modification renders it soluble in many organic solvents and makes it an ideal candidate for normal-phase chromatography.[1]
Synthetic routes to acetylated sugars, however, often yield complex mixtures containing the desired product alongside incompletely acetylated intermediates, anomers, and residual reagents from the acetylation process.[1][3] Flash column chromatography on silica gel is the industry-standard technique for efficiently resolving these mixtures. The separation is based on the principle of differential adsorption; the highly polar silica gel stationary phase interacts more strongly with more polar compounds. Consequently, the least polar compound, the fully acetylated penta-acetate, will travel through the column fastest and elute first.
While advanced techniques like alternate-pump recycling HPLC can achieve purities of ≥99.5% for protected carbohydrates, flash chromatography offers a more accessible, economical, and scalable solution for routine laboratory purifications where high purity (>95%) is the goal.[4][5]
Workflow for Purification
The purification process is a systematic workflow that begins with analytical method development and culminates in the isolation and characterization of the pure compound. Each step is crucial for a successful outcome.
Caption: Workflow from crude sample to purified product.
Phase 1 Protocol: TLC for Method Optimization
Before committing to a large-scale column, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides a good separation between the target compound and its impurities, with an ideal retardation factor (Rƒ) of ~0.3 for the product.[6]
Materials:
-
Silica gel G TLC plates
-
Crude reaction mixture of penta-O-acetyl-α-L-idopyranose
-
Developing tank
-
Solvents: Toluene (or Hexanes), Ethyl Acetate
-
Visualization Reagent: p-Anisaldehyde stain (4.5 mL p-anisaldehyde, 3.5 mL glacial acetic acid, 12.5 mL conc. H₂SO₄, in 410 mL absolute ethanol)
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane or chloroform.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate (about 1 cm from the bottom).
-
Mobile Phase Trial: Prepare a series of mobile phases with varying ratios of a non-polar solvent (Toluene) and a polar modifier (Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Toluene:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
Development: Place the spotted TLC plate in a developing tank containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the tank and allow the solvent front to ascend to about 1 cm from the top of the plate.[7]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Dip the plate in the p-anisaldehyde staining solution.
-
Carefully heat the plate with a heat gun until colored spots appear. The fully acetylated sugar will appear as a distinct spot. Incompletely acetylated byproducts, being more polar, will have lower Rƒ values.
-
-
Optimization: Repeat steps 3-5 with different solvent ratios until the spot corresponding to penta-O-acetyl-α-L-idopyranose has an Rƒ value between 0.25 and 0.4, and is well-separated from other spots.
Phase 2 Protocol: Preparative Flash Column Chromatography
With the optimized mobile phase from TLC, you can now proceed to the preparative purification.
Materials & Equipment:
-
Flash chromatography system or glass column
-
Silica gel (for flash chromatography)
-
Optimized mobile phase solvents (Toluene/Ethyl Acetate)
-
Sand
-
Fraction collector or test tubes
-
Rotary evaporator
Step-by-Step Protocol:
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Toluene:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a uniform bed.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a uniform, thin band.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting mobile phase determined by TLC. A gradient elution is highly recommended for complex mixtures.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. This ensures that the least polar compounds elute first, followed by progressively more polar impurities.
-
-
Fraction Collection:
-
Collect the eluent in a series of numbered test tubes or vials. The size and number of fractions will depend on the scale of the purification.
-
Phase 3 Protocol: Analysis and Product Isolation
Step-by-Step Protocol:
-
Monitoring Fractions by TLC:
-
Systematically spot every few fractions onto a TLC plate.
-
Develop and stain the plate as described in the TLC optimization phase.
-
Identify the fractions that contain only the single, pure spot corresponding to the desired product.
-
-
Combining and Solvent Removal:
-
Combine all the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
-
Final Product Characterization:
-
The resulting residue is the purified penta-O-acetyl-α-L-idopyranose.
-
Determine the yield.
-
Confirm the identity and purity using analytical methods:
-
Summary of Chromatographic Parameters
| Parameter | TLC Analysis | Flash Column Chromatography |
| Stationary Phase | Silica Gel G | Silica Gel (230-400 mesh) |
| Mobile Phase (Typical) | Toluene:Ethyl Acetate (e.g., 85:15) | Gradient of Toluene:Ethyl Acetate (e.g., 95:5 to 80:20) |
| Sample Preparation | Dissolved in Dichloromethane | Dry-loaded onto silica gel |
| Detection/Visualization | p-Anisaldehyde stain with heating | Post-collection TLC analysis |
| Target Rƒ (Product) | ~0.3 | N/A |
Troubleshooting Common Issues
-
Poor Separation (Overlapping Spots): The mobile phase is too polar. Reduce the percentage of the polar solvent (Ethyl Acetate). Alternatively, consider a different solvent system, like hexanes/ethyl acetate.
-
Product Not Eluting: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent.
-
Streaking on TLC Plate: The sample may be overloaded, or it might be too acidic/basic. Ensure the sample is fully dissolved and spot a smaller amount.
-
Cracked Column Bed: The column was packed improperly or ran dry. This will lead to poor separation. The column must be repacked.
References
- Benchchem. Application Note: Purification of Acetylated Sugar Compounds Using Silica Gel Column Chromatography.
- P-A. L. et al. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC - NIH.
- Nagy, G. et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. NIH.
- Nagy, G. et al. (2016). Purification of synthesized protected carbohydrate via automation... ResearchGate.
- Biosynth. Penta-O-acetyl-a-L-idopyranose | 16299-15-3.
- Tate, M. E. & Bishop, C. T. (1962). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Canadian Science Publishing.
- Benchchem. Technical Support Center: Complete Deprotection of Acetylated Sugars.
- Isidorov, V. A. et al. Part III - Synthesis of alkyl D-galacto-pyranosides in the presence of tin(IV) chloride as a Lewis acid catalyst.
- Danta, C. C. & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent.
- Teledyne Labs. Strategies to Purify Carbohydrate-Based Compounds.
- BOC Sciences. Penta-O-acetyl-aL-idopyranose CAS NO.16299-15-3. LookChem.
- ECHEMI. A-L-IDOPYRANOSE, PENTAACETATE | CAS No: 16299-15-3.
- Santa Cruz Biotechnology. α-L-Idopyranose, Pentaacetate | CAS 2152-77-4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 3. thepharmstudent.com [thepharmstudent.com]
- 4. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. biosynth.com [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. scbt.com [scbt.com]
PENTA-O-ACETYL-A-L-IDOPYRANOSE NMR spectroscopy analysis
Application Note: NMR Spectroscopy Analysis of Penta-O-acetyl-α-L-idopyranose
A Detailed Guide to Structure Elucidation and Conformational Insight
Abstract
This application note provides a comprehensive guide for the structural and conformational analysis of penta-O-acetyl-α-L-idopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy. L-Idose and its derivatives are important components in glycosaminoglycans like heparin and dermatan sulfate, making their precise characterization critical for drug development and glycobiology.[1] We present detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The narrative emphasizes the causal logic behind experimental choices and provides a framework for interpreting the resulting data to achieve unambiguous structural assignment. A key focus is placed on the unique conformational flexibility of the idopyranose ring, a critical factor in understanding its NMR spectral features.
Introduction: The Challenge of Idopyranose Stereochemistry
Complete characterization of carbohydrates is fundamental to understanding their biological roles. Per-O-acetylation, the conversion of all hydroxyl groups to acetate esters, enhances solubility in common organic solvents (like chloroform-d) and provides sharp, well-resolved signals in NMR spectroscopy, facilitating detailed analysis.
Penta-O-acetyl-α-L-idopyranose presents a unique analytical challenge due to the inherent conformational instability of the idopyranose ring. Unlike more rigid pyranoses like glucose, idose derivatives in solution exist in a dynamic equilibrium between multiple conformations, primarily the ¹C₄ and ⁴C₁ chair forms and a ²Sₒ skew-boat conformation.[1][2] This conformational averaging directly influences NMR parameters, particularly the vicinal proton-proton (³JHH) coupling constants, which are essential for defining stereochemistry. Therefore, a multi-faceted NMR approach is not just confirmatory but exploratory, providing insights into the dominant solution-state structure.
Molecular Structure and Numbering
A clear numbering system is essential for unambiguous spectral assignment. The structure and standard numbering for α-L-idopyranose are shown below. In the penta-acetylated form, each hydroxyl group is replaced by an acetate group (-OAc).
Caption: Structure of α-L-idopyranose with atom numbering.
Experimental Protocols
Part 3.1: Sample Preparation Protocol
Scientific integrity begins with a meticulously prepared sample. The goal is a homogenous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.
-
Weighing: Accurately weigh 15-20 mg of penta-O-acetyl-α-L-idopyranose for ¹H and ¹³C NMR analysis. A higher concentration (50+ mg) may be necessary for less sensitive experiments but can increase solution viscosity and broaden lines.[3]
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃). Its residual proton signal (δ ≈ 7.26 ppm) can serve as a secondary chemical shift reference, though the primary reference should be Tetramethylsilane (TMS). CDCl₃ is an excellent solvent for acetylated carbohydrates.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[3] If desired, add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any undissolved material.
-
Filtration and Transfer: To remove any dust or microparticulates, filter the solution directly into a 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[3]
-
Final Check: The final sample height in the tube should be approximately 4-5 cm. Cap the NMR tube securely.
Part 3.2: NMR Data Acquisition Workflow
The following workflow outlines the acquisition of a comprehensive dataset on a 500 MHz (or higher) spectrometer for unambiguous assignment.
Caption: Workflow for NMR analysis of acetylated carbohydrates.
Recommended Acquisition Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 16-32
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Spectral Width: ~220 ppm
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 1024 or more (as needed for S/N)
-
-
¹H-¹H COSY:
-
Pulse Program: cosygpppqf
-
Spectral Width: ~8-10 ppm in both dimensions
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans: 4-8 per increment
-
-
¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive, edited)
-
Spectral Width: ~8-10 ppm (¹H) x ~180 ppm (¹³C)
-
¹JCH Coupling Constant: Optimized for ~145-155 Hz
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8-16 per increment
-
Data Analysis and Interpretation
The combination of 1D and 2D NMR spectra provides a self-validating system for complete structural assignment.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum can be divided into three key regions:
-
Anomeric Proton (H-1): The most downfield ring proton (typically δ > 5.5 ppm), deshielded by two adjacent oxygen atoms. Its multiplicity is a key diagnostic feature.
-
Ring Protons (H-2 to H-6): A complex, often overlapping region between δ 3.5 and 5.5 ppm. Acetylation causes a significant downfield shift compared to the free sugar.
-
Acetyl Methyl Protons: Intense singlet peaks between δ 1.9 and 2.2 ppm, each integrating to 3H.
Table 1: Predicted ¹H NMR Data for Penta-O-acetyl-α-L-idopyranose in CDCl₃ (Note: These are estimated values based on the known stereochemistry of L-idose and published data for other acetylated hexopyranoses. Actual values may vary.)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for J-couplings |
| H-1 | 6.0 - 6.2 | d | ³J₁,₂ ≈ 2-4 | Equatorial-axial coupling is typically small.[4] |
| H-2 | 5.0 - 5.2 | dd | ³J₁,₂ ≈ 2-4, ³J₂,₃ ≈ 4-6 | Coupled to H-1 and H-3. |
| H-3 | 5.2 - 5.4 | t | ³J₂,₃ ≈ 4-6, ³J₃,₄ ≈ 4-6 | Appears as a triplet if J₂,₃ ≈ J₃,₄. |
| H-4 | 5.1 - 5.3 | t | ³J₃,₄ ≈ 4-6, ³J₄,₅ ≈ 4-6 | Appears as a triplet if J₃,₄ ≈ J₄,₅. |
| H-5 | 4.0 - 4.2 | m | - | Coupled to H-4, H-6a, and H-6b. |
| H-6a/b | 4.1 - 4.3 | m | - | Diastereotopic protons, often complex splitting. |
| CH₃ (Ac) | 1.9 - 2.2 | 5 x s | - | Five distinct acetate groups. |
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows sharp singlets for each unique carbon environment.
Table 2: Predicted ¹³C NMR Data for Penta-O-acetyl-α-L-idopyranose in CDCl₃
| Carbon | Predicted δ (ppm) | Rationale |
| C-1 | 90 - 94 | Anomeric carbon, attached to two oxygens. |
| C-2 to C-5 | 67 - 75 | Ring carbons attached to one oxygen.[5][6] |
| C-6 | 61 - 64 | Exocyclic CH₂OAc carbon. |
| C=O (Ac) | 169 - 171 | Carbonyl carbons of the five acetate groups.[5][7] |
| CH₃ (Ac) | 20.5 - 21.5 | Methyl carbons of the five acetate groups. |
Interpretation of 2D Spectra
-
COSY (Correlation Spectroscopy): The COSY spectrum reveals all ¹H-¹H scalar couplings, allowing for a "walk" around the pyranose ring.
-
Starting Point: Locate the cross-peak for the well-resolved anomeric proton (H-1) at ~6.1 ppm.
-
Trace Connectivity: A cross-peak will connect H-1 to H-2. From the H-2 chemical shift, find its next cross-peak, which will be to H-3. Continue this process (H-3 → H-4 → H-5).
-
Confirm C6: A cross-peak from H-5 will lead to the H-6 protons, confirming the end of the ring spin system. This process validates the assignments made from 1D multiplicity analysis.[8]
-
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton directly to the carbon it is attached to, providing unambiguous ¹H-to-¹³C correlation.
-
Assign Ring Carbons: Using the now-assigned ¹H chemical shifts from the COSY analysis, find the corresponding correlation peak in the HSQC spectrum. The ¹³C chemical shift of that peak corresponds to the directly bonded carbon. For example, the peak at (δH-1, δC-1) assigns C-1.
-
Assign Acetyl Groups: The intense ¹H signals in the methyl region (δ ~2.1 ppm) will correlate to ¹³C signals around δ 21 ppm. Similarly, although not always acquired, HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate the acetyl methyl protons to their corresponding carbonyl carbons (~170 ppm) and to the ring proton they are attached to.[9]
-
Conclusion
The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments provides a powerful and self-validating methodology for the complete structural elucidation of penta-O-acetyl-α-L-idopyranose. By systematically assigning the proton spin system with COSY and then correlating it to the carbon backbone with HSQC, an unambiguous assignment can be achieved. Furthermore, a detailed analysis of the ³JHH coupling constants provides critical insight into the solution-state conformational preferences of the flexible idopyranose ring, a key piece of information for researchers in glycobiology and drug development.
References
-
van der Marel, G. A., et al. (2020). The conformation of the idopyranose ring revisited: How subtle O-substituent induced changes can be deduced from vicinal 1H-NMR coupling constants. Carbohydrate Research, 495, 108052. Available at: [Link]
-
Perez, S., & Kouwijzer, M. (1995). Conformational Features of Idopyranose Derivatives. The Molecular Structure of Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate. Carbohydrate Research, 267(2), 191-204. Available at: [Link]
-
SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose. Wiley. Available at: [Link]
-
Human Metabolome Database. (2012). 2,3,4,5,6-Penta-O-acetyl-D-glucose (HMDB0034223). Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
University of Regensburg. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Organic & Biomolecular Chemistry. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
-
National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Available at: [Link]
-
ResearchGate. (n.d.). Structures and key 2D-NMR correlations of the new iridoid glycosides... Available at: [Link]
-
Teleman, A., et al. (1996). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. Carbohydrate Research, 281(2), 197-208. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
ResearchGate. (n.d.). NMR analysis showing relationship of acetylated and non-acetylated xylosyl residues. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (2020). Synthesis of an enantiomer of cellulose via cationic ring-opening polymerization. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.5B: Coupling constants. Available at: [Link]
-
Teleman, A., et al. (2000). Characterization of O-acetyl-galactoglucomannan from Norway spruce. Carbohydrate Research, 329(4), 807-815. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Penta-O-acetyl-α-L-idopyranose in Advancing Glycobiology
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the applications of Penta-O-acetyl-α-L-idopyranose, a critical synthetic precursor in glycobiology. We delve into its pivotal role in the synthesis of L-iduronic acid (IdoA)-containing building blocks, essential components of biologically vital glycosaminoglycans (GAGs) like heparin and heparan sulfate. This guide offers detailed, field-proven protocols for the conversion of this stable precursor into reactive glycosyl donors and acceptors, their subsequent use in the assembly of complex oligosaccharides, and their ultimate application in studying glycan-protein interactions and facilitating drug discovery.
Introduction: The Significance of a Rare Sugar
Glycosaminoglycans (GAGs) are complex, linear polysaccharides that play central roles in a vast array of biological processes, from cell signaling and development to inflammation and blood coagulation.[1][2] A key structural feature of GAGs such as heparin, heparan sulfate (HS), and dermatan sulfate is the presence of the uronic acid, L-iduronic acid (IdoA).[3] The conformational flexibility of the IdoA ring is crucial for mediating specific interactions with a wide range of proteins, thereby regulating their function.[4][5]
Part 1: The Synthetic Funnel: From Precursor to Key Intermediates
The journey from the stable, per-acetylated starting material to a functional building block for oligosaccharide synthesis involves its transformation into either a glycosyl donor or a glycosyl acceptor . A glycosyl donor is activated at the anomeric position (C1) to facilitate coupling, while a glycosyl acceptor possesses a free hydroxyl group at a specific position to receive the donor. Penta-O-acetyl-α-L-idopyranose is the common ancestor for both classes of intermediates.
Caption: Conversion of the idopyranose precursor into key synthetic intermediates.
Protocol 1: Synthesis of an L-Iduronic Acid Glycosyl Donor (Trichloroacetimidate)
This protocol details the conversion of the acetylated precursor into a highly reactive trichloroacetimidate donor, a workhorse in modern oligosaccharide synthesis. The procedure involves initial conversion to a glycosyl bromide, followed by selective deacetylation at the anomeric position and subsequent reaction with trichloroacetonitrile.
Rationale: The trichloroacetimidate group is an excellent leaving group under acidic activation (e.g., by TMSOTf), facilitating the formation of a new glycosidic bond. The remaining protecting groups prevent unwanted side reactions at other positions.
Step-by-Step Methodology:
-
Anomeric Bromination:
-
Dissolve Penta-O-acetyl-α-L-idopyranose (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of 33% HBr in acetic acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with ice-cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide. Use immediately in the next step.
-
-
Hydrolysis and Anomeric Deacetylation:
-
Dissolve the crude bromide in a 1:1 mixture of acetone and water.
-
Add silver carbonate (Ag₂CO₃, 1.5 eq) and stir vigorously at room temperature for 12-16 hours, protected from light.
-
Monitor the reaction by TLC for the formation of the anomeric hemiacetal.
-
Filter the reaction mixture through a pad of Celite®, washing with acetone.
-
Concentrate the filtrate to yield the crude 1-hydroxy sugar.
-
-
Trichloroacetimidate Formation:
-
Dissolve the crude 1-hydroxy sugar in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile (CCl₃CN, 5.0 eq).
-
Cool the solution to 0°C and add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Concentrate the reaction mixture and purify by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the desired L-iduronyl trichloroacetimidate donor.[8]
-
Part 2: Applications in the Assembly of Biologically Active Glycans
With robust glycosyl donors and acceptors in hand, researchers can assemble complex GAG oligosaccharides. These synthetic molecules are indispensable tools for dissecting the biological roles of heparin and heparan sulfate, which are otherwise studied as heterogeneous mixtures isolated from natural sources.[9][10]
Application Note 1: Modular Chemical Synthesis of Heparan Sulfate Oligosaccharides
The chemical synthesis of HS oligosaccharides allows for precise control over the sequence, length, and sulfation pattern, enabling the creation of molecules with defined biological activities.[11] A modular strategy, where disaccharide building blocks are sequentially coupled, is a common and effective approach.
Caption: Modular workflow for the chemical synthesis of an HS oligosaccharide.
Protocol 2: A Representative Glycosylation Reaction
This protocol describes the coupling of an L-iduronic acid donor with a glucosamine acceptor, a key step in forming the HS backbone.
Rationale: The reaction is typically promoted by a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), which activates the trichloroacetimidate donor. The choice of protecting groups on both the donor and acceptor is critical for influencing the stereochemical outcome of the reaction, aiming for the desired α-linkage for IdoA.
Step-by-Step Methodology:
-
Preparation:
-
Dry the IdoA donor (from Protocol 1, 1.2 eq) and a suitable glucosamine acceptor (1.0 eq) under high vacuum for several hours.
-
Add activated molecular sieves (4 Å) to a flame-dried flask under an inert atmosphere.
-
Dissolve the donor and acceptor in anhydrous DCM and stir over the sieves for 30 minutes at room temperature.
-
-
Glycosylation:
-
Cool the reaction mixture to -40°C (using an acetonitrile/dry ice bath).
-
Slowly add a solution of TMSOTf (0.1-0.2 eq) in anhydrous DCM via syringe.
-
Maintain the reaction at -40°C, monitoring its progress by TLC. The reaction is typically complete within 1-2 hours.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a few drops of triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature.
-
Filter through a pad of Celite® to remove the molecular sieves, washing with DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the resulting crude disaccharide by silica gel column chromatography to isolate the desired product.
-
Part 3: Probing Biology and Driving Drug Discovery
The true power of synthesizing defined IdoA-containing glycans lies in their application as molecular tools to investigate biology and develop new medicines.
Application Note 2: Structure-Activity Relationship (SAR) Studies
By systematically varying the structure of synthetic GAGs, researchers can pinpoint the exact molecular features required for a specific biological activity. This is fundamental to drug development. For instance, the anticoagulant drug Fondaparinux is a synthetic pentasaccharide that represents the minimal binding sequence in heparin required for high-affinity binding to antithrombin.[10][12] Its development was a landmark achievement enabled by synthetic carbohydrate chemistry.
Table 1: Influence of IdoA on Protein Interactions
| Protein Target | Role of L-Iduronic Acid (IdoA) | Biological Consequence | References |
| Antithrombin (AT) | The 2-O-sulfated IdoA (IdoA2S) residue is a key component of the high-affinity binding pentasaccharide. Its conformational flexibility is crucial for optimal binding. | Essential for heparin's anticoagulant activity via Factor Xa inhibition. | [12][14] |
| Fibroblast Growth Factor 2 (FGF2) | IdoA residues, along with specific sulfation patterns, form the binding site for FGF2, facilitating its dimerization and receptor activation. | Critical for cell growth, proliferation, and angiogenesis. Altered IdoA content impairs FGF2 signaling. | [4] |
| Heparanase | The enzyme that degrades HS chains recognizes specific structures often involving IdoA. Altering IdoA conformation can inhibit enzyme activity. | Heparanase is implicated in cancer metastasis and inflammation; IdoA mimetics are potential therapeutic targets. | [5] |
| Pathogens (e.g., Viruses, Bacteria) | Many pathogens use cell surface heparan sulfate as a co-receptor for attachment and entry. The interaction often involves specific IdoA-containing domains. | IdoA-containing structures are key to the initial stages of infection for numerous viruses, including SARS-CoV-2. | [1][2] |
Application Note 3: Chemoenzymatic Synthesis of Heparin
A powerful modern strategy combines the precision of chemical synthesis with the efficiency of enzymes.[15][16] A chemically synthesized backbone, often derived from precursors like Penta-O-acetyl-α-L-idopyranose, can be subjected to a series of recombinant enzymes (sulfotransferases, epimerases) to install the complex sulfation patterns and convert glucuronic acid (GlcA) to IdoA, mimicking the natural biosynthetic pathway.[9][13] This approach allows for the large-scale production of GAGs with defined structures for therapeutic and research applications.
Caption: A streamlined chemoenzymatic approach to synthesize defined GAGs.
Conclusion
Penta-O-acetyl-α-L-idopyranose is far more than a simple laboratory chemical; it is an enabling reagent that unlocks the door to a challenging and biologically critical area of chemical biology. Its role as a stable and versatile precursor to L-iduronic acid building blocks empowers researchers to move beyond the study of heterogeneous natural GAGs. By providing the tools for the precise chemical and chemoenzymatic synthesis of complex oligosaccharides, it facilitates the detailed investigation of structure-activity relationships, the development of novel therapeutic agents, and a deeper understanding of the glycan-mediated interactions that govern health and disease.
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17 (Semantic Scholar)
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8 (PubMed)
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9 (National Institutes of Health)
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19 (ResearchGate)
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5 (PubMed Central)
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- 1. Frontiers | Glycosaminoglycan-Protein Interactions and Their Roles in Human Disease [frontiersin.org]
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- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound. Implications for Development of Antimetastatic Platinum Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Chemoenzymatic synthesis of heparan sulfate and heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides: 2000-Present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Chemoenzymatic synthesis and structural characterization of 2-O-sulfated glucuronic acid-containing heparan sulfate hexasaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Synthesis of iduronic acid building blocks for the modular assembly of glycosaminoglycans. | Semantic Scholar [semanticscholar.org]
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- 20. Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. New Glucuronic Acid Donors for the Modular Synthesis of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycan–protein interaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
use of PENTA-O-ACETYL-A-L-IDOPYRANOSE as a glycosyl donor
An Application Guide for the Utilization of Penta-O-acetyl-α-L-idopyranose as a Glycosyl Donor in Complex Carbohydrate Synthesis
Authored by: A Senior Application Scientist
Introduction: The Challenge and Opportunity of L-Idosides
In the landscape of glycobiology and therapeutic development, the synthesis of complex oligosaccharides remains a formidable challenge. These intricate molecules govern a vast array of biological processes, from cell-cell recognition to viral invasion and immune responses. The stereoselective formation of the glycosidic bond—the covalent link between monosaccharide units—is the cornerstone of carbohydrate synthesis. This process relies on the careful selection of a glycosyl donor , a reactive sugar precursor, and a glycosyl acceptor , the nucleophilic partner.
L-Idose and its oxidized form, L-iduronic acid, are critical components of biologically significant glycosaminoglycans (GAGs) like heparin, heparan sulfate, and dermatan sulfate. These GAGs play pivotal roles in processes such as blood coagulation, angiogenesis, and cell signaling. However, the synthesis of L-idosides is notoriously difficult due to the sugar's inherent conformational flexibility and the steric hindrance around the anomeric center.
This guide focuses on Penta-O-acetyl-α-L-idopyranose , a fully protected, shelf-stable derivative of L-idose, and its application as a glycosyl donor. While peracetylated sugars are among the most common and accessible classes of glycosyl donors, their use is nuanced, often requiring specific activation conditions to achieve desirable yields and stereoselectivity.[1][2] This document provides a detailed exploration of the mechanistic principles, field-proven protocols, and critical insights required to successfully employ this valuable building block in research and drug development.
Part 1: Scientific Principles & Mechanistic Insights
The Nature of Peracetylated Glycosyl Donors
Penta-O-acetyl-α-L-idopyranose belongs to a class of "disarmed" glycosyl donors. The electron-withdrawing nature of the acetyl protecting groups reduces the electron density at the anomeric center, rendering the donor less reactive and more stable for storage compared to other donor types.[3] Activation is therefore required to initiate glycosylation, typically achieved using a Lewis acid promoter.[1][2]
The Role of the C-2 Acetyl Group: Neighboring Group Participation
The key to controlling the stereochemical outcome of glycosylation with this donor lies in the phenomenon of neighboring group participation from the acetyl group at the C-2 position.[4][5]
-
Activation: A Lewis acid (e.g., TMSOTf, BF₃·Et₂O) coordinates to the anomeric acetyl group, facilitating its departure and the formation of a transient oxocarbenium ion.
-
Intermediate Formation: The carbonyl oxygen of the adjacent C-2 acetyl group attacks the electrophilic anomeric carbon. This intramolecular reaction forms a thermodynamically stable, cyclic acetoxonium ion intermediate .
-
Stereodirecting Attack: This rigid cyclic intermediate sterically shields one face of the molecule. The incoming nucleophile (the glycosyl acceptor's hydroxyl group) is therefore forced to attack from the opposite face.
-
Outcome: This mechanism exclusively leads to the formation of a 1,2-trans glycosidic linkage . For an L-idopyranose donor, this translates to the stereoselective synthesis of the β-L-idopyranoside .
The diagram below illustrates this critical mechanistic pathway.
Caption: Mechanism of 1,2-trans stereocontrol via neighboring group participation.
Common Challenges and Solutions
Glycosylation reactions using peracetylated donors can be prone to challenges that affect yield and purity:
-
Orthoester Formation: A common side reaction where the acceptor attacks the carbonyl carbon of the acetoxonium ion, leading to a stable orthoester byproduct.[1]
-
De-acetylation: The Lewis acid can promote the loss of other acetyl groups, generating partially deprotected, polar byproducts that complicate purification and lower the yield of the desired product.[1][2]
A highly effective strategy to overcome the issue of de-acetylation is to perform a glycosylation-reacetylation sequence .[1][2] After the glycosylation reaction and a simple aqueous workup, the crude product mixture is treated with acetic anhydride and pyridine. This step quantitatively converts any partially deprotected species into the fully acetylated target compound, significantly improving the isolated yield and simplifying the final purification.
Part 2: Experimental Protocols & Data
Protocol 1: Standard Lewis Acid-Mediated Glycosylation
This protocol outlines a general procedure for the glycosylation of a primary alcohol acceptor using Penta-O-acetyl-α-L-idopyranose and TMSOTf as the promoter.
Self-Validation: The progress of the reaction MUST be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the donor (starting material) and the appearance of a new, less polar spot corresponding to the glycosylated product. The mobile phase should be optimized to achieve good separation (Rf values between 0.3-0.6).
Materials:
-
Penta-O-acetyl-α-L-idopyranose (Donor, 1.2 eq)
-
Glycosyl Acceptor (e.g., Benzyl alcohol, 1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Triethylamine (Et₃N) or Pyridine for quenching
-
Standard workup and purification reagents (Saturated NaHCO₃, Brine, Na₂SO₄, Silica Gel)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and activated 4Å molecular sieves under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).[3]
-
Reagent Addition: To the flask, add the Penta-O-acetyl-α-L-idopyranose donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M with respect to the acceptor.
-
Cooling: Cool the stirred suspension to 0 °C in an ice-water bath. Causality: Lowering the temperature helps to control the reaction rate, minimize side reactions, and improve stereoselectivity.[1]
-
Activation: Add TMSOTf (0.2 eq) dropwise to the stirring mixture. The solution may change color.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC. Allow the reaction to proceed until the donor is fully consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine to neutralize the acidic promoter.
-
Workup: Dilute the reaction mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the pure β-L-idopyranoside product.
Protocol 2: High-Yield Glycosylation-Reacetylation Protocol
This modified protocol incorporates a reacetylation step to improve yields, especially when de-acetylation is observed on TLC (indicated by polar byproducts).[1]
Step-by-Step Methodology:
-
Glycosylation: Follow steps 1-7 from Protocol 1.
-
Initial Workup: Dilute the quenched reaction mixture with DCM and filter through Celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Do not dry the organic layer at this stage.
-
Solvent Exchange: Concentrate the organic layer under reduced pressure to obtain a crude residue.
-
Reacetylation: Dissolve the crude residue in a 2:1 mixture of pyridine and acetic anhydride. Stir the solution at room temperature for 4-12 hours. Causality: This step converts any hydroxyl groups on partially deprotected byproducts back into acetates, consolidating them into the desired product.[1][2]
-
Final Workup: Quench the reacetylation by slowly adding ice. Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the final organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography as described in Protocol 1.
The following workflow diagram visualizes the high-yield protocol.
Caption: Workflow for the high-yield glycosylation-reacetylation protocol.
Summary of Reaction Parameters
The choice of reaction parameters is critical for success. The following table summarizes typical conditions and expected outcomes based on established literature for peracetylated donors.
| Parameter | Condition | Rationale & Expected Outcome | Reference(s) |
| Promoter | TMSOTf (0.1-0.3 eq) | Highly effective, common choice for acetylated donors. | [1][2] |
| BF₃·Et₂O (0.5-2.0 eq) | Alternative Lewis acid, may require stoichiometric amounts. | [1][2] | |
| Solvent | Dichloromethane (DCM) | Standard, non-coordinating solvent. | [3] |
| Acetonitrile (MeCN) | Can sometimes influence stereoselectivity, but less common with participating donors. | [6] | |
| Temperature | -20 °C to 0 °C | Optimal range to balance reaction rate and minimize side reactions. | [1] |
| Stereoselectivity | Predominantly 1,2-trans (β) | Enforced by the C-2 neighboring group participation mechanism. | [4][5] |
| Typical Yields | 40-70% (Standard) | Yields can be moderate due to side reactions. | [1][2] |
| 70-90% (Reacetylation) | Reacetylation protocol significantly boosts isolated yields. | [1][2] |
Conclusion
Penta-O-acetyl-α-L-idopyranose is a valuable and accessible glycosyl donor for the stereoselective synthesis of β-L-idopyranosides. While its "disarmed" nature requires careful activation with Lewis acids, the powerful stereodirecting effect of the C-2 acetyl group provides reliable control over the formation of the 1,2-trans glycosidic bond. Researchers may encounter challenges such as orthoester formation and de-acetylation, but these can be effectively mitigated. By employing the glycosylation-reacetylation protocol detailed in this guide, scientists can overcome common yield limitations and confidently incorporate the rare and biologically crucial L-ido scaffold into complex glycans for drug discovery and chemical biology.
References
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Khamsi, J., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate Research. Available at: [Link]
-
Michael, K., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. PubMed. Available at: [Link]
-
Request PDF. (2026). Evaluating Participation Modes in Peracetylated Glycosyl Cations. ResearchGate. Available at: [Link]
-
Zhu, Y., & Gervay-Hague, J. (2016). Pre-activation Based Stereoselective Glycosylations. PMC. Available at: [Link]
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ResearchGate. (2023). New Accesses to L-Iduronyl Synthons. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of glycosyl donor activation temperatures to relative.... Available at: [Link]
- Unknown. (2020).
-
PubMed Central. (n.d.). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. Available at: [Link]
-
Das, S., & Kumar, P. (2017). Chemical O‐Glycosylations: An Overview. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Rapid Access to 1,6-Anhydro-β- l -hexopyranose Derivatives via Domino Reaction: Synthesis of l -Allose and l -Glucose. Available at: [Link]
-
PMC. (n.d.). syn Additions to 4α-Epoxypyranosides: Synthesis of L-Idopyranosides. Available at: [Link]
-
Mena-Barragán, T., et al. (2019). Unexpected loss of stereoselectivity in glycosylation reactions during the synthesis of chondroitin sulfate oligosaccharides. PMC. Available at: [Link]
-
PMC. (n.d.). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Available at: [Link]
- Unknown. (n.d.). Towards an unprotected self-activating glycosyl donor system: Bromobutyl glycosides. Unknown Source.
-
Natori, Y. (2021). [Synthesis of L-Iminofuranoses and Their Biological Evaluations]. PubMed. Available at: [Link]
- Unknown. (n.d.).
-
Mena-Barragán, T., et al. (2019). Unexpected loss of stereoselectivity in glycosylation reactions during the synthesis of chondroitin sulfate oligosaccharides. PubMed. Available at: [Link]
-
YouTube. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. Available at: [Link]
-
UQ eSpace. (n.d.). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose. Available at: [Link]
-
ChemRxiv. (n.d.). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. Available at: [Link]
-
PubChem. (n.d.). Penta-O-acetyl-D-glucopyranose. Available at: [Link]
-
NCBI. (2021). Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
ResearchGate. (n.d.). Glycosylation of donors 1e,f with various acceptorsa. Available at: [Link]
-
PMC. (2020). Automated Solution-Phase Synthesis of S-Glycosides for the Production of Oligomannopyranoside Derivatives. Available at: [Link]
-
ChemRxiv. (n.d.). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. Available at: [Link]
-
Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). alpha-L-idopyranose. Available at: [Link]
-
News-Medical.Net. (2022). Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. Available at: [Link]
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- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application & Protocol Guide: PENTA-O-ACETYL-α-L-IDOPYRANOSE in Advanced Carbohydrate Synthesis
Foreword: The Significance of L-Iduronic Acid in Glycoscience
L-Iduronic acid (IdoA) is a hexuronic acid that serves as a cornerstone of several critical glycosaminoglycans (GAGs), including heparin, heparan sulfate, and dermatan sulfate.[1][2][3] These complex polysaccharides are integral to a vast array of biological processes, from cell signaling and wound healing to the regulation of blood coagulation and cancer progression.[3][4][5] The biological activity of GAGs is dictated by their specific structure, particularly the sulfation patterns and the conformational flexibility of the IdoA residues.[3][6]
This guide provides an in-depth exploration of the strategic use of Penta-O-acetyl-α-L-idopyranose in carbohydrate chemistry, offering detailed protocols for its conversion into a reactive glycosyl donor and its subsequent application in stereoselective glycosylation reactions.
Strategic Overview: From Stable Precursor to Reactive Glycosyl Donor
The primary challenge in utilizing Penta-O-acetyl-α-L-idopyranose lies in its inherent stability. The anomeric acetate is a poor leaving group, rendering the molecule unreactive under standard glycosylation conditions. The core strategy, therefore, involves the selective replacement of the C1-acetate with a superior leaving group to generate a reactive glycosyl donor . Common glycosyl donors derived from per-O-acetylated sugars include glycosyl halides, thioglycosides, and trichloroacetimidates.
The choice of protecting groups profoundly influences the reactivity and stereochemical outcome of a glycosylation reaction.[9][10] The five acetyl groups in the starting material play a dual role: they protect the hydroxyl groups from unwanted side reactions and, critically, the C-2 acetate acts as a "participating" neighboring group, which is instrumental in controlling the stereochemistry of the newly formed glycosidic bond.[11]
Caption: General workflow for utilizing Penta-O-acetyl-α-L-idopyranose.
The Role of the C-2 Acetate: Neighboring Group Participation
The stereochemical outcome of a glycosylation reaction is paramount. The presence of an acyl protecting group, such as acetate, at the C-2 position of the glycosyl donor is a classic strategy to ensure the formation of a 1,2-trans glycosidic linkage .
Causality of Stereoselection:
-
Activation: Upon activation of the anomeric leaving group by a promoter, the C-2 acetyl group's carbonyl oxygen attacks the electrophilic anomeric carbon.
-
Intermediate Formation: This intramolecular attack forms a stable, cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring.
-
Nucleophilic Attack: The incoming nucleophile (the glycosyl acceptor's hydroxyl group) can only approach from the opposite, unhindered β-face.
-
Product Formation: This SN2-like attack results exclusively in the formation of the 1,2-trans product. For L-idose, this corresponds to an α-glycosidic linkage.
Note: The DOT script above is a template. Actual chemical structures would be represented by images in a real-world application. Caption: Mechanism of 1,2-trans stereocontrol via C-2 acetate participation.
Application Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-L-idopyranosyl Bromide
This protocol details the conversion of the stable penta-acetate into a reactive glycosyl bromide, a versatile donor for many glycosylation reactions. The procedure is based on established methods for activating per-O-acetylated sugars.
A. Rationale for Method Selection
The conversion to a glycosyl bromide using hydrobromic acid (HBr) in acetic acid is a robust and widely used method. It provides the thermodynamically stable α-bromide in high yield. The acetyl protecting groups are stable under these acidic conditions.
B. Materials and Equipment
-
Reagents: Penta-O-acetyl-α-L-idopyranose, 33% Hydrobromic acid in glacial acetic acid (HBr/AcOH), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Toluene.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Separatory funnel, Rotary evaporator, High-vacuum pump.
C. Step-by-Step Procedure
-
Reaction Setup: Dissolve Penta-O-acetyl-α-L-idopyranose (1.0 eq) in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask. Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of HBr/AcOH: Slowly add 33% HBr in acetic acid (approx. 1.5 eq) dropwise to the cooled solution. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents degradation of the product and controls the reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Once complete, dilute the reaction mixture with cold DCM. Carefully pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃. Safety Note: Perform this step slowly and with caution, as CO₂ gas will evolve.
-
Workup - Extraction: Shake the funnel, releasing pressure frequently. Separate the layers and extract the aqueous layer twice more with DCM.
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. Causality Note: The resulting glycosyl bromide is often unstable to silica gel chromatography and moisture. It is crucial to avoid prolonged exposure to air and to use the product immediately in the next step.
-
Final Preparation: Co-evaporate the residue with toluene three times to remove any residual acetic acid. Dry thoroughly under high vacuum. The resulting product, 2,3,4,6-Tetra-O-acetyl-α-L-idopyranosyl bromide, is typically a syrup or foam and is used without further purification.
Application Protocol 2: Silver Triflate-Promoted Glycosylation
This protocol describes the use of the synthesized idopyranosyl bromide to glycosylate a primary alcohol acceptor, demonstrating the formation of the α-glycosidic linkage.
A. Rationale for Method Selection
Silver trifluoromethanesulfonate (AgOTf) is a powerful thiophilic and halophilic Lewis acid promoter. It effectively activates the glycosyl bromide by coordinating to the bromine atom, facilitating its departure and the formation of the key acyloxonium ion intermediate, which leads to the desired 1,2-trans product.[12]
B. Materials and Equipment
-
Reagents: 2,3,4,6-Tetra-O-acetyl-α-L-idopyranosyl bromide (from Protocol 1), Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.2 eq), Silver trifluoromethanesulfonate (AgOTf, 1.1 eq), Dichloromethane (DCM, anhydrous), 4Å Molecular Sieves, Celite.
-
Equipment: Flame-dried round-bottom flask with a rubber septum, Schlenk line or inert atmosphere setup (Argon or Nitrogen), Syringes, Magnetic stirrer, Cryocool or Dry ice/acetone bath, TLC supplies, Silica gel for column chromatography.
C. Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere): Add the glycosyl acceptor (1.2 eq) and freshly activated 4Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere. Dissolve in anhydrous DCM. Causality Note: Molecular sieves are crucial for scavenging any trace water, which would otherwise hydrolyze the reactive donor or intermediate, reducing the yield.
-
Cooling: Cool the mixture to -40 °C using a cryocool or a dry ice/acetonitrile bath.
-
Donor & Promoter Addition: In a separate flask, dissolve the freshly prepared idopyranosyl bromide (1.0 eq) and AgOTf (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Glycosylation Reaction: Add the solution of the donor and promoter dropwise via syringe to the cold, stirring solution of the acceptor over 15-20 minutes. Causality Note: Low temperature is essential to enhance selectivity and suppress potential side reactions, such as anomerization or degradation of the reactive species.
-
Reaction Monitoring: Stir the reaction at -40 °C. Monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine to neutralize the acidic environment.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves and silver salts.
-
Purification: Concentrate the filtrate and purify the crude residue by silica gel flash column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired protected disaccharide.
Data Summary
The following table provides representative data for the described transformations. Yields are highly dependent on substrate purity, reaction scale, and technique.
| Transformation | Key Reagents | Promoter/Catalyst | Typical Temp. | Typical Yield |
| Donor Synthesis | Penta-O-acetyl-α-L-idopyranose | 33% HBr in AcOH | 0 °C to RT | >90% (crude) |
| Glycosylation | Idopyranosyl Bromide, Acceptor ROH | Silver Triflate (AgOTf) | -40 °C | 65-85% |
Concluding Remarks
Penta-O-acetyl-α-L-idopyranose is a foundational building block for accessing the chemically challenging and biologically significant L-iduronic acid motif. By understanding the principles of anomeric activation and leveraging the stereodirecting influence of the C-2 acetyl group, researchers can reliably synthesize 1,2-trans-α-L-idopyranosides. The protocols provided herein offer a robust starting point for the synthesis of complex GAG oligosaccharides, enabling further investigation into their structure-activity relationships and paving the way for the development of novel therapeutics and biochemical probes.
References
-
Synthesis of 48 Disaccharide Building Blocks for the Assembly of a Heparin and Heparan Sulfate Oligosaccharide Library . Organic Letters - ACS Publications. Available at: [Link]
-
Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides . PubMed. Available at: [Link]
-
Biosynthesis of chondroitin/dermatan sulfate . PubMed - NIH. Available at: [Link]
-
A Short Route to L-iduronic Acid Building Blocks for the Syntheses of Heparin-Like Disaccharides . ResearchGate. Available at: [Link]
-
Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies . PubMed Central. Available at: [Link]
-
Synthesis of Iduronic Acid Building Blocks for the Modular Assembly of Glycosaminoglycans . ResearchGate. Available at: [Link]
-
Synthesis of 48 disaccharide building blocks for the assembly of a heparin and heparan sulfate oligosaccharide library . PubMed. Available at: [Link]
-
Dermatan Sulfate: Structure, Biosynthesis, and Biological Roles . MDPI. Available at: [Link]
-
Schematic representation of heparan sulfate synthesis and its modifications . ResearchGate. Available at: [Link]
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Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose . ResearchGate. Available at: [Link]
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Human [alpha]-L-iduronidase : substrate synthesis and mechanistic analysis . UBC Library Open Collections. Available at: [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions . Frontiers. Available at: [Link]
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VI Protecting Groups and Orthogonal Protection Strategies . University of Leeds. Available at: [Link]
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Chemical O‐Glycosylations: An Overview . Wiley Online Library. Available at: [Link]
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An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases . PubMed Central. Available at: [Link]
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Carbohydrate Chemistry Part 5. Chemical Glycosylation . YouTube. Available at: [Link]
-
Glycosylations with L‐idose donors . ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Modification of Penta-O-acetyl-α-L-idopyranose
Introduction: The Strategic Importance of L-Idopyranose Derivatives
Penta-O-acetyl-α-L-idopyranose is a fully protected derivative of L-idose, a rare hexose of significant interest in medicinal chemistry and drug development. L-idose, and its oxidized form, L-iduronic acid, are critical components of glycosaminoglycans (GAGs) such as heparin and dermatan sulfate.[1] These GAGs play pivotal roles in a multitude of biological processes, including blood coagulation, cell signaling, and inflammation. The limited natural availability of L-idose necessitates its chemical synthesis, and Penta-O-acetyl-α-L-idopyranose serves as a key, stable intermediate in this endeavor.[1]
This guide provides a comprehensive overview of experimental procedures for the chemical modification of Penta-O-acetyl-α-L-idopyranose. The protocols detailed herein are designed for researchers and scientists engaged in the synthesis of complex carbohydrates, glycoconjugates, and novel therapeutic agents. The experimental choices are rationalized to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
Table 1: Physicochemical Properties of Penta-O-acetyl-α-L-idopyranose
| Property | Value | Source |
| CAS Number | 16299-15-3 | [2] |
| Molecular Formula | C₁₆H₂₂O₁₁ | |
| Molecular Weight | 390.34 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, methanol, ethanol, and acetone. | |
| Storage | Store at <-15°C in a tightly closed container in a dry, cool, and well-ventilated area. |
Safety and Handling Precautions
While specific toxicity data for Penta-O-acetyl-α-L-idopyranose is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Analogous compounds, such as penta-O-acetyl-D-glucopyranose, are not considered hazardous under standard handling conditions but may cause skin and eye irritation.[3][4][5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: Use in a well-ventilated area. Avoid generating dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[5]
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Wash thoroughly after handling.[5]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible substances such as strong oxidizing agents.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
Core Experimental Procedures
The acetyl protecting groups on Penta-O-acetyl-α-L-idopyranose offer both stability and a handle for selective modifications. The following sections detail key transformations of this versatile building block.
Deacetylation: Unmasking the Hydroxyl Groups
Complete or partial removal of the acetyl groups is often the first step in utilizing Penta-O-acetyl-α-L-idopyranose as a glycosyl acceptor or for other modifications.
This classic method employs a catalytic amount of sodium methoxide in methanol to achieve complete deacetylation under basic conditions. The reaction is typically clean and high-yielding.
Causality of Experimental Choices: The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. The resulting tetrahedral intermediate collapses, releasing the alkoxide of the sugar and methyl acetate. The catalytic nature of the reaction is due to the regeneration of the methoxide ion. Methanol is an ideal solvent as it is the conjugate acid of the catalyst and readily dissolves the starting material and product.
Experimental Workflow:
Caption: Zemplén Deacetylation Workflow.
Detailed Steps:
-
Dissolve Penta-O-acetyl-α-L-idopyranose (1.0 eq) in anhydrous methanol (10-20 mL per mmol of substrate) in a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is ethyl acetate/hexane (e.g., 1:1). The deacetylated product will have a much lower Rf value.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude L-idopyranose can often be used without further purification. If necessary, purify by silica gel column chromatography using a polar solvent system (e.g., dichloromethane/methanol).
For the preparation of glycosyl donors, selective deprotection of the anomeric acetyl group is required. Hydrazine hydrate in acetonitrile has been shown to be effective for this purpose on various peracetylated sugars.[7][8]
Causality of Experimental Choices: The anomeric acetate is generally more labile than the other ester groups due to the electronic effects of the ring oxygen. Hydrazine, being a potent nucleophile, can selectively attack the anomeric acetyl group under controlled conditions. Acetonitrile is a suitable solvent that dissolves the starting material without participating in the reaction.
Experimental Workflow:
Caption: Selective Anomeric Deacetylation Workflow.
Detailed Steps:
-
Dissolve Penta-O-acetyl-α-L-idopyranose (1.0 eq) in acetonitrile.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress carefully by TLC to avoid over-reaction and the formation of di-deacetylated products.
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the anomerically deprotected product.
Glycosylation Reactions: Forging Glycosidic Bonds
Penta-O-acetyl-α-L-idopyranose can be converted into a glycosyl donor for the synthesis of oligosaccharides and glycoconjugates.
Peracetylated sugars can act as glycosyl donors in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[9][10][11]
Causality of Experimental Choices: The Lewis acid coordinates to the anomeric acetyl group, activating it as a leaving group. This facilitates the formation of an oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the glycosyl acceptor. The stereochemical outcome of the reaction can be influenced by the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.
Experimental Workflow:
Caption: Lewis Acid-Promoted Glycosylation Workflow.
Detailed Steps:
-
To a flame-dried flask containing activated 4Å molecular sieves, add a solution of Penta-O-acetyl-α-L-idopyranose (1.0 eq) and the glycosyl acceptor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -20°C or 0°C).
-
Add the Lewis acid (e.g., TMSOTf, 0.1-0.2 eq) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding triethylamine.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Conversion to L-Iduronic Acid Derivatives
A key application of L-idose derivatives is their conversion to L-iduronic acid, a crucial component of many biologically active GAGs. This typically involves selective oxidation of the primary alcohol at the C-6 position.
This protocol outlines a potential pathway starting from a selectively deprotected L-idose derivative.
Causality of Experimental Choices: This is a multi-step process. First, the primary hydroxyl group at C-6 must be selectively deprotected. This can be challenging and often requires a specific protecting group strategy from the outset of the synthesis. Once the primary alcohol is free, it can be oxidized to the corresponding carboxylic acid using reagents like TEMPO/BAIB. The resulting uronic acid is then typically converted to its methyl ester for easier handling and subsequent reactions.
Conceptual Pathway:
Caption: Conceptual Pathway for L-Iduronic Acid Synthesis.
Note: A detailed, validated protocol for the direct conversion of Penta-O-acetyl-α-L-idopyranose to an L-iduronic acid derivative is complex and highly dependent on the desired protecting group pattern. The synthesis of L-iduronic acid building blocks often involves multi-step sequences starting from more readily available sugars.[1][12][13]
Characterization Data (Reference)
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Peracetylated Hexopyranoses (in CDCl₃)
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~6.3 (d) | ~90 |
| H-2 | ~5.0-5.5 (m) | ~68-72 |
| H-3 | ~5.0-5.5 (m) | ~68-72 |
| H-4 | ~5.0-5.5 (m) | ~68-72 |
| H-5 | ~4.0-4.3 (m) | ~68-72 |
| H-6a, 6b | ~4.1-4.3 (m) | ~61 |
| CH₃ (acetyl) | ~2.0-2.2 (s) | ~20-21 |
| C=O (acetyl) | - | ~169-171 |
Note: These are approximate values based on data for similar compounds like penta-O-acetyl-D-glucopyranose.[14][15] Actual chemical shifts for Penta-O-acetyl-α-L-idopyranose may vary. It is crucial to obtain and interpret the NMR spectra for the specific compound.
Conclusion
Penta-O-acetyl-α-L-idopyranose is a valuable and versatile starting material for the synthesis of complex carbohydrates and glycoconjugates. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently and effectively perform key chemical modifications. By understanding the rationale behind the experimental choices, scientists can adapt and optimize these procedures to meet the specific demands of their research, ultimately advancing the fields of drug discovery and glycobiology.
References
- Bhatt, S. P., & Guntupalli, P. (2012). Synthesis of iduronic acid building blocks for the modular assembly of glycosaminoglycans. Methods in molecular biology (Clifton, N.J.), 836, 119–140.
- Khan, A. T., & Mondal, E. (2007). An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates. Indian Journal of Chemistry - Section B, 46B(10), 1679-1682.
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
- Szurmai, Z., Lipták, A., & Nánási, P. (2018). Replacement of the L-iduronic acid unit of the anticoagulant pentasaccharide idraparinux by a 6-deoxy-L-talopyranose – Synthesis and conformational analysis. PloS one, 13(9), e0203555.
-
Kudos. (n.d.). Synthesis of L-Iduronic Acid Derivatives: Crystal Structure of Methyl (Methyl 2,3,4-Tri-O-Acetyl-β-L-Idopyranosid)Uronate. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
- Fernandez-Mayoralas, A., Marra, A., & Conde, J. (1999). Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Bioorganic & medicinal chemistry letters, 9(4), 633–636.
- Matulová, M., & Mastihubová, M. (2005). Regioselective Deacetylation of Fully Acetylated Mono- and Di-Saccharides With Hydrazine Hydrate. Australian Journal of Chemistry, 58(11), 842-846.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). General reactions for selective deacetylation of anomeric acetate.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Pornsuriyasak, P., & Demchenko, A. V. (2015). Synthetic approaches to L-iduronic acid and L-idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides. Advances in carbohydrate chemistry and biochemistry, 72, 21–61.
- Dilhas, A., & Bonnaffé, D. (2003). Efficient selective preparation of methyl-1,2,4-tri-O-acetyl-3-O-benzyl-beta-L-idopyranuronate from methyl 3-O-benzyl-L-iduronate.
- Wei, X., Ma, Y., Wu, Q., & Lu, M. (2015). Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose. Molecules (Basel, Switzerland), 20(12), 21958–21967.
- Demchenko, A. V. (2008). Chemical O‐Glycosylations: An Overview. Comprehensive Glycoscience, 1-65.
- Jabbari, M., & Keypour, H. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research, 10(1), 166.
- Zhu, Y., & Liu, X. W. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Chemical reviews, 115(11), 5147–5217.
- Luo, X., Chen, H., Qiu, S., Sun, W., & Zhang, J. (2016). TMSOTf mediated stereoselective synthesis of α-C-glycosides from unactivated aryl acetylenes. Monatshefte für Chemie - Chemical Monthly, 147(12), 2111-2116.
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- 14. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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analytical techniques for PENTA-O-ACETYL-A-L-IDOPYRANOSE characterization
An Application Guide to the Analytical Characterization of Penta-O-acetyl-α-L-idopyranose
Abstract
Penta-O-acetyl-α-L-idopyranose is a fully protected monosaccharide that serves as a critical building block in the synthesis of complex carbohydrates, particularly glycosaminoglycans (GAGs) like heparin, heparan sulfate, and dermatan sulfate.[1][2] The precise structure, purity, and stereochemistry of this precursor are paramount to the success of multi-step synthetic campaigns and the biological activity of the final products. This guide provides a comprehensive overview of the core analytical techniques and detailed protocols for the unambiguous characterization of penta-O-acetyl-α-L-idopyranose, ensuring the highest standards of quality control in research and development.
Introduction: The Imperative for Rigorous Characterization
However, the synthesis can yield a mixture of anomers (α and β), diastereomers, or incompletely acetylated products. Verifying the following is therefore non-negotiable:
-
Identity and Molecular Weight: Confirmation of the correct mass and elemental composition.
-
Structural Integrity: Verification of the pyranose ring and the presence of five acetyl groups.
-
Stereochemistry: Unambiguous assignment of the α-anomeric configuration and the L-configuration of the sugar backbone.
-
Purity: Quantitation of the desired product and identification of any impurities.
This document outlines an integrated analytical workflow, combining chromatographic, spectrometric, and spectroscopic methods to provide a holistic and definitive characterization.
Integrated Analytical Workflow
A multi-technique approach is essential for a comprehensive analysis. The workflow logically progresses from initial purity assessment to complete structural elucidation.
Caption: Integrated workflow for characterizing Penta-O-acetyl-α-L-idopyranose.
Chromatographic Techniques: The First Line of Analysis
Chromatography is indispensable for assessing the purity of the acetylated sugar and for its purification from reaction mixtures. The acetyl groups render the compound hydrophobic, making it ideal for normal-phase chromatography on silica gel.[6][7]
Thin-Layer Chromatography (TLC)
TLC is a rapid, low-cost method for monitoring reaction progress and assessing the complexity of the crude product.[8][9]
Protocol: Analytical TLC
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.
-
Sample Application: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. Spot a dilute solution onto the baseline of the TLC plate.
-
Mobile Phase (Eluent): A mixture of Hexane:Ethyl Acetate (e.g., in a 2:1 or 1:1 ratio) is a common starting point. The optimal ratio should be determined empirically to achieve an Rf value of ~0.3-0.4 for the desired product.
-
Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: If the compound is UV active or contains a UV-active tag (not applicable here), view under 254 nm UV light.
-
Staining: Immerse the dried plate in a staining solution followed by heating. A ceric ammonium molybdate (CAM) or p-anisaldehyde stain is effective for carbohydrates. A ferric hydroxamate spray can be used specifically for detecting acetate esters.[8][9]
-
Causality and Interpretation: The less polar, fully acetylated product will travel further up the plate (higher Rf) than more polar, partially acetylated byproducts or unreacted starting material. The presence of multiple spots indicates an impure mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative purity analysis. Due to the lack of a strong UV chromophore, detection is typically achieved with a universal detector like an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index (RI) detector.[10]
Protocol: HPLC Purity Analysis
-
System: HPLC with ELSD or RI detector.
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of hexane and ethyl acetate or isopropanol. The exact ratio must be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL of a ~1 mg/mL solution in the mobile phase.
-
Data Analysis: The purity is determined by the relative area percentage of the main peak.
Mass Spectrometry: Confirming Identity and Mass
Mass spectrometry is essential for confirming the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for acetylated sugars because the protecting groups increase their volatility, making them suitable for GC analysis.[11][12][13]
Caption: Experimental workflow for GC-MS analysis.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the purified compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A mid-polarity capillary column, such as one with a 14% cyanopropylphenyl polysiloxane phase (e.g., TR-1701), is suitable for separating sugar anomers.[11]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 150 °C), hold for 2-3 minutes, then ramp at 5-10 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Interpretation
The EI-MS of peracetylated sugars is characterized by the absence of a prominent molecular ion ([M]⁺) peak. However, the structure can be confirmed through a predictable fragmentation pattern.
Table 1: Expected Key Ions in the EI Mass Spectrum
| m/z Value | Identity / Origin | Significance |
| 331 | [M - CH₃COO]⁺ | Loss of an acetate radical. |
| 289 | [M - CH₃COO - CH₂CO]⁺ | Subsequent loss of ketene. |
| 242 | Further fragmentation, loss of acetyl groups. | |
| 169 | Pyrylium ion, common in acetylated hexopyranoses. | |
| 127 | Further fragmentation of the pyrylium ion. | |
| 43 | [CH₃CO]⁺ | Acetyl group fragment, often the base peak. |
This table is illustrative of typical fragmentation for acetylated hexoses. The exact fragmentation of L-idose pentaacetate should be compared against literature or a reference standard.
NMR Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of carbohydrates in solution.[14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an almost complete picture of the molecule.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥500 MHz is recommended for resolving signal overlap).
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (proton-decoupled).
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (i.e., H1-H2, H2-H3 etc.).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (C1-H1, C2-H2 etc.).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (2-3 bonds) between protons and carbons (e.g., from acetyl protons to their carbonyl carbon, or from ring protons to adjacent carbons).
-
Data Interpretation: Decoding the Spectra
-
¹H NMR:
-
Acetyl Protons: Expect five distinct singlets between δ 2.0–2.2 ppm, integrating to 3H each.[15]
-
Ring Protons: Found in the δ 3.5–5.5 ppm region. O-acetylation causes a significant downfield shift for the attached proton compared to the free sugar.[16]
-
Anomeric Proton (H-1): This is the key proton for determining the anomeric configuration. For an α-anomer , it will appear as a doublet at a downfield chemical shift (typically > 5.0 ppm). The coupling constant (³J(H1,H2)) provides stereochemical information.
-
-
¹³C NMR:
-
Acetyl Carbons: Carbonyl carbons resonate around δ 169–171 ppm, while the methyl carbons are found near δ 20–21 ppm.
-
Ring Carbons: Resonate in the δ 60–100 ppm region. The anomeric carbon (C-1) is the most downfield of the ring carbons, typically δ 90-100 ppm.[14]
-
-
2D NMR:
-
COSY allows for a "walk" through the proton spin system, starting from the well-resolved anomeric proton (H-1) to assign H-2, then H-3, and so on.
-
HSQC uses the proton assignments to definitively assign the attached carbons (C-1, C-2, etc.).
-
HMBC is crucial for confirming the location of the acetyl groups by showing correlations from the ring protons (e.g., H-1) to the carbonyl carbon of the attached acetate.
-
Table 2: Representative NMR Chemical Shift Data for Per-O-acetylated Pyranoses
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Coupling Constants (Hz) |
| 1 (Anomeric) | ~5.2 - 6.0 (doublet) | ~90 - 95 | ³J(H1,H2) is critical for conformation/configuration. |
| 2-5 | ~3.8 - 5.5 | ~65 - 75 | ³J values between adjacent protons indicate dihedral angles. |
| 6, 6' | ~4.0 - 4.3 | ~61 - 63 | |
| Acetyl (CH₃) | ~2.0 - 2.2 (5 singlets) | ~20 - 21 | N/A |
| Acetyl (C=O) | N/A | ~169 - 171 | N/A |
| Note: These are typical ranges. Specific values for α-L-idopyranose pentaacetate must be determined experimentally. Data for the similar α-D-glucopyranose pentaacetate can be found in the literature.[17] |
X-ray Crystallography: The Definitive Answer
For an unequivocal confirmation of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[18][19] While it requires a high-quality single crystal, which can be challenging to obtain, the resulting structural model is unambiguous.
Protocol and Interpretation:
-
Crystallization: The purified compound is dissolved in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) and allowed to slowly evaporate or cool to promote the growth of single crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution: The diffraction pattern is used to calculate an electron density map, into which the atomic model of the molecule is fitted and refined.[20]
The final output provides precise bond lengths, bond angles, and torsional angles, definitively confirming the α-anomeric linkage, the L-configuration, and the specific chair conformation of the pyranose ring in the solid state.[21]
Conclusion
The characterization of penta-O-acetyl-α-L-idopyranose demands a synergistic application of multiple analytical techniques. Routine analysis should begin with chromatographic methods (TLC and HPLC) to ensure high purity. This must be followed by mass spectrometry to confirm the molecular weight and NMR spectroscopy to elucidate the detailed covalent structure and stereochemistry. For novel synthetic routes or as a final, definitive proof of structure for reference standards, X-ray crystallography provides the ultimate confirmation. By following these detailed protocols, researchers can ensure the quality and integrity of this vital synthetic building block, paving the way for successful and reproducible downstream applications.
References
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Rupérez, P., & Toledano, G. (2003). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. Journal of Chromatography A, 988(2), 263-268. [Link]
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Tate, M. E., & Bishop, C. T. (1963). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Canadian Journal of Chemistry. [Link]
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McNeely, W. H., Binkley, W. W., & Wolfrom, M. L. (1945). Separation of Sugar Acetates by Chromatography. Journal of the American Chemical Society, 67(4), 527-529. [Link]
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Melton, L. D., & Smith, B. G. (2001). Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. Current Protocols in Food Analytical Chemistry. [Link]
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Gamage, C., et al. (2020). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 25(21), 5036. [Link]
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Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]
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Harvey, D. J. (2005). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass spectrometry reviews, 24(1), 1-52. [Link]
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Kamerling, J. P., & Vliegenthart, J. F. G. (1974). Mass spectrometry of carbohydrates. Biochemical Society Transactions, 2(3), 461-464. [Link]
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Glycopedia. (n.d.). GC-MS Determination of Sugar Composition. Retrieved from [Link]
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Sassaki, G. L., et al. (2012). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Carbohydrate Polymers, 88(2), 534-540. [Link]
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Vliegenthart, J. F. G., et al. (1983). High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids. European Journal of Biochemistry, 134(3), 577-586. [Link]
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Sander, C., & Beckers, E. P. J. (2014). Acetyl content determination using different analytical techniques. Proceedings of the 7th European Conference on Wood Modification. [Link]
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Walvoort, M. T. C., et al. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic letters, 12(14), 3242-3245. [Link]
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Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
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Perlin, A. S., et al. (1975). Conformation of .alpha.-D-idopyranose pentaacetate. The Journal of Organic Chemistry, 40(4), 525-526. [Link]
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Toida, T. (2018). Carbohydrate analysis by gas-liquid chromatography. Glycoscience, 1-4. [Link]
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Poree, F., & Schanstra, J. P. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Chemical reviews, 116(1), 102-134. [Link]
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Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical reviews, 120(17), 9037-9092. [Link]
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BOC Sciences. (n.d.). Penta-O-acetyl-aL-idopyranose CAS NO.16299-15-3. Retrieved from [Link]
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The Proteinstorian. (2021, September 26). Understanding x-ray crystallography structures. YouTube. [Link]
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ResearchGate. (2019). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
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Application Notes & Protocols: PENTA-O-ACETYL-α-L-IDOPYRANOSE as a Versatile Precursor for the Synthesis of Idose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Strategic Importance of Penta-O-acetyl-α-L-idopyranose
The journey to complex oligosaccharides begins with a well-chosen starting material. Penta-O-acetyl-α-L-idopyranose serves as an ideal precursor for several critical reasons:
-
Enhanced Solubility: The five acetyl groups transform the polar, hydrophilic L-idose into a molecule readily soluble in common organic solvents used for chemical synthesis. This is a fundamental prerequisite for performing glycosylation reactions in a controlled, homogeneous environment.
-
Chemical Stability: Acetyl groups are robust protecting groups that are stable to a wide range of reaction conditions, preventing unwanted side reactions at the hydroxyl positions during the critical glycosylation step.
-
Stereoelectronic Influence: The acetyl group at the C-2 position plays a crucial role in influencing the stereochemical outcome of the glycosidic bond formation. While it can participate in the reaction to favor the formation of a 1,2-trans glycosidic linkage (β-linkage), its primary role in many L-idose systems is as a non-participating group, allowing for conditions that can favor the desired α-linkage common in heparin-like structures.
-
Orthogonal Deprotection: The acetyl groups can be removed cleanly and efficiently under conditions that typically do not affect other common protecting groups used in complex oligosaccharide synthesis. This orthogonality is key to multi-step synthetic strategies.
Physicochemical Properties
A clear understanding of the precursor's properties is essential for handling and reaction setup.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂O₁₁ | [4][5] |
| Molecular Weight | 390.34 g/mol | [4][5][6] |
| Appearance | White Crystalline Solid | [4] |
| Melting Point | 94-96°C | [4] |
| Storage Temperature | 2-8°C | [4] |
Core Methodology: From Precursor to Oligosaccharide
The synthesis of an idose-containing oligosaccharide from Penta-O-acetyl-α-L-idopyranose is a multi-stage process. The overarching workflow involves activating the precursor into a "glycosyl donor," coupling it with a "glycosyl acceptor," and finally, removing the protecting groups to unveil the target molecule.
Caption: General workflow for oligosaccharide synthesis.
Application Protocol 1: Synthesis of a Protected Disaccharide
This section provides a detailed, step-by-step protocol for a foundational reaction: the synthesis of a protected GlcN-IdoA disaccharide precursor, a common structural motif in heparin.[7]
Step 1: Activation of the Anomeric Center - Preparation of the Glycosyl Donor
Causality: The anomeric acetate in Penta-O-acetyl-α-L-idopyranose is not a sufficiently reactive leaving group for glycosylation. It must be converted into a more labile group, such as a halide. This "activation" makes the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by the acceptor's hydroxyl group.
Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-L-idopyranosyl Bromide
-
Preparation: Dissolve Penta-O-acetyl-α-L-idopyranose (1.0 eq) in a minimal amount of dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of hydrogen bromide in acetic acid (HBr/AcOH, ~33 wt. %, 1.5 eq) dropwise to the stirring solution.
-
Scientist's Note: This step must be performed in a well-ventilated fume hood as HBr is corrosive and toxic. The reaction is moisture-sensitive.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with cold CH₂Cl₂ and pour it into a separatory funnel containing ice-cold water.
-
Extraction: Wash the organic layer sequentially with ice-cold water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Scientist's Note: The resulting glycosyl bromide is often unstable and should be used immediately in the next step without further purification.
-
Step 2: The Glycosylation Reaction
Causality: This is the key bond-forming step. A promoter, typically a heavy metal salt like silver trifluoromethanesulfonate (AgOTf), is used. The promoter coordinates to the bromide leaving group, facilitating its departure and generating a highly reactive oxocarbenium ion intermediate. The hydroxyl group of the glycosyl acceptor then attacks this intermediate to form the glycosidic linkage. The choice of solvent, temperature, and promoter is critical for controlling the stereoselectivity (α vs. β) of the newly formed bond.[8][9]
Protocol: AgOTf-Promoted Glycosylation
-
Preparation: To a flame-dried flask under argon, add the glycosyl acceptor (e.g., a suitably protected glucosamine derivative with a free hydroxyl group, 1.0 eq), the freshly prepared idopyranosyl bromide donor (1.2 eq), and activated 4 Å molecular sieves. Add anhydrous CH₂Cl₂ as the solvent.
-
Cooling: Cool the stirring suspension to -40°C using an acetonitrile/dry ice bath.
-
Scientist's Note: Low temperatures are crucial to control the reactivity and enhance the stereoselectivity of the reaction.
-
-
Promoter Addition: Dissolve silver triflate (AgOTf, 1.2 eq) in anhydrous toluene and add it dropwise to the reaction mixture. The flask should be protected from light by wrapping it in aluminum foil, as silver salts are light-sensitive.
-
Reaction: Allow the reaction to stir at -40°C, gradually warming to room temperature overnight. Monitor the reaction by TLC.
-
Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) to neutralize the triflic acid formed.
-
Filtration and Purification: Filter the mixture through a pad of Celite® to remove the molecular sieves and silver salts. Concentrate the filtrate and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the protected disaccharide.
Step 3: Product Characterization
Trustworthiness: A protocol is only reliable if its outcome can be verified. Confirmation of the disaccharide's structure and stereochemistry is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, the presence of protecting groups, and most importantly, the anomeric configuration (α or β) of the new glycosidic bond based on the coupling constant (J-value) of the anomeric proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized molecule.
Application Protocol 2: Deprotection to Yield the Final Oligosaccharide
The acetyl groups that were essential for the synthesis must now be removed to yield the final, biologically relevant molecule.
Caption: Detailed synthetic pathway from precursor to final product.
Zemplén Deacetylation: The Classic Approach
Causality: Zemplén deacetylation is a base-catalyzed transesterification. The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of the acetyl esters. This process releases the free hydroxyl group on the sugar and forms methyl acetate as a byproduct. It is highly efficient and proceeds under mild conditions, preserving the integrity of the glycosidic bond.[10]
Protocol: Base-Catalyzed Deacetylation
-
Dissolution: Dissolve the purified, protected oligosaccharide (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask.
-
Catalyst Addition: Prepare a fresh 0.1 M solution of sodium methoxide (NaOMe) in MeOH. Add a catalytic amount of this solution (e.g., 0.1 eq) to the sugar solution.
-
Scientist's Note: The reaction is typically very fast. A catalytic amount of base is sufficient as the methoxide is regenerated in the reaction cycle.
-
-
Monitoring: Monitor the reaction by TLC until all acetyl groups are removed. This is visualized by the disappearance of the starting material spot and the appearance of a new, much more polar spot at the baseline.
-
Neutralization: Once complete, neutralize the reaction by adding a few drops of acetic acid or by passing the solution through a small plug of Amberlite® IR120 (H⁺ form) resin.
-
Purification: Concentrate the solution under reduced pressure. The resulting deacetylated oligosaccharide is highly polar and may require purification techniques such as size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC if residual salts or byproducts are present.
Comparison of Deprotection Methods
While Zemplén deacetylation is common, other methods may be required for substrates with base-sensitive functionalities.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Zemplén (Basic) | Catalytic NaOMe in MeOH | Room Temp, 15-60 min | Mild, fast, high yield, clean | Not suitable for base-labile groups |
| Ammonia (Basic) | NH₃ in MeOH | Room Temp, several hours | Mild, volatile reagents easy to remove | Slower than NaOMe |
| Acidic Hydrolysis | Aqueous HCl or TFA | Varies | Useful if base-sensitive groups are present | Can cleave acid-sensitive glycosidic bonds |
| Enzymatic | Lipases (e.g., from Aspergillus Niger) | pH 7, 25°C | Highly selective, extremely mild conditions | Enzyme cost, substrate specificity, slower |
Advanced Applications in Drug Development
The disaccharide units synthesized via these protocols are not merely final products but are crucial building blocks for creating longer, more complex, and biologically active oligosaccharides.[11][12]
-
Iterative Synthesis: By designing the initial acceptor with a selectively removable protecting group at another position, the newly formed disaccharide can itself become an acceptor for the next glycosylation, allowing for the stepwise construction of longer chains.
-
Block Synthesis: Two disaccharide or trisaccharide units can be synthesized separately and then coupled together, a strategy known as block synthesis, which can be more efficient for accessing very long oligosaccharides.[11][12]
-
Probing Structure-Activity Relationships: Access to structurally defined synthetic heparin-like oligosaccharides is critical for studying their interactions with proteins like antithrombin and growth factors.[13][14] This allows researchers to pinpoint the exact sulfation patterns and chain lengths required for specific biological activities, paving the way for the development of new anticoagulant drugs with improved safety profiles or novel therapeutics targeting cancer and inflammation.[3][15]
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Making the longest sugars: a chemical synthesis of heparin-related[2]n oligosaccharides from 16-mer to 40-mer. Chemical Science. [Link]
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Making the longest sugars: a chemical synthesis of heparin-related[2]n oligosaccharides from 16-mer to 40. SciSpace. [Link]
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Chemoenzymatic synthesis of heparan sulfate and heparin oligosaccharides and NMR analysis: paving the way to a diverse library for glycobiologists. Chemical Science (RSC Publishing). [Link]
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Anomeric Reactivity-Based One-Pot Synthesis of Heparin-Like Oligosaccharides. National Center for Biotechnology Information. [Link]
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Chemoenzymatic synthesis of heparin oligosaccharides with both anti-factor Xa and anti-factor IIa activities. PubMed. [Link]
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Large scale enzymatic synthesis of oligosaccharides and a novel purification process. PubMed. [Link]
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Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. PubMed. [Link]
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1,2,3,4,6-Penta-O-acetyl-D-glucopyranose. PubChem. [Link]
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A short route to L-iduronic acid building blocks for the syntheses of heparin-like disaccharides. ElectronicsAndBooks. [Link]
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Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. ResearchGate. [Link]
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Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. PubMed. [Link]
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Synthesis of L-iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-iduronic Lactones From Bulk Glucose-Derived Cyanohydrin Hydrolysis: A Reversible Conformationally Switched superdisarmed/rearmed Lactone Route to Heparin Disaccharides. PubMed. [Link]
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Enzymatic synthesis of oligosaccharides. IHMC Public Cmaps. [Link]
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1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. PubChem. [Link]
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How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]
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Selective Acetylation of per-O-TMS-Protected Monosaccharides. National Center for Biotechnology Information. [Link]
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Enzymatic synthesis and identification of oligosaccharides obtained by transgalactosylation of lactose in the presence of fructose using β-galactosidase from Kluyveromyces lactis. PubMed. [Link]
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Efficient and green approach for the complete deprotection of O-acetylated biomolecules. ResearchGate. [Link]
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Sulfated oligosaccharides: new targets for drug development? PubMed. [Link]
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Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis: A Reversible Conformationally Switched Superdisarmed/Rearmed Lactone Route to Heparin Disaccharides. ResearchGate. [Link]
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Fluorous-Assisted One-Pot Oligosaccharide Synthesis. National Center for Biotechnology Information. [Link]
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A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. National Center for Biotechnology Information. [Link]
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ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. PubMed. [Link]
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1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Oligosaccharide Synthesis and Translational Innovation. PubMed Central. [Link]
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Automated synthesis of oligosaccharides as a basis for drug discovery. PubMed. [Link]
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Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PubMed Central. [Link]
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Protocols for the Deacetylation of Penta-O-acetyl-α-L-idopyranose: An Application Note for Researchers
This comprehensive guide provides detailed application notes and protocols for the deacetylation of penta-O-acetyl-α-L-idopyranose, a critical transformation in carbohydrate chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available methodologies, their underlying principles, and practical implementation. We will delve into the widely-used Zemplén deacetylation, explore alternative methods, and provide detailed protocols for reaction execution, monitoring, and purification of the final product, L-idopyranose.
Introduction: The Significance of L-Idopyranose and the Role of Deacetylation
L-Idose is a rare hexose, an epimer of D-glucose at the C-5 position, and a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. These complex polysaccharides are involved in a myriad of biological processes, including cell signaling, coagulation, and inflammation. The synthesis of L-idose-containing oligosaccharides for therapeutic and research purposes often necessitates the use of protected monosaccharide building blocks, with acetyl groups being a common choice for hydroxyl protection.
The deacetylation of per-O-acetylated L-idopyranose is a pivotal step to unmask the hydroxyl groups, enabling further glycosylation reactions or yielding the final, biologically active carbohydrate. The efficiency and selectivity of this deprotection step are paramount to the overall success of a synthetic route.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical and chemical properties of both the starting material and the desired product is essential for effective reaction monitoring and purification.
| Property | Penta-O-acetyl-α-L-idopyranose | α-L-Idopyranose |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₆H₁₂O₆ |
| Molecular Weight | 390.34 g/mol | 180.16 g/mol [1] |
| Appearance | White to off-white powder | White solid |
| Solubility | Soluble in chloroform, ethyl acetate, methanol | Soluble in water, methanol |
| Polarity | Non-polar to moderately polar | Highly polar |
Method 1: Zemplén Deacetylation - The Gold Standard
The Zemplén deacetylation is the most conventional and widely employed method for the O-deacetylation of acetylated carbohydrates.[2][3] It utilizes a catalytic amount of sodium methoxide in methanol, offering a mild and efficient transesterification reaction.[2]
The Underlying Chemistry: A Catalytic Transesterification
The reaction proceeds via a nucleophilic attack of the methoxide ion on the acetyl carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the more stable alkoxide of the sugar and forming methyl acetate as a byproduct. The catalytic nature of the reaction stems from the regeneration of the methoxide ion.
Diagram: Zemplén Deacetylation Mechanism
Caption: Catalytic cycle of Zemplén deacetylation.
Detailed Protocol for Zemplén Deacetylation
Materials:
-
Penta-O-acetyl-α-L-idopyranose
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide solution (e.g., 25 wt% in MeOH or freshly prepared from sodium metal in anhydrous MeOH)
-
Dowex® 50WX8 or similar acidic ion-exchange resin (H⁺ form)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Ethyl acetate/Hexane, 1:1 v/v for starting material; Ethyl acetate/Methanol/Water, 8:2:1 v/v/v for product)
-
TLC stain (e.g., p-anisaldehyde solution or ceric ammonium molybdate)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen source for inert atmosphere
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve penta-O-acetyl-α-L-idopyranose (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask under an inert atmosphere.
-
Initiation: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC.
-
Starting Material TLC: Use a less polar solvent system (e.g., Ethyl acetate/Hexane 1:1) to observe the disappearance of the starting material spot (higher Rf value).
-
Product TLC: Use a more polar solvent system (e.g., Ethyl acetate/Methanol/Water 8:2:1) to visualize the appearance of the product spot (lower Rf value). The reaction is typically complete within 1-4 hours.
-
-
Neutralization: Once the starting material is consumed, add acidic ion-exchange resin to the reaction mixture and stir until the pH becomes neutral (check with pH paper). This step is crucial to remove sodium ions.
-
Filtration: Filter the resin and wash it thoroughly with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude L-idopyranose is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate). Due to the high polarity of L-idopyranose, co-evaporation with silica gel may be necessary for dry loading onto the column.
Method 2: Alternative Deacetylation Protocols
While Zemplén deacetylation is robust, certain substrates may be sensitive to strongly basic conditions. In such cases, alternative methods can be employed.
Ammonia in Methanol
A solution of ammonia in methanol provides a milder basic condition for deacetylation.
Protocol:
-
Dissolve the acetylated sugar in anhydrous methanol.
-
Saturate the solution with ammonia gas at 0 °C or use a pre-made solution of 7N ammonia in methanol.
-
Seal the reaction vessel and allow it to stand at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove ammonia and the solvent.
Hydrazine Acetate
Hydrazine acetate in a suitable solvent can be used for selective anomeric deacetylation, but under modified conditions, it can lead to complete deacetylation.
Enzymatic Deacetylation
Enzymatic methods offer high selectivity and operate under mild, neutral pH conditions, making them ideal for sensitive substrates.[4] Lipases and esterases are commonly used for this purpose.
Protocol Overview:
-
Dissolve the acetylated sugar in a buffer solution, potentially with a co-solvent to aid solubility.
-
Add the selected lipase or esterase (e.g., from Candida antarctica or Aspergillus niger).
-
Incubate the mixture at the optimal temperature for the enzyme (typically 25-40 °C).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the enzyme can be removed by filtration or centrifugation.
-
The product is then isolated from the aqueous solution, often by lyophilization or extraction.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the deacetylation reaction.[5] The significant difference in polarity between the acetylated starting material and the deacetylated product allows for easy visualization of the reaction's progress.
Diagram: TLC Monitoring of Deacetylation
Caption: Idealized TLC plate showing the progress of deacetylation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for confirming the complete removal of acetyl groups.
-
Penta-O-acetyl-α-L-idopyranose: The ¹H NMR spectrum will show characteristic signals for the acetyl methyl protons in the region of δ 2.0-2.2 ppm. The ring protons will appear in the δ 3.8-5.5 ppm range.
-
α-L-Idopyranose: Upon complete deacetylation, the signals corresponding to the acetyl groups will disappear. The ring proton signals will shift to the δ 3.2-5.2 ppm region, and the hydroxyl protons will appear as broad signals. A ¹H NMR spectrum of α-L-idopyranose can be found on PubChem.[1]
Purification of L-Idopyranose
The high polarity of L-idopyranose can present challenges for purification.
-
Ion-Exchange Chromatography: This is a crucial step after the Zemplén deacetylation to remove sodium ions, which can interfere with subsequent reactions and spectroscopic analysis.
-
Silica Gel Column Chromatography: While challenging due to the high polarity, it can be effective. A highly polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol/water mixtures) is required. To improve separation, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for obtaining highly pure L-idopyranose.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst, short reaction time, or poor solubility of starting material. | Add a small amount of additional catalyst. Extend the reaction time. Ensure complete dissolution of the starting material, if necessary by gentle warming or addition of a co-solvent. |
| Streaking on TLC | Residual salts (e.g., sodium acetate) in the crude product. | Ensure thorough neutralization with ion-exchange resin. |
| Low Yield after Purification | Loss of highly polar product during workup or chromatography. | Minimize aqueous extractions. Use a highly polar eluent system for column chromatography and collect small fractions. |
Conclusion
The deacetylation of penta-O-acetyl-α-L-idopyranose is a fundamental yet critical step in the synthesis of complex carbohydrates. The Zemplén deacetylation remains the method of choice for its efficiency and mild conditions. However, a careful consideration of the substrate's stability and the desired outcome may necessitate the use of alternative protocols. By following the detailed procedures and troubleshooting guidance provided in this application note, researchers can confidently and successfully perform this important transformation, paving the way for advancements in glycochemistry and related fields.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6992021, alpha-L-idopyranose. Retrieved January 14, 2026 from [Link].
- Li, Y.-X., et al. (2010).
- BenchChem. (2025).
- ResearchGate. (2024). ¹H nuclear magnetic resonance spectra of the sugar content. (A) ¹H NMR (500 MHz, D2O).
- Chemistry Online. (2023).
- Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345).
- Tate, M. E. (1962). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Canadian Journal of Chemistry, 40(6), 1054-1058.
- Nishihara, S., et al. (Eds.). (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
- Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. (2023). American Chemical Society.
- Ren, B., et al. (2014). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 16(11), 4573-4576.
- Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000646).
- Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006293).
- Post, E. (1977). [Thin-layer chromatography of sugars (author's transl)]. Clinica Chimica Acta, 78(1), 17-21.
- The Royal Society of Chemistry. (2011).
- Zhang, Z., et al. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates.
- ResearchGate. (2025).
- Wang, Z., et al. (2019).
- Nishihara, S., et al. (Eds.). (2021). Figure 1: [Removal of acetyl groups under Zemplén conditions.]. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
- Human Metabolome Database. (2022). Showing metabocard for 2,3,4,5,6-Penta-O-acetyl-D-glucose (HMDB0034223).
- The Royal Society of Chemistry. (2011).
- SpectraBase. (2025). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (2025). 1-o-Acetyl-beta-D-glucose - Optional[1H NMR] - Spectrum.
- ChemicalBook. (2023).
- Apicella, M. A., & Gagliardi, N. C. (1977). Purification of Neisseria gonorrhoeae surface L-antigen. Infection and Immunity, 18(1), 230-236.
Sources
- 1. alpha-L-idopyranose | C6H12O6 | CID 6992021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Penta-O-acetyl-α-L-idopyranose
Welcome to the technical support center for the synthesis of penta-O-acetyl-α-L-idopyranose. This guide is designed for researchers, scientists, and professionals in drug development who are working with this rare L-sugar derivative. Given that L-idose is not a readily available starting material, its synthesis adds a layer of complexity. This resource provides in-depth troubleshooting guides, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges and improve your yield of the desired α-anomer.
Understanding the Challenges
The synthesis of penta-O-acetyl-α-L-idopyranose presents two main hurdles: the multi-step preparation of the L-idose precursor and the control of stereoselectivity during the final acetylation step. L-idose is typically synthesized from more common sugars like D-glucose or L-sorbose through a series of reactions involving epimerization and functional group manipulations. Each step in this initial synthesis pathway is a potential point for yield loss. Subsequently, the peracetylation of L-idose must be carefully controlled to favor the formation of the desired α-anomer over the β-anomer.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of L-idose precursor | Incomplete epimerization: The conversion of the starting material (e.g., a D-glucose derivative) to the L-ido configuration is inefficient. | Optimize reaction conditions: Adjust temperature, reaction time, and catalyst concentration. For instance, in base-catalyzed epimerizations, carefully control the stoichiometry of the base and the reaction temperature to minimize side reactions. Monitor the reaction closely using TLC or HPLC. |
| Side reactions: Formation of byproducts during the synthesis of the L-idose precursor. | Purify intermediates: Ensure that all intermediates are thoroughly purified before proceeding to the next step. This will prevent the accumulation of impurities that can interfere with subsequent reactions. Consider using column chromatography for purification. | |
| Incomplete acetylation | Insufficient acetylating agent: The amount of acetic anhydride is not enough to fully acetylate all five hydroxyl groups of L-idose. | Increase the molar excess of acetic anhydride: Use a larger excess of acetic anhydride (e.g., 10-15 equivalents) to drive the reaction to completion. |
| Deactivated catalyst: The catalyst (e.g., perchloric acid, sodium acetate) may have been neutralized or decomposed. | Use fresh catalyst: Ensure that the catalyst is fresh and has not been exposed to moisture. For acid-catalyzed reactions, ensure all glassware is scrupulously dry. | |
| Short reaction time or low temperature: The reaction has not been allowed to proceed to completion. | Extend reaction time and/or increase temperature: Monitor the reaction by TLC until the starting L-idose spot disappears. Gentle heating may be necessary, but be cautious as it can also promote the formation of byproducts. | |
| Formation of a mixture of α and β anomers | Thermodynamic vs. kinetic control: The reaction conditions may favor the formation of the more stable anomer, which may not be the desired one. Acetylation under basic conditions (e.g., sodium acetate) often yields the thermodynamically more stable β-anomer, while acidic conditions (e.g., perchloric acid) can favor the kinetically formed α-anomer.[1] | Choose the appropriate catalyst: For the α-anomer, use an acid catalyst like perchloric acid at low temperatures.[1] For the β-anomer, a base catalyst like sodium acetate at higher temperatures is generally preferred.[1] |
| Difficult purification of the final product | Co-eluting impurities: Byproducts from the acetylation reaction may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize chromatography conditions: Use a different solvent system for elution or consider a different stationary phase. Sometimes, recrystallization from a suitable solvent (e.g., ethanol) can be a more effective purification method for acetylated sugars.[2][3] |
| Product is an oil or fails to crystallize | Presence of impurities or residual solvent: Even small amounts of impurities can inhibit crystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is L-idose so difficult to obtain?
A1: L-idose is a rare sugar and is not abundant in nature.[4] Its synthesis is challenging because it often requires the epimerization of a more common sugar, like D-glucose, at the C-5 position.[5][6] This multi-step conversion from readily available starting materials contributes to its high cost and limited availability.[7]
Q2: What is the role of the catalyst in the acetylation reaction?
A2: The catalyst plays a crucial role in activating the acetic anhydride and influencing the stereochemical outcome of the reaction. Acid catalysts, such as perchloric acid, protonate the anhydride, making it a more potent electrophile. This often leads to the kinetic product, which in many cases is the α-anomer.[1] Base catalysts, like sodium acetate, deprotonate the sugar's hydroxyl groups, increasing their nucleophilicity, and typically favor the formation of the thermodynamically more stable anomer, often the β-anomer.[1]
Q3: How can I monitor the progress of the acetylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[8] The acetylated product is significantly less polar than the starting L-idose. Therefore, the product will have a much higher Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to L-idose is no longer visible.
Q4: What are the key differences in the NMR spectra of the α and β anomers of penta-O-acetyl-L-idopyranose?
A4: The most significant difference in the ¹H NMR spectrum is the chemical shift and coupling constant of the anomeric proton (H-1). For the α-anomer, the anomeric proton is axial and typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz). For the β-anomer, the anomeric proton is equatorial and exhibits a larger coupling constant (J₁,₂ ≈ 8-9 Hz). The chemical shift of H-1 in the α-anomer is usually further downfield compared to the β-anomer.
Q5: Can I use other acetylating agents besides acetic anhydride?
A5: While acetic anhydride is the most common and cost-effective acetylating agent, other reagents like acetyl chloride can be used. However, acetyl chloride is more reactive and generates HCl as a byproduct, which may require the use of a base scavenger like pyridine. For most applications, acetic anhydride with an appropriate catalyst provides a good balance of reactivity and ease of handling.[9]
High-Yield Experimental Protocol: Synthesis of Penta-O-acetyl-α-L-idopyranose
This protocol is adapted from established methods for the acetylation of other hexoses and is optimized for the synthesis of the α-anomer.
Materials:
-
L-idose
-
Acetic anhydride (reagent grade, ≥98%)
-
Perchloric acid (70%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve L-idose (1 equivalent) in acetic anhydride (10 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of perchloric acid (0.1 equivalents) in acetic anhydride (2 equivalents) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the L-idose spot disappears.
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the perchloric acid and quench the excess acetic anhydride. Stir vigorously until the evolution of CO₂ ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization.[2][3] Filter the crystals and wash with cold ethanol.
-
Visualizing the Process
Reaction Pathway:
Caption: General reaction pathway for the acid-catalyzed acetylation of L-idose.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- Williams, J. H. (1970). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 48(15), 2377-2381.
- Singh, R. P., & Kulkarni, S. S. (2007). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
- Wolfrom, M. L., & Thompson, A. (1963). Acetylation. In Methods in Carbohydrate Chemistry (Vol. II, pp. 211-215). Academic Press.
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
- Hsieh, I. W., & Imperiali, B. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS chemical biology, 16(10), 1957-1968.
- Lee, J. C., Chang, S. W., & Liao, C. C. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry-A European Journal, 10(2), 399-415.
- Cai, T. B., & Li, Z. J. (2010). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 15(11), 7621-7629.
- U.S. Patent No. 6,350,865 B1. (2002).
- U.S. Patent No. 4,371,616 A. (1983). Process for producing L-sugars.
- Ikegami, S., et al. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Organic Process Research & Development, 24(7), 1364-1371.
- Kitagawa, M., et al. (2001). Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using kojibiose phosphorylase. Journal of bioscience and bioengineering, 92(2), 173-176.
- Li, Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(6), 885-888.
-
Reddit. (2015). Peracetylation of glucose with acetic anhydride + regioselective deacetylation. Retrieved from [Link]
- Ferreira, F., & de Almeida, M. V. (2011). The Chemistry of L-Sorbose. European Journal of Organic Chemistry, 2011(16), 2905-2910.
- Del Corso, A., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
Sources
- 1. reddit.com [reddit.com]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: PENTA-O-ACETYL-A-L-IDOPYRANOSE Purification
Welcome to the technical support center for the purification of Penta-O-acetyl-a-L-idopyranose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. The acetylation of monosaccharides like L-idose is a critical step in synthetic carbohydrate chemistry, rendering the polar sugar soluble in organic solvents and allowing for further functionalization.[1] However, the purification of the resulting per-O-acetylated product is often a significant bottleneck, fraught with challenges such as incomplete reactions, stubborn impurities, and product instability.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound so critical?
A1: The purity of your acetylated sugar is paramount for the success of subsequent reactions, such as glycosylations.[1] Impurities from the acetylation reaction, including residual reagents (e.g., acetic anhydride, pyridine), incompletely acetylated intermediates, or anomers, can interfere with downstream applications, leading to complex product mixtures, low yields, and misleading biological assay results.[2]
Q2: What is the most common strategy for purifying acetylated sugars?
A2: The standard and most robust method is flash column chromatography using silica gel as the stationary phase.[2] Because acetylation significantly reduces the polarity of the sugar, it becomes amenable to separation on a polar stationary phase with non-polar organic solvent systems (e.g., hexane/ethyl acetate).[1] The process typically begins with Thin-Layer Chromatography (TLC) to develop an optimal solvent system for separation.[2]
Q3: How can I monitor the progress of the acetylation reaction and the purification process?
A3: Thin-Layer Chromatography (TLC) is the most effective and widely used technique.[3][4] The fully acetylated product is much less polar than the starting L-idose or any partially acetylated intermediates. Therefore, it will have a significantly higher Retention Factor (Rf) value on a silica TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[3] During column chromatography, TLC is used to analyze the collected fractions to identify which ones contain the pure product.
Q4: What are the primary stability concerns for this compound during purification and storage?
A4: The acetyl groups, which are ester linkages, are susceptible to hydrolysis under both acidic and basic conditions.[5][6] This process, known as deacetylation, can occur on the slightly acidic surface of silica gel if the compound is exposed for too long.[5] Furthermore, acetyl group migration is a known phenomenon, potentially leading to a mixture of isomers.[7][8] For storage, it is crucial to keep the compound in a dry, cool environment, as moisture can lead to hydrolysis.[5]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Issue 1: My TLC of the crude reaction mixture shows multiple spots or streaking.
Question: I've run a TLC of my crude product, but instead of a clean spot for my product, I see a smear or several spots clustered together. What's happening and how do I fix it?
Answer: This is a common and informative result. It points to one of several possibilities, each with a clear solution.
-
Probable Cause 1: Incomplete Reaction. The cluster of spots likely represents your desired product, along with various partially acetylated intermediates (tetra-O-acetyl, tri-O-acetyl, etc.). These intermediates are more polar and will have lower Rf values than the fully acetylated product.[3]
-
Solution: Before attempting purification, ensure your reaction has gone to completion. Continue to monitor the reaction by TLC until the starting material and intermediate spots are fully converted to the single, higher-Rf product spot.[3] This may require extending the reaction time or adding more acetylating reagent.
-
-
Probable Cause 2: Inappropriate TLC Solvent System. The chosen eluent may not have the correct polarity to resolve the different components in your mixture.
-
Solution: The key to good separation is methodical TLC optimization. Prepare several eluent systems with varying polarities (e.g., Hexane:Ethyl Acetate ratios of 4:1, 3:1, 2:1) to find the system that gives the best separation between your product and impurities.[9] The ideal Rf for the product spot for column chromatography is typically between 0.25 and 0.35.
-
-
Probable Cause 3: Anomerization. The reaction may have produced a mixture of α and β anomers, which can sometimes be separated on silica gel.[8]
-
Solution: First, confirm if both anomers are present using NMR on the crude mixture. If separation is necessary, careful optimization of the TLC solvent system is required, as anomers often have very similar polarities. Sometimes, changing the solvent system entirely (e.g., Dichloromethane:Methanol) can improve resolution.[9]
-
Issue 2: The yield of pure product after column chromatography is very low.
Question: I ran a flash column, but my final yield is much lower than expected. Where did my product go?
Answer: Low recovery is often due to suboptimal chromatography technique rather than product loss.
-
Probable Cause 1: Product Degradation on Silica Gel. As mentioned, acetylated sugars can undergo deacetylation on the acidic surface of silica gel.[5] If the column is run too slowly, significant product loss can occur.
-
Solution:
-
Run the column faster: Use positive pressure (flash chromatography) to minimize the residence time of your compound on the silica.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a neutralizer like triethylamine (~0.1-1% v/v) before packing the column. This is particularly useful if your compound is highly acid-sensitive.
-
-
-
Probable Cause 2: Poor Sample Loading. If the crude sample is dissolved in too much solvent or a solvent that is too polar, it will not load onto the column in a tight band. This leads to broad, overlapping fractions and poor separation.
-
Solution: Dry Loading. Pre-adsorb your crude material onto a small amount of silica gel. First, dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique ensures a very narrow starting band and significantly improves resolution.
-
-
Probable Cause 3: Incorrect Eluent Polarity.
-
If the eluent is not polar enough, your product will never elute from the column.
-
If the eluent is too polar, your product will elute too quickly along with all the impurities, resulting in no separation.
-
Solution: Rely on your initial TLC optimization. The solvent system that gives an Rf of ~0.3 for your product is the correct starting point for your column.[2]
-
Issue 3: My final product looks clean by TLC, but the ¹H NMR spectrum shows unexpected peaks.
Question: I've isolated my product and the TLC shows a single spot. However, the NMR spectrum is contaminated. What are these impurities?
Answer: This indicates the presence of impurities that have the same Rf as your product or are not visible on the TLC plate.
-
Probable Cause 1: Residual Solvents. Peaks corresponding to ethyl acetate, hexane, dichloromethane, or other solvents used during workup or chromatography are very common.
-
Solution: Dry your sample under high vacuum for an extended period (several hours to overnight) to remove residual volatile solvents.
-
-
Probable Cause 2: Grease. A common contaminant in NMR spectra is silicone grease from glassware joints, which typically appears as a singlet around 0 ppm.[10]
-
Solution: Be meticulous with glassware. Avoid using grease on joints if possible, or use a minimal amount. Ensure all glassware is thoroughly cleaned. If contamination is present, re-purification may be necessary.
-
-
Probable Cause 3: Partially Deacetylated Product. A small amount of a partially deacetylated product might co-elute with your main product.
-
Solution: This can be very difficult to remove. Re-running the column chromatography with a shallower solvent gradient (a very slow increase in polarity) might improve separation. Alternatively, reversed-phase chromatography could be effective, as it separates based on different principles of hydrophobicity.[11]
-
-
Probable Cause 4: Water. A broad singlet around 1.5 ppm in CDCl₃ indicates the presence of water.[10]
-
Solution: Ensure your sample is completely dry before preparing the NMR sample. Use anhydrous deuterated solvents.
-
Experimental Protocols & Visual Workflows
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal solvent system for column chromatography.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Make the spot as small as possible. Also spot the starting material (L-idose) and, if available, a pure standard of the product as references.
-
Developing the Chromatogram: Place a small amount of your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber.[12]
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if applicable) and then by staining with a suitable reagent, such as an alkaline potassium permanganate solution or a p-anisaldehyde solution followed by gentle heating.[3][4]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal eluent will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
Diagram: General Purification Workflow
This diagram outlines the logical steps from a crude reaction mixture to a purified product.
Caption: Workflow for the purification of this compound.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
Sample Loading: Prepare your sample for dry loading as described in Troubleshooting Issue 2. Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Carefully add your optimized eluent to the column. Apply positive pressure (using a pump or bulb) to achieve a steady and rapid flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the scale of your column.
-
Analysis: Analyze the collected fractions by TLC (as in Protocol 1) to determine which contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Final Analysis: Obtain an NMR spectrum to confirm the structure and assess the final purity of the compound.[13][14]
Diagram: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing purification problems.
Caption: A decision tree for troubleshooting common purification issues.
References
- Benchchem. Technical Support Center: Complete Deprotection of Acetylated Sugars.
- Bystrický, S., Medovarská, I., & Machová, E. (2011). Separation of Different Types of Monosaccharides by Polyacrylamide Column Chromatography. Zeitschrift für Naturforschung B, 66(3), 295–298.
- Pablico-Lansigan, M. H., et al. (2020). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 25(18), 4295.
- Robyt, J. F., & White, B. J. (1998). Separation and detection of sugars and alditols on thin layer chromatograms. Carbohydrate Research, 306(4), 543-546.
- Benchchem. Application Note: Purification of Acetylated Sugar Compounds Using Silica Gel Column Chromatography.
- Li, Z., et al. (2012). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 17(10), 11935-11945.
- Michell, A. J. (1962). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Canadian Journal of Chemistry, 40(4), 699-703.
- Pelliccia, F., et al. (2022). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Sustainable Chemistry & Engineering, 10(50), 16645–16654.
- Honda, S., et al. (1983). Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives. Analytical Biochemistry, 128(2), 429-437.
- Google Patents. Process for the preparation of pentaacetyl-β-D-glucopyranose.
- Yeni, O., et al. (2022). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Physical Chemistry Chemical Physics, 24(1), 133-140.
- ResearchGate. O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation | Request PDF.
- Wang, Y., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(12), 9733-9744.
- SpectraBase. 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts.
- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.
- Benchchem. Preventing deacetylation of 2',3'-di-O-acetylguanosine during storage.
- ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?.
- Benchchem. Technical Support Center: Deacetylation of Beta-D-Glucose.
- Reddit. Common Sources of Trace, Non-Solvent Impurities in NMR Spectra.
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Technical Support Center: Synthesis of Penta-O-acetyl-α-L-idopyranose
Welcome to the technical support center for the synthesis of specialty carbohydrate reagents. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of penta-O-acetyl-α-L-idopyranose. L-Idose is a rare hexose, and its unique stereochemistry presents specific challenges in its chemical manipulation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential side reactions and optimize your synthetic outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of penta-O-acetyl-α-L-idopyranose is a crucial step for the preparation of various biologically active molecules, including heparin analogues and enzyme substrates. A common and efficient route to this compound involves the acetolysis of 1,6-anhydro-β-L-idopyranose. While this method is effective, it is not without its pitfalls. The acidic conditions required for the reaction can lead to a variety of side products, primarily due to the conformational flexibility of the L-idopyranose ring system.
This guide will focus on identifying, understanding, and mitigating these side reactions to improve the yield and purity of your desired α-anomer.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the problems you may encounter during the synthesis of penta-O-acetyl-α-L-idopyranose.
Issue 1: Low Yield of the Desired α-Anomer and Formation of the β-Anomer
Question: My final product is a mixture of anomers, with a significant amount of the β-pentaacetate, leading to a low isolated yield of the pure α-form. How can I improve the α-selectivity?
Answer: The formation of anomeric mixtures is the most common side reaction in this synthesis. The desired α-anomer is the thermodynamically more stable product due to the anomeric effect. However, kinetic factors can lead to the formation of the β-anomer.
Root Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The equilibration to the more stable α-anomer may not have been reached.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by ¹H NMR spectroscopy to determine the point at which the α:β ratio is maximized. A typical procedure involves heating the reaction mixture at reflux.[1]
-
-
Choice of Catalyst: The type and concentration of the acid catalyst can significantly influence the anomeric ratio.
-
Solution: While sulfuric acid is commonly used in acetolysis, other Lewis acids can be employed. For instance, perchloric acid has been used to promote the formation of the α-anomer in the acetylation of D-glucose.[2] Experimenting with different catalysts like zinc chloride or tin tetrachloride might also shift the equilibrium towards the α-anomer.
-
-
Inefficient Quenching: Residual acid during workup can cause further anomerization or degradation.
-
Solution: Ensure the reaction is thoroughly quenched by pouring it into ice-cold saturated sodium bicarbonate solution with vigorous stirring. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Experimental Protocol for Maximizing α-Anomer Formation:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-anhydro-β-L-idopyranose in acetic anhydride.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by taking aliquots, quenching them, and analyzing by ¹H NMR to determine the α:β ratio.
-
Workup: Once the desired ratio is achieved, cool the reaction mixture and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from ethanol or by column chromatography on silica gel.[1]
Issue 2: Formation of Furanose Side-Products
Question: I am observing unexpected peaks in my NMR spectrum that do not correspond to either the α- or β-pyranose anomers. Could these be furanose isomers?
Answer: Yes, it is possible to form furanose side-products, especially under strong acidic conditions. The pyranose ring can undergo an acid-catalyzed ring-opening to an acyclic intermediate, which can then re-close to form a thermodynamically less stable but kinetically accessible furanose ring.[3][4][5]
Root Causes and Solutions:
-
Harsh Reaction Conditions: Prolonged exposure to strong acids at high temperatures can promote the pyranose-furanose isomerization.
-
Solution: Optimize the reaction time and temperature to favor the formation of the desired pyranose product without inducing isomerization. Use the mildest effective acid catalyst at the lowest possible concentration.
-
-
Substrate Conformation: The inherent conformational flexibility of the L-idose ring might make it more susceptible to ring contraction compared to other more rigid hexopyranoses.
-
Solution: While the inherent nature of the substrate cannot be changed, careful control of reaction parameters is crucial.
-
Identification of Furanose Impurities:
-
NMR Spectroscopy: Furanose rings will exhibit different chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra compared to pyranose rings. The anomeric proton of a furanose typically appears in a different region, and the coupling constants between the ring protons will be distinct.
Issue 3: Product Degradation and Charring
Question: My reaction mixture turns dark, and I observe significant charring, leading to a very low yield of any identifiable product. What is causing this degradation?
Answer: Charring is a sign of extensive degradation of the carbohydrate. This is often caused by overly harsh acidic conditions or the presence of impurities.
Root Causes and Solutions:
-
Excessive Acid Concentration or Temperature: Strong acids at high temperatures can catalyze dehydration and polymerization reactions of sugars, leading to the formation of dark-colored, insoluble materials.[6]
-
Solution: Carefully control the amount of acid catalyst used. Add the acid slowly at a low temperature to manage any exothermic reaction. Avoid excessively high reaction temperatures.
-
-
Presence of Water: Water can hydrolyze the acetic anhydride, generating acetic acid and reducing the efficiency of the acetylation. It can also contribute to side reactions.
-
Solution: Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
-
Impure Starting Material: Impurities in the 1,6-anhydro-β-L-idopyranose can act as catalysts for degradation.
-
Solution: Ensure the starting material is pure before proceeding with the acetolysis. Recrystallize or purify the starting material if necessary.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the major side reactions discussed.
Caption: Synthetic pathways in the acetolysis of 1,6-anhydro-β-L-idopyranose.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the anomeric proton of penta-O-acetyl-α-L-idopyranose?
A1: The anomeric proton (H-1) of the α-anomer of a peracetylated pyranose typically appears as a doublet at a downfield chemical shift compared to the β-anomer, due to the axial orientation of the anomeric acetyl group. For peracetylated glucose, the α-anomeric proton is around 6.3 ppm, while the β-anomeric proton is around 5.7 ppm.[7] While specific data for L-idose may vary slightly, you should expect a similar trend. It is crucial to obtain reference spectra or use 2D NMR techniques (like COSY and HSQC) for unambiguous assignment.
Q2: How can I effectively purify the α-anomer from the β-anomer?
A2: Purification can often be achieved by fractional crystallization or column chromatography.
-
Fractional Crystallization: The two anomers may have different solubilities in certain solvents. Attempt to recrystallize the crude mixture from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The less soluble anomer will crystallize out first.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the anomers. Use a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) to achieve good separation. Monitor the fractions by TLC to identify and collect the pure anomers.
Q3: Are there alternative methods for synthesizing penta-O-acetyl-α-L-idopyranose that avoid the harsh conditions of acetolysis?
A3: Yes, one alternative is the direct acetylation of L-idose using acetic anhydride in the presence of a catalyst. The choice of catalyst is key to controlling the anomeric selectivity. Using a base like pyridine often leads to the β-anomer, while acidic catalysts like perchloric acid can favor the α-anomer.[2] However, L-idose is a rare and expensive starting material, which is why the synthesis from a more readily available precursor like D-glucose via the 1,6-anhydro intermediate is often preferred.
Q4: What is the role of the 1,6-anhydro bridge in the starting material?
A4: The 1,6-anhydro bridge locks the pyranose ring in a specific conformation, which can influence the stereochemical outcome of subsequent reactions. In the case of acetolysis, the bridge is cleaved under acidic conditions, allowing the formation of the fully acetylated pyranose.
Q5: Can I use other acylating agents instead of acetic anhydride?
A5: Yes, other acid anhydrides or acid chlorides (e.g., benzoyl chloride) can be used to introduce different acyl protecting groups. The choice of protecting group can influence the reactivity and solubility of the resulting sugar derivative.[8] However, for the synthesis of the target molecule, acetic anhydride is the reagent of choice.
Summary of Key Parameters for Successful Synthesis
| Parameter | Recommendation | Rationale |
| Starting Material Purity | High purity 1,6-anhydro-β-L-idopyranose | Impurities can lead to side reactions and degradation. |
| Reagents and Solvents | Anhydrous | Prevents hydrolysis of acetic anhydride and unwanted side reactions. |
| Catalyst | Strong acid (e.g., H₂SO₄, HClO₄) | Effectively cleaves the anhydro bridge and catalyzes acetylation. |
| Temperature | Initially low, then reflux | Controls the initial reaction rate and then drives the reaction to completion and favors the thermodynamic α-anomer. |
| Reaction Time | Monitored by NMR | Ensures the optimal α:β anomeric ratio is achieved. |
| Workup | Quenching with bicarbonate solution | Neutralizes the acid catalyst to prevent further reactions and degradation. |
| Purification | Recrystallization or column chromatography | Separates the desired α-anomer from the β-anomer and other impurities. |
By carefully controlling these parameters and being aware of the potential side reactions, researchers can successfully synthesize high-purity penta-O-acetyl-α-L-idopyranose for their research and development needs.
References
- Ikegami, S., et al. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Organic Process Research & Development, 24(7), 1344-1351.
- Mackie, W., & Perlin, A. S. (1966). Pyranose–Furanose and Anomeric Equilibria: Influence of Solvent and of Partial Methylation. Canadian Journal of Chemistry, 44(17), 2039–2049.
- Bose, N., & Basu, S. (2017). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose.
- Evidence of gas-phase pyranose-to-furanose isomerization in protonated peptidoglycans. (n.d.). Physical Chemistry Chemical Physics.
- Barrett, A. G. M., et al. (2012). Metalloenzyme-like catalyzed isomerizations of sugars by Lewis acid zeolites. Proceedings of the National Academy of Sciences, 109(25), 9751-9756.
- BenchChem. (2025).
- Reddy, B. V. S., et al. (2007). Indium Triflate Catalyzed Peracetylation of Carbohydrates.
- Protecting Group-Free Synthesis of Glycosides. (n.d.).
- Demchenko, A. V., & Stine, K. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(10), 2846-2863.
- Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. (n.d.). The Royal Society of Chemistry.
- Horton, D., & Philips, K. D. (1976). Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates.
- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- USBio. (n.d.). 294377 Penta-O-acetyl-aL-idopyranose.
- The conformation of the idopyranose ring revisited: How subtle O-substituent induced changes can be deduced from vicinal 1H-NMR coupling constants. (n.d.). OUCI.
- BenchChem. (2025).
- Isomerization of Saccharides. (n.d.).
- Filice, M., et al. (2012). Regioselective monodeprotection of peracetylated carbohydrates.
- Process for the preparation of pentaacetyl-β-D-glucopyranose. (n.d.).
- Ferrières, V. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025). Asian Journal of Chemistry, 37(11), 2766-2772.
- beta-D-Glucose pentaacet
- Bols, M., & Hazai, E. (2003). Conformational effects on glycoside reactivity: study of the high reactive conformer of glucose.
- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). MDPI.
- 2,3,4,5,6-Penta-O-acetyl-D-glucose (HMDB0034223). (n.d.).
- Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry, 13, 2806-2812.
- H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. (2007).
- α-L-Idopyranose, Pentaacet
- Conformation of .alpha.-D-idopyranose pentaacetate. (n.d.). The Journal of Organic Chemistry.
- Rapid access to 1,6-anhydro-beta-L-hexopyranose derivatives via domino reaction: synthesis of L-allose and L-glucose. (2008). The Journal of Organic Chemistry, 73(14), 5463-5470.
- The degradation of L-threose at Maillard reaction conditions. (1994).
- Rapid Access to 1,6-Anhydro-β- l -hexopyranose Derivatives via Domino Reaction: Synthesis of l -Allose and l -Glucose. (n.d.).
- Ab Initio Conformational Analysis of α / β -D-Xylopyranose at Pyrolysis Conditions. (2024).
- Synthesis of all configurational isomers of 1,6-anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-d-hexopyranoses. (2010). The Journal of Organic Chemistry, 75(10), 3443-3446.
- An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. (2023). Molecules, 28(1), 389.
- 1,6-Anhydro-ss-D-idopyranose. (n.d.). PubChem.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.
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Technical Support Center: Characterization of L-Idopyranose Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-idopyranose and its derivatives. The unique structural properties of L-idose, particularly its conformational flexibility, present significant challenges in synthesis, purification, and characterization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Core Challenge: The Conformational Instability of L-Idopyranose
The primary difficulty in characterizing L-idopyranose derivatives stems from their conformational flexibility. Unlike more rigid pyranoses like glucose, the L-iduronic acid (IdoA) ring, a key component of glycosaminoglycans like heparin and dermatan sulfate, exists in a dynamic equilibrium between multiple conformers.[1] The principal forms are the ¹C₄ and ⁴C₁ chair conformations, along with a significant population of the ²S₀ skew-boat conformation.[1] This equilibrium is sensitive to solvent, temperature, and substitution patterns, directly impacting the outcomes of analytical experiments.
Caption: Conformational equilibrium of the L-idopyranose ring.
Part 1: NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) is a powerful tool for carbohydrate analysis, but L-idopyranose's dynamic nature often produces complex and difficult-to-interpret spectra.[2][3]
Frequently Asked Questions (NMR)
Question: Why are the peaks in my ¹H NMR spectrum of an L-idopyranose derivative unusually broad at room temperature?
Answer: This is a classic sign of intermediate chemical exchange on the NMR timescale. The broadening occurs because the L-idopyranose ring is rapidly interconverting between its different conformations (¹C₄, ⁴C₁, and ²S₀).[1] At room temperature, the rate of this exchange is comparable to the frequency difference between the signals of the individual conformers. This results in the coalescence and broadening of signals, rather than sharp, distinct peaks for each form.
Question: My ¹H NMR spectrum is too crowded, with significant signal overlap in the 3-4 ppm region. How can I resolve these signals?
Answer: Signal overlap is a common problem in carbohydrate NMR due to the limited chemical shift dispersion of ring protons.[2][4] Here are several strategies to resolve this:
-
Change the Solvent: Switching to an aromatic solvent like deuterated benzene (C₆D₆) or pyridine (C₅D₅N) can induce different chemical shifts compared to chloroform (CDCl₃) or water (D₂O), often resolving overlapping signals.[5]
-
Increase Spectrometer Field Strength: If available, using a higher field instrument (e.g., moving from 500 MHz to 800 MHz) will increase the chemical shift dispersion, spreading the signals out and reducing overlap.
-
Use 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled proton networks within each sugar residue, even if the 1D signals overlap.[6] An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons to their directly attached carbons, using the wider chemical shift range of ¹³C to resolve proton signals that overlap in the ¹H dimension.[7]
Question: How can I confirm the presence of an exchangeable OH or NH proton in my spectrum?
Answer: The simplest method is a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons attached to oxygen or nitrogen will exchange with deuterium, causing their corresponding peaks to diminish or disappear entirely from the ¹H spectrum.[5]
Troubleshooting Guide: Resolving Broad NMR Signals
This workflow provides a step-by-step process for addressing the issue of peak broadening in the NMR spectra of L-idopyranose derivatives.
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Experimental Protocol: Variable Temperature (VT) NMR for Conformational Analysis
-
Initial Setup: Prepare your sample as usual in a suitable deuterated solvent (e.g., Toluene-d8 for high temperatures, or Methanol-d4 for low temperatures). Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Acquisition: Increase the sample temperature in increments of 10-15 K (e.g., 313 K, 328 K, 343 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Rationale: Increasing the temperature accelerates the rate of conformational interconversion. If the exchange becomes fast enough, the individual signals from each conformer will coalesce into a single, sharp, time-averaged peak, simplifying the spectrum.[5]
-
-
Low-Temperature Acquisition: Cool the sample in increments of 10-15 K below ambient (e.g., 283 K, 268 K, 253 K).
-
Rationale: Decreasing the temperature slows the rate of interconversion. If the exchange becomes slow enough on the NMR timescale, you will "freeze out" the individual conformers, resulting in separate, sharp sets of peaks for each populated conformation. This allows for the characterization of each distinct structure.
-
-
Data Analysis: Analyze the spectra at each temperature to observe changes in chemical shifts, coupling constants, and peak shape. This data can be used to determine the thermodynamic parameters of the conformational equilibrium.
| Parameter | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Anomeric Proton (H-1) | 4.5 - 5.5 | 90 - 110 | Highly dependent on α/β configuration and substituent effects. |
| Ring Protons (H-2 to H-5) | 3.0 - 4.5 | 60 - 85 | Often a region of significant signal overlap. |
| Exocyclic Protons (H-6) | 3.5 - 4.2 | 60 - 70 | Chemical shifts are influenced by ring conformation. |
| Table 1: General NMR chemical shift ranges for pyranose rings. Specific values for L-idopyranose derivatives will vary based on structure and conformation.[4] |
Part 2: Mass Spectrometry (MS) Characterization
MS is critical for determining molecular weight and fragmentation patterns. However, the stereochemistry of L-idopyranose derivatives poses a significant challenge, especially in distinguishing them from their more common C-5 epimer, D-glucuronic acid.
Frequently Asked Questions (MS)
Question: My standard MS/MS analysis (CID) of a glycosaminoglycan fragment doesn't allow me to distinguish between L-iduronic acid (IdoA) and D-glucuronic acid (GlcA) residues. Why is this and what can I do?
Answer: Distinguishing between epimers like IdoA and GlcA is a long-standing challenge in mass spectrometry because they have the same mass and often produce very similar fragment ions under conventional Collision-Induced Dissociation (CID).[8] CID typically breaks the weakest bonds, which are often the glycosidic linkages, and doesn't always generate fragments that are sensitive to the stereochemistry at C-5.
To overcome this, more advanced MS techniques are required. Electron Detachment Dissociation (EDD) has been shown to be effective.[8] EDD generates radical ions that fragment through different pathways, producing diagnostic cross-ring cleavages and other product ions that are unique to the stereochemistry of IdoA or GlcA.[8] This method depends on the proximity of specific hydrogen atoms to a radical site, which is dictated by the ring conformation and C-5 stereochemistry.[8] Accessing this technology may require collaboration with a specialized mass spectrometry facility.
Question: I am analyzing a silylated L-idopyranose derivative by GC-MS. What are the key fragment ions I should look for?
Answer: For trimethylsilyl (TMS) derivatives analyzed by GC-EI-MS, you should look for characteristic ions related to the TMS groups themselves, as well as fragments from the carbohydrate core. Key ions specific to TMS groups include m/z 73 [Si(CH₃)₃]⁺, which is often the base peak, and ions corresponding to multiple TMS groups (e.g., m/z 147 for two TMS groups on a fragment).[9] The molecular ion [M]⁺ should also be present, although it may be of low intensity.[9] The overall fragmentation pattern will be complex, but these marker ions are essential for confirming successful derivatization.
Part 3: Chromatographic Separation & Purification
The purification of L-idopyranose derivatives is complicated by the frequent presence of closely related isomers and epimers from the synthesis process.[10][11] Developing a robust separation method is critical.
Frequently Asked Questions (Chromatography)
Question: I am struggling to separate my target L-idopyranose derivative from its D-gluco epimer using standard reversed-phase HPLC. What should I try next?
Answer: Separating epimers is often difficult on standard C18 columns because their overall hydrophobicity is very similar.[12][13] You need a separation technique that is sensitive to the different spatial arrangements of the hydroxyl groups.
-
Anion-Exchange Chromatography with Borate Buffer: This is a powerful technique for separating carbohydrate epimers.[14] Borate ions form complexes with cis-diols. The stability of these complexes depends on the stereochemistry of the diols. Since epimers have different arrangements of hydroxyl groups, they will form borate complexes of varying stability, allowing for their separation by anion-exchange HPLC.[14]
-
Chiral Chromatography: Using a chiral stationary phase (CSP) can be highly effective for separating stereoisomers, including epimers.[13] The chiral environment of the column allows for differential interactions with each epimer, leading to different retention times.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating polar compounds like carbohydrates. It can sometimes provide better selectivity for isomers than reversed-phase chromatography.
Troubleshooting Guide: Developing an HPLC Method for Epimer Separation
| Technique | Principle | Advantages | Common Issues & Solutions |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Widely available, robust. | Issue: Poor resolution of epimers. Solution: Try different solvent systems (e.g., Acetonitrile vs. Methanol), add ion-pairing reagents, or adjust temperature. |
| Anion-Exchange with Borate (AEX-HPLC) | Differential formation of charged complexes with cis-diols. | Excellent selectivity for many epimers.[14] | Issue: High salt content in samples can interfere. Solution: Desalt samples prior to injection using a C18 cartridge.[14] |
| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase. | Can provide baseline separation of stereoisomers.[13] | Issue: Expensive columns, method development can be extensive. Solution: Screen a variety of chiral columns and mobile phases. |
| Hydrophilic Interaction (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Good for highly polar analytes, offers different selectivity than RP. | Issue: Long column equilibration times, sensitivity to water content in the mobile phase. Solution: Ensure consistent mobile phase preparation and allow for adequate equilibration before each run. |
| Table 2: Comparison of HPLC techniques for the separation of L-idopyranose epimers. |
References
-
Conformational Features of Idopyranose Derivatives. The Molecular Structure of Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate. ResearchGate. Available at: [Link]
-
Conformation of .alpha.-D-idopyranose pentaacetate. The Journal of Organic Chemistry. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]
-
The acid lability of the glycosidic bonds of L-iduronic acid residues in glycosaminoglycans. Biochemical Journal via PMC. Available at: [Link]
-
The acid lability of the glycosidic bonds of L-iduronic acid residues in glycosaminoglycans. PubMed. Available at: [Link]
-
NMR illuminates intrinsic disorder. PubMed Central (PMC). Available at: [Link]
-
Distinguishing glucuronic from iduronic acid in glycosaminoglycan tetrasaccharides by using electron detachment dissociation. PubMed. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Available at: [Link]
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. ResearchGate. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]
-
Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx((R))-5 stationary phase. ResearchGate. Available at: [Link]
-
Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. PubMed. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. ChemRxiv. Available at: [Link]
-
Separation and analysis of 4'-epimeric UDP-sugars by borate high-performance liquid chromatography. PubMed. Available at: [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective determination of the epimer mixtures of itraconazole in human blood plasma using HPLC and fluorescence detection. PubMed. Available at: [Link]
-
Iduronic acid. Wikipedia. Available at: [Link]
-
The acid lability of the glycosidic bonds of L-iduronic acid residues in glycosaminoglycans. Europe PMC. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrome. ChemRxiv. Available at: [Link]
-
Classes for the masses: Systematic classification of unknowns using fragmentation spectra. Nature Biotechnology. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available at: [Link]
-
Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. PubMed. Available at: [Link]
-
Machine learning for identification of silylated derivatives from mass spectra. PubMed Central (PMC). Available at: [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. Taylor & Francis Online. Available at: [Link]
-
Challenges and perspectives in quantitative NMR. PubMed. Available at: [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. Available at: [Link]
-
Development and application of NMR methods for challenges in drug discovery. SciSpace. Available at: [Link]
-
Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. PubMed Central (PMC). Available at: [Link]
-
Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Radboud Repository. Available at: [Link]
-
Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]
-
1H NMR Characterization of Two New Pyridoxine Derivatives. ResearchGate. Available at: [Link]
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- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinguishing glucuronic from iduronic acid in glycosaminoglycan tetrasaccharides by using electron detachment dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Separation and analysis of 4'-epimeric UDP-sugars by borate high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Parameters for Penta-O-acetyl-α-L-idopyranose
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of complex organic molecules. However, peracetylated carbohydrates, such as Penta-O-acetyl-α-L-idopyranose, present a distinct set of analytical challenges. While acetylation enhances solubility in common organic solvents like chloroform, it also introduces significant spectral complexity. The proton signals of the pyranose ring are often compressed into a narrow chemical shift range, leading to severe signal overlap that complicates analysis.[1][2]
This guide provides a comprehensive, application-focused resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple parameter lists, offering in-depth troubleshooting strategies and optimized experimental protocols grounded in the fundamental principles of NMR. Our goal is to empower you to systematically overcome common experimental hurdles and acquire high-quality, unambiguous NMR data for your acetylated carbohydrate samples.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the NMR analysis of Penta-O-acetyl-α-L-idopyranose and similar peracetylated sugars. The format is designed to help you quickly identify your problem and implement a robust, scientifically-sound solution.
Q1: My ¹H spectrum exhibits poor resolution and broad peaks. How can I improve the spectral quality?
A1: Poor resolution is a frequent issue that can stem from several factors, including suboptimal sample preparation, inadequate spectrometer shimming, or inherent molecular dynamics. Addressing this requires a systematic approach.
Causality: Broad peaks are often a result of magnetic field inhomogeneity across the sample volume, which is corrected by a process called shimming. Additionally, high sample concentration can increase solution viscosity and promote molecular aggregation, leading to faster transverse relaxation (T₂) and consequently, broader lines.[3]
Protocol: Systematic Approach to Improving Spectral Resolution
-
Re-evaluate Sample Preparation:
-
Concentration: Aim for a concentration of 5-15 mg in 0.6 mL of deuterated solvent. Highly concentrated samples can lead to viscosity-induced broadening.[3]
-
Solubility: Ensure the sample is fully dissolved. Any suspended particulate matter will severely degrade spectral resolution. If necessary, filter the sample through a small plug of glass wool directly into the NMR tube.
-
Solvent Quality: Use a high-quality deuterated solvent. Contaminants or residual water can interfere with the lock signal and shimming.
-
-
Optimize Spectrometer Shimming:
-
Lock Signal: Ensure the deuterium lock signal is stable and maximized. A drifting lock indicates temperature instability or a problem with the lock channel.
-
Automated Shimming: Utilize the spectrometer's automated shimming routines (e.g., topshim on Bruker systems). These are highly effective for standard sample dimensions.
-
Manual Shimming: If automated routines are insufficient, perform manual shimming. Begin with the lower-order shims (Z1, Z2) to shape the lock signal, followed by higher-order shims (Z3, Z4, etc.) and off-axis shims (X, Y, XZ, etc.) to refine the field homogeneity. The goal is to achieve the narrowest possible line width for a singlet in your spectrum (e.g., the residual solvent peak or a TMS reference).
-
-
Check Temperature:
-
Ensure the sample has reached thermal equilibrium with the probe. This typically takes 5-10 minutes. Temperature fluctuations can cause peak shifting and broadening.
-
| Parameter | Recommended Setting | Rationale |
| Sample Concentration | 5-15 mg / 0.6 mL | Balances signal strength with minimizing viscosity and aggregation effects. |
| Solvent | Chloroform-d (CDCl₃) | Excellent solubility for acetylated sugars.[3] |
| NMR Tube Quality | High-precision (e.g., Norell 509-UP or equivalent) | Minimizes geometric distortions that complicate shimming. |
| Shimming Method | Gradient-based automated shimming | Provides rapid and highly effective optimization of field homogeneity. |
Q2: The ring proton signals (H1-H6) are severely overlapped. How can I resolve and assign them?
A2: This is the most significant challenge for peracetylated carbohydrates. The non-anomeric ring protons typically resonate in a crowded region between 3.5 and 5.5 ppm, making definitive assignment from a 1D ¹H spectrum nearly impossible.[4] The solution lies in leveraging the superior resolution of multi-dimensional NMR experiments.
Causality: The similar electronic environments of the methine and methylene protons on the pyranose ring lead to very close chemical shifts. Two-dimensional NMR experiments resolve these correlations by spreading them across a second frequency dimension, using either homonuclear (¹H-¹H) or heteronuclear (¹H-¹³C) couplings.[5]
Workflow for Resolving and Assigning Overlapping Resonances
A multi-experiment approach is required for unambiguous assignment. The following workflow is highly effective:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point. It identifies protons that are coupled to each other (typically over 2-3 bonds). Starting from a well-resolved proton (like the anomeric H-1, which is often the most downfield), you can "walk" along the carbon backbone by identifying its coupling partners (H-2), then the partners of H-2 (H-3), and so on.[5][6]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a single, unbroken spin system. For a monosaccharide like idopyranose, a cross-peak from the anomeric proton (H-1) should ideally show correlations to all other protons in the ring (H-2, H-3, H-4, H-5, H-6a, H-6b). This is invaluable for confirming that all observed signals belong to the same sugar ring.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). Since ¹³C chemical shifts are much more dispersed than ¹H shifts (60-110 ppm for the ring carbons), this experiment effectively resolves the overlapping proton signals by separating them in the carbon dimension.[6][8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for:
-
Confirming assignments by correlating a proton (e.g., H-1) to adjacent carbons (C-2, C-5).
-
Assigning the acetyl groups by correlating the methyl protons (~2.0 ppm) to their attached carbonyl carbon (~170 ppm) and, critically, to the ring carbon where the acetyl group is attached (e.g., H-1 to the C=O of the C1-acetate).[5][9]
-
Caption: Workflow for NMR assignment of acetylated sugars.
Q3: My signal-to-noise (S/N) ratio is poor despite a reasonable sample concentration. What parameters should I adjust?
A3: Low sensitivity can be addressed by optimizing key acquisition parameters, primarily the number of scans and the relaxation delay.
Causality: The S/N ratio improves with the square root of the number of scans (NS). However, simply increasing NS without considering the spin-lattice relaxation time (T₁) can be inefficient and may even lead to signal attenuation (saturation). T₁ is the time constant for nuclei to return to thermal equilibrium after an RF pulse. For small molecules like acetylated sugars, T₁ values can be several seconds long.[10][11] If the delay between pulses (the relaxation delay, D1) is too short, the magnetization does not fully recover, leading to a weaker signal in subsequent scans.
Protocol: Optimizing Acquisition Parameters for Sensitivity
-
Increase Number of Scans (NS): As a first step, increase NS. Doubling the scans will increase the S/N by a factor of √2 (~1.4), while quadrupling the scans will double the S/N.
-
Set an Appropriate Relaxation Delay (D1): For routine qualitative spectra, a D1 of 1-2 seconds is often sufficient. However, to maximize the signal per unit time, D1 should be set to approximately 1.25 times the longest T₁ of interest. For fully quantitative results where peak integrals must be accurate, D1 must be at least 5 times the longest T₁.[10]
-
Calibrate the 90° Pulse Width (p1): Ensure an accurate 90° pulse width is used. An improperly set pulse width will result in suboptimal excitation and reduced signal intensity. This calibration should be performed for each sample.
| Parameter | Setting for Sensitivity | Rationale |
| Pulse Angle | 90° | Provides maximum signal for a single scan. |
| Number of Scans (NS) | ≥16 | Increase as needed. S/N ∝ √NS. |
| Relaxation Delay (D1) | 2-5 seconds | A good compromise for small molecules to allow for sufficient relaxation without making the experiment excessively long.[10][12] |
| Acquisition Time (AQ) | ~2-3 seconds | Ensures that sharp signals (long T₂) can decay fully, yielding narrow lines. |
Q4: The residual solvent peak is obscuring important signals. What can be done?
A4: Solvent signal suppression is a common requirement in NMR. The residual protonated solvent signal (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) can be thousands of times more intense than the analyte signals, causing dynamic range issues and obscuring nearby peaks.
Causality: Deuterated solvents are never 100% isotopically pure. The large signal from the residual ¹H solvent can overwhelm the receiver and distort the baseline.
Protocol: Applying Solvent Suppression
-
Choose an Alternative Solvent: The simplest solution is to use a different solvent where the residual peak does not overlap with your signals of interest. For example, if you have signals in the aromatic region, switching from CDCl₃ to acetone-d₆ (residual peak at ~2.05 ppm) may solve the problem.[3]
-
Use a Presaturation Sequence: This is the most common instrumental technique. It involves selectively irradiating the solvent frequency with a low-power RF field during the relaxation delay. This equalizes the spin populations of the solvent nuclei, effectively "saturating" them so they produce no signal upon excitation.[13][14]
-
Implementation: Modern spectrometers have built-in presaturation pulse sequences (e.g., p19pr1d on Bruker). You simply need to set the saturation frequency to the exact chemical shift of the solvent peak.
-
Caution: Presaturation can also slightly attenuate signals that are very close in chemical shift to the suppressed peak. It will also suppress any analyte protons that exchange with the solvent, such as hydroxyl or amine protons (though this is not an issue for a fully acetylated sugar).[13]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for NMR of Penta-O-acetyl-α-L-idopyranose?
-
A: Chloroform-d (CDCl₃) is the standard choice due to the excellent solubility of peracetylated carbohydrates and its relative chemical inertness.[15] If signal overlap in the 3.5-5.5 ppm region is particularly severe, Benzene-d₆ can be an excellent alternative. The aromatic solvent molecules induce different chemical shifts (the "aromatic solvent-induced shift" or ASIS effect), often improving spectral dispersion.[3]
-
-
Q: How should I prepare my sample?
-
A: Weigh 5-15 mg of your purified compound into a clean, dry vial. Add 0.6-0.7 mL of deuterated solvent. Ensure the compound is fully dissolved; gentle vortexing or sonication can help. Transfer the solution into a high-quality NMR tube, ensuring the liquid height is sufficient to cover the detection coils (typically ~4 cm or 0.5 mL).
-
-
Q: What are the expected ¹H and ¹³C chemical shift ranges for this molecule?
-
A: Based on typical values for acetylated pyranoses, the following ranges can be expected:[2][4]
-
¹H NMR:
-
Anomeric Proton (H-1): 4.5 - 6.0 ppm
-
Ring Protons (H-2 to H-6): 3.5 - 5.5 ppm
-
Acetyl Methyl Protons (-OCOCH₃): 1.9 - 2.2 ppm (five sharp singlets)
-
-
¹³C NMR:
-
Anomeric Carbon (C-1): 90 - 100 ppm
-
Ring Carbons (C-2 to C-6): 60 - 80 ppm
-
Acetyl Carbonyl Carbons (-C =O): 168 - 172 ppm
-
Acetyl Methyl Carbons (-C H₃): 20 - 22 ppm
-
-
-
-
Q: Which set of 2D experiments provides the most definitive structural proof?
-
A: For complete and unambiguous assignment, the combination of COSY, HSQC, and HMBC is essential. A TOCSY experiment is also highly recommended to rapidly confirm the integrity of the entire pyranose ring spin system.[5][9] This suite of experiments allows for the assignment of every proton and carbon, as well as the specific location of each acetyl group.
-
References
- Agrawal, P. K. (Ed.). (1992).
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Link
-
Canadian Glycomics Network. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Link
-
Columbia University. (n.d.). Water Suppression. NMR Core Facility. Link
-
Davis, A. L., & Larive, C. K. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 913-989. Link
-
Introduction to TOCSY NMR - peracetylated glucose. (2020). YouTube. Link
-
Reich, H. J. (n.d.). Relaxation in NMR Spectroscopy. Organic Chemistry Data. Link
-
Rochester University. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Link
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. Link
-
Wikipedia. (2023). Relaxation (NMR). Link
Sources
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- 2. cigs.unimo.it [cigs.unimo.it]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments | NMR Facility [debnmr.unideb.hu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Relaxation (NMR) - Wikipedia [en.wikipedia.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
common pitfalls in handling acetylated sugars
Technical Support Center: Acetylated Sugars
From the Bench of a Senior Application Scientist
Welcome to the technical support center for acetylated sugars. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet often challenging molecules. My goal is to move beyond simple protocols and provide you with the field-proven insights and mechanistic understanding needed to troubleshoot common problems effectively. Here, we will address specific issues in a direct Q&A format, grounding our advice in authoritative sources and robust experimental logic.
Part 1: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses the most frequent and critical challenges encountered during the chemical manipulation of acetylated sugars.
Issue 1: Incomplete or Uncontrolled Deacetylation
Q: I'm trying to remove the acetyl groups from my sugar using Zemplén deacetylation (catalytic NaOMe in MeOH), but my TLC and NMR show a mix of partially acetylated species and the fully deprotected product. What's going wrong?
A: This is a classic and frequent issue. While Zemplén deacetylation is robust, its success hinges on true catalytic conditions and the complete exclusion of water. Here’s a breakdown of the likely culprits and how to address them.
-
The "Why": The mechanism of Zemplén deacetylation involves the transesterification of the acetate esters with methanol, catalyzed by the methoxide base. The reaction is reversible. If water is present, it will hydrolyze the sodium methoxide to sodium hydroxide (NaOH). NaOH can catalyze saponification, a non-catalytic process that consumes base, leading to an incomplete reaction once the base is quenched. Furthermore, NaOH is a much harsher base than NaOMe and can promote side reactions like epimerization or degradation, especially at anomeric centers or sensitive positions.
-
Troubleshooting Protocol & Validation:
-
Ensure Anhydrous Conditions: Your methanol must be rigorously dry. Use a freshly opened bottle of anhydrous methanol or dry it over activated 3Å molecular sieves for at least 24 hours. Your glassware should be oven-dried or flame-dried under an inert atmosphere (N₂ or Ar).
-
Use a Truly Catalytic Amount of NaOMe: For most substrates, 0.05 to 0.1 equivalents of sodium methoxide are sufficient. Adding a full equivalent or more is a common mistake that can drive side reactions without necessarily accelerating the desired reaction.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of your starting material. A typical mobile phase for this is 10-15% Methanol in Dichloromethane. The fully deacetylated sugar will have a much lower Rf value (it will stick to the baseline) compared to the acetylated starting material.
-
Proper Quenching: Once the TLC indicates full conversion, the reaction must be neutralized. The best practice is to add a weakly acidic resin, like Amberlite® IR120 (H⁺ form), until the pH is neutral. This removes the sodium ions cleanly. Decant or filter the solution from the resin. Using aqueous acid (like HCl) for quenching can introduce water that may complicate workup and is less precise.
-
-
Data-Driven Decision Making:
| Parameter | Problematic Approach | Recommended Protocol | Rationale |
| Solvent | Reagent-grade Methanol from a bottle that has been opened multiple times. | Anhydrous Methanol (<50 ppm H₂O), preferably from a sealed bottle or dried over molecular sieves. | Minimizes premature quenching of the catalyst and prevents saponification. |
| Catalyst Amount | > 0.5 equivalents NaOMe | 0.05 - 0.1 equivalents NaOMe | Maintains catalytic cycle; excess base can cause degradation. |
| Quenching | Adding drops of aqueous HCl. | Stirring with Amberlite® IR120 (H⁺) resin until pH 7, then filtering. | Avoids introducing water and potential acid-catalyzed side reactions. Clean removal of Na⁺. |
Issue 2: Anomerization During Glycosylation or Deprotection
Q: I performed a glycosylation with a per-O-acetylated glucosyl bromide donor and got a mixture of α and β anomers. How can I improve the stereoselectivity?
A: Controlling anomeric stereochemistry is fundamental to glycosylation chemistry. With acetylated donors, the C2-acetyl group is your most powerful ally for achieving 1,2-trans-glycosylation (yielding a β-anomer for glucose) through "neighboring group participation." If you are getting a mixture, you are likely not meeting the conditions required for this mechanism to dominate.
-
The "Why": The magic of the C2-acetyl group lies in its ability to form a cyclic dioxolanylium ion intermediate after the departure of the anomeric leaving group (e.g., bromide). The acceptor alcohol can then only attack from the face opposite to this bulky intermediate, leading exclusively to the 1,2-trans product. For this to happen, the reaction conditions must favor the formation of this intermediate over a direct Sₙ2-like attack or the formation of a less stable oxocarbenium ion.
-
Visualizing the Mechanism:
Caption: Mechanism of stereocontrol in glycosylation reactions.
-
Troubleshooting Protocol & Validation:
-
Choice of Promoter/Catalyst: Use "halide-philic" promoters that are non-coordinating. Silver salts like silver triflate (AgOTf) or silver carbonate (Ag₂CO₃) are excellent choices. They activate the anomeric bromide without interfering with the C2-acetyl group's participation. Avoid strong Lewis acids that can promote the Sₙ1 pathway.
-
Solvent Choice: Non-participating solvents are key. Dichloromethane (DCM) or dichloroethane (DCE) are standard. Using solvents like acetonitrile can intercept the intermediate, leading to orthoester byproducts and reduced yield.
-
Temperature Control: Start your reactions at a low temperature (e.g., -40 °C to -20 °C) and allow them to warm slowly. This favors the more ordered transition state of the neighboring group participation pathway over higher-energy, less selective pathways.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My acetylated sugar looks like a clear, colorless oil, but the NMR shows it's pure. Is this normal?
A1: Absolutely. While the parent sugars are typically crystalline white solids, per-O-acetylation dramatically changes the physical properties. The acetyl groups disrupt the extensive hydrogen-bonding network that gives native sugars their crystallinity and high melting points. The resulting acetylated products are often amorphous solids, glasses, or thick, colorless syrups (oils) at room temperature, even when they are >99% pure by NMR analysis. Do not rely on physical appearance as the primary indicator of purity.
Q2: How should I properly store my acetylated sugars to prevent degradation?
A2: Acetylated sugars are esters and are susceptible to hydrolysis. The primary storage concerns are moisture and non-neutral pH.
-
Moisture is the Enemy: Store them in a desiccator over a strong drying agent (like P₂O₅ or Drierite®).
-
Temperature: For long-term storage, keep them in a freezer at -20 °C.
-
Inert Atmosphere: For particularly sensitive compounds or very long-term storage, consider storing them under an inert atmosphere (argon or nitrogen). This prevents slow, acid- or base-catalyzed hydrolysis from ambient moisture, which can accumulate over time and ruin a precious sample.
Q3: What is the best way to purify a crude acetylated sugar after a reaction?
A3: Flash column chromatography on silica gel is the gold-standard method.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes (or petroleum ether) is the most common and effective eluent system. Start with a low polarity (e.g., 10-20% EtOAc in hexanes) to elute non-polar byproducts, and gradually increase the polarity to elute your acetylated sugar. A typical acetylated hexose will elute around 30-50% EtOAc/Hexanes.
-
Visualization: Acetylated sugars are not UV-active. You must stain your TLC plates to visualize the spots. A p-anisaldehyde or ceric ammonium molybdate (CAM) stain, followed by gentle heating, works very well for this purpose.
-
Workflow for Purification:
Caption: Standard workflow for purifying acetylated sugars.
References
-
Zemplén, G., & Pacsu, E. (1929). Über die Verseifung von acetylierten Zuckern und von Alkalicellulosen (Alkali-cellulose) [On the saponification of acetylated sugars and alkali celluloses]. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614. [Link]
-
Taylor, R. (2002). Glycosidases: Mechanistic Information from Stoichiometry and Kinetics. In Comprehensive Natural Products Chemistry (pp. 49-65). Elsevier. [Link]
-
Demchenko, A. V. (2008). Stereoselective Glycosylation. In Handbook of Chemical Glycosylation (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Boons, G. J., & Hale, K. J. (2000). Organic Synthesis with Carbohydrates. Sheffield Academic Press. [Link]
-
Lichtenthaler, F. W. (2002). Carbohydrates as Organic Raw Materials. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Validation & Comparative
A Tale of Two Epimers: A Comparative Guide to PENTA-O-ACETYL-A-L-IDOPYRANOSE and PENTA-O-ACETYL-B-D-GLUCOPYRANOSE
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and carbohydrate chemistry, the subtle differences in stereochemistry can lead to profound changes in biological activity and chemical reactivity. This guide provides an in-depth, objective comparison of two fully acetylated hexopyranoses: Penta-O-acetyl-α-L-idopyranose and Penta-O-acetyl-β-D-glucopyranose. While seemingly similar, their epimeric relationship at C5 (for the L-ido versus D-gluco configuration) and the anomeric configuration of the acetyl group at C1 give rise to distinct properties that are critical for their application in research and development.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these molecules is the first step in appreciating their differences. Both compounds share the same molecular formula and weight, yet their stereochemical variations lead to differences in physical characteristics such as melting point and optical rotation.
| Property | PENTA-O-ACETYL-A-L-IDOPYRANOSE | PENTA-O-ACETYL-B-D-GLUCOPYRANOSE |
| Molecular Formula | C₁₆H₂₂O₁₁[1] | C₁₆H₂₂O₁₁[2][3][4] |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol [2][3] |
| Appearance | White crystalline solid | White crystalline powder[5] |
| Melting Point | 94-96 °C | 130-134 °C[5] |
| Solubility | Soluble in water, methanol, ethanol, and acetone | Soluble in ethanol, chloroform; sparingly soluble in water[4][5] |
| Anomeric Configuration | α (alpha) | β (beta) |
| Sugar Configuration | L-Idopyranose | D-Glucopyranose |
The Decisive Factor: Stereochemistry and Conformational Analysis
The most significant distinction between these two molecules lies in their three-dimensional structure. Penta-O-acetyl-β-D-glucopyranose exists predominantly in a stable ⁴C₁ chair conformation, where all the bulky acetyl groups, including the anomeric C1-acetyl group, are in the equatorial position. This arrangement minimizes steric hindrance, contributing to its higher stability.[6][7]
In contrast, the conformational landscape of Penta-O-acetyl-α-L-idopyranose is more complex. Due to the axial hydroxyl group at C5 in L-idose, the peracetylated form can adopt multiple conformations, with both the ¹C₄ and ⁴C₁ chair forms being energetically accessible. This conformational flexibility can have significant implications for its interaction with enzymes and receptors.[8]
Caption: Chair conformations of the two acetylated sugars.
Performance in Chemical Synthesis: The Role of the Glycosyl Donor
Both molecules can serve as glycosyl donors in the synthesis of glycosides, a fundamental reaction in carbohydrate chemistry. The acetyl groups act as participating neighboring groups, influencing the stereochemical outcome of the glycosylation reaction.
Penta-O-acetyl-β-D-glucopyranose is a widely used building block in chemical synthesis.[9] Its β-anomeric configuration, with the participating acetyl group at C2, typically leads to the formation of 1,2-trans-glycosides under Lewis acid promotion.
Penta-O-acetyl-α-L-idopyranose is also utilized in glycosylation reactions. The stereochemical outcome is influenced by the anomeric configuration and the conformational equilibrium of the idopyranose ring.
Caption: A generalized workflow for a glycosylation reaction.
Behavior in Biological Systems: A Tale of Cellular Entry and Enzymatic Processing
The acetylation of sugars significantly impacts their interaction with biological systems. The non-polar acetyl groups can enhance cell permeability, allowing these molecules to enter cells more readily than their unacetylated counterparts.[10][11] Once inside the cell, non-specific esterases can remove the acetyl groups, releasing the free sugar for metabolic processing.
Penta-O-acetyl-β-D-glucopyranose has been used to study insulin secretion mechanisms.[12] The intracellular release of glucose from its acetylated precursor can mimic glucose uptake and metabolism, triggering downstream signaling pathways.
The biological performance of Penta-O-acetyl-α-L-idopyranose is less documented in direct comparative studies. However, based on the principles of metabolic glycoengineering, it is expected to deliver L-idose into cells. L-idose is a C5 epimer of D-glucose and is a component of glycosaminoglycans like dermatan sulfate and heparan sulfate. Therefore, its acetylated form could be a valuable tool for studying the metabolism and function of these important biopolymers.
Enzymatic Hydrolysis: The stereochemistry of the sugar backbone and the anomeric linkage influences the rate of enzymatic hydrolysis. While direct comparative kinetic data for the same enzyme with both substrates is scarce, studies on the enzymatic deacetylation of peracetylated sugars show that lipases can selectively remove acetyl groups, with the regioselectivity being dependent on the reaction conditions.[13]
Caption: Cellular uptake and metabolism of acetylated sugars.
Experimental Protocols: Synthesis and Analysis
Synthesis of Penta-O-acetyl-β-D-glucopyranose
This protocol is adapted from a patented method for the preparation of pentaacetyl-β-D-glucopyranose.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-glucose (1 equivalent), acetic anhydride (5-10 equivalents), and sodium acetate (0.1-1 equivalent) in an organic solvent such as toluene.
-
Reaction: Heat the mixture to reflux with stirring. The reaction time can vary from 1 to 24 hours depending on the solvent and scale.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and add water to decompose excess acetic anhydride. Neutralize the mixture with a 3% sodium hydroxide solution.
-
Extraction and Purification: Separate the organic layer, wash with water, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure pentaacetyl-β-D-glucopyranose.
Synthesis of Penta-O-acetyl-α-L-idopyranose
An efficient synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose has been described starting from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose in five steps with an overall yield of 45%. The key steps involve hydroboration of an enol ether, hydrolysis of the L-idofuranosyl sugar, and acetolysis of 1,6-anhydro-β-L-idopyranose.[10]
NMR Analysis of Acetylated Monosaccharides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of acetylated sugars.
-
Sample Preparation: Dissolve 5-10 mg of the acetylated sugar in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The anomeric proton signal is typically found in the region of δ 5.5-6.5 ppm. The coupling constant (³J(H1,H2)) is diagnostic of the anomeric configuration (typically ~8 Hz for a trans-diaxial relationship in β-anomers and ~3-4 Hz for an axial-equatorial relationship in α-anomers). The protons of the acetyl groups appear as sharp singlets between δ 1.9 and 2.2 ppm.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The anomeric carbon signal is typically found between δ 90 and 100 ppm. The chemical shifts of the other ring carbons and the acetyl carbonyl and methyl carbons provide further structural confirmation.
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Conclusion: Choosing the Right Tool for the Job
The choice between Penta-O-acetyl-α-L-idopyranose and Penta-O-acetyl-β-D-glucopyranose depends entirely on the specific research application.
-
Penta-O-acetyl-β-D-glucopyranose is the molecule of choice when a stable, well-defined source of D-glucose is required for chemical synthesis or as a metabolic probe. Its conformational rigidity and the extensive literature on its reactivity make it a reliable and predictable tool.
-
Penta-O-acetyl-α-L-idopyranose offers a unique entry point into the world of L-idose-containing structures. Its conformational flexibility may be advantageous in mimicking the dynamic nature of glycosaminoglycans or in the discovery of novel enzyme inhibitors that can bind to less stable conformations.
Ultimately, this guide serves as a starting point for researchers to understand the fundamental differences between these two important acetylated sugars. A thorough consideration of their distinct stereochemical and conformational properties will enable more informed decisions in experimental design and lead to more insightful discoveries in the fields of chemistry and glycobiology.
References
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Bastida, A., Fernández-Lafuente, R., Fernández-Lorente, G., Guisán, J. M., Pagani, G., & Terreni, M. (1999). Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Bioorganic & medicinal chemistry letters, 9(4), 633–636. [Link]
-
Binkley, W. W., & Wolfrom, M. L. (1948). Acetylation of D-Glucose with Acetic Anhydride and Sodium Acetate. Journal of the American Chemical Society, 70(9), 2809–2810. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10862084, 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose. Retrieved January 12, 2024 from [Link].
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Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166. [Link]
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Chittenden, G. J. F. (1975). An efficient synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose. Carbohydrate Research, 43(1), 175-178. [Link]
-
Grilo, A. M., & Demetriou, M. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PloS one, 14(3), e0214253. [Link]
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AK Lectures. (2016, November 14). Stability of Glucose Anomers. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2024, from [Link]
- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology (4th ed.).
-
Grilo, A., & Demetriou, M. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLoS ONE, 14(3), e0214253. [Link]
- Varki, A. (1998). Glycobiology in biotechnology and medicine. Cell, 94(4), 433-436.
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Palleon Pharmaceuticals. (n.d.). Glycobiology Education Hub. Retrieved January 12, 2024, from [Link]
- Gerbst, A. G., Krylov, V. B., & Nifantiev, N. E. (2019). Conformational changes in common monosaccharides caused by per-O-sulfation. Pure and Applied Chemistry, 91(7), 1223-1229.
-
New England Biolabs. (2017, August 10). NEB TV Ep. 17 – Glycobiology and Clinical Applications. YouTube. [Link]
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Hamley, I. W., Kirkham, S., Dehsorkhi, A., Castelletto, V., Reza, M., & Ruokolainen, J. (2015). Comparison of the Self-Assembly and Conformations of Glucose- and Galactose-Based Glycopyranosides in Dilute Aqueous Solution. Langmuir, 31(37), 10108–10116. [Link]
- de Bruyn, A., & Anteunis, M. (1982). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments.
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Gapsys, V., & de Groot, B. L. (2019). Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules. Journal of the American Chemical Society, 141(36), 14165–14174. [Link]
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Catalyst University. (2016, November 14). Carbohydrate Structure: Pyranose (Glucose) Stability. YouTube. [Link]
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White, A. D., & Yudin, A. K. (2019). Development of a Platform To Enable Efficient Permeability Evaluation of Novel Organo-Peptide Macrocycles. ACS medicinal chemistry letters, 10(5), 766–772. [Link]
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Li, H., Panyain, N., Li, J., Phornphutkul, C., Anderle, P., & Phornphutkul, C. (2018). Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. Journal of medicinal chemistry, 61(21), 9579–9592. [Link]
-
Jabbari, H. (2020). 1 H NMR spectrum of D-glucose pentaacetate 2a of a representative. ResearchGate. [Link]
-
NIST. (n.d.). β-D-Glucopyranose pentaacetate. Retrieved January 12, 2024, from [Link]
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AK Lectures. (2016, November 14). Stability of Glucose Anomers. YouTube. [Link]
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A Comparative Guide to the Synthesis of L-Idopyranose and D-Glucopyranose Derivatives for Glycobiology and Drug Discovery
Introduction
In the vast landscape of carbohydrate chemistry, D-glucopyranose stands as the undisputed benchmark. Its abundance in nature, conformational rigidity, and well-defined reactivity have made it a cornerstone of synthetic chemistry for decades. However, the pursuit of complex, biologically active molecules often leads researchers to its less common, more enigmatic counterpart: L-idopyranose. As the C-5 epimer of D-glucose, L-idopyranose and its oxidized form, L-iduronic acid, are critical components of glycosaminoglycans (GAGs) like heparin, heparan sulfate, and dermatan sulfate, which mediate a vast array of biological processes.[1]
This guide provides a comparative analysis of the synthetic utility of L-idopyranose and D-glucopyranose derivatives. It is designed for researchers, scientists, and drug development professionals who seek to understand the unique challenges and strategic opportunities presented by these two hexopyranoses. We will move beyond simple procedural descriptions to explore the fundamental stereochemical and conformational differences that govern their reactivity, offering field-proven insights into experimental design for glycosylation, protecting group strategies, and the synthesis of complex, biologically relevant structures.
Part 1: The Fundamental Dichotomy: Structure and Conformation
The synthetic journey with any monosaccharide begins with a deep understanding of its three-dimensional structure. While D-glucose and L-idose are closely related as C-5 epimers, their conformational preferences in the pyranose form are dramatically different, profoundly influencing their chemical behavior.
D-Glucopyranose: A Portrait of Stability D-glucopyranose overwhelmingly adopts a stable 4C1 chair conformation. In this arrangement, all five of its non-anomeric substituents, including the bulky hydroxymethyl group, occupy sterically favored equatorial positions.[2] This conformational rigidity makes D-glucopyranose a highly predictable building block. The reactivity of each hydroxyl group is well-characterized, allowing for reliable and regioselective manipulations.
L-Idopyranose: The Challenge of Flexibility In stark contrast, L-idopyranose is conformationally labile. A stable 4C1 chair is heavily disfavored due to a severe 1,3-diaxial interaction between the hydroxyl groups at C-2 and C-4. Consequently, L-idopyranose derivatives exist in a dynamic equilibrium between multiple conformations, including the alternative 4C1 and 1C4 chairs and various skew-boat forms.[1] This conformational heterogeneity presents a significant synthetic challenge, as the reactivity of the sugar can be highly dependent on the solvent, temperature, and the nature of the protecting groups, which can shift the conformational equilibrium. The synthesis of L-idose and its derivatives is further complicated by the fact that they are not readily available from natural sources, necessitating multi-step preparations from other sugars.[1][3]
Part 2: A Tale of Two Donors: Stereoselectivity in Glycosylation
The construction of the glycosidic bond is the most critical step in oligosaccharide synthesis. The stereochemical outcome (α or β) is dictated by the interplay between the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. Here, the conformational differences between glucose and idose donors have profound consequences.
Glycosylation with D-Glucosyl Donors The stereoselectivity of D-glucosyl donors is well-understood and highly controllable. The primary determinant is the nature of the protecting group at the C-2 position.
-
Neighboring Group Participation: When a participating group (e.g., acetate, benzoyl) is at C-2, it can form a cyclic acyl oxonium ion intermediate after the departure of the anomeric leaving group. The acceptor can then only attack from the opposite face, leading exclusively to the 1,2-trans (β) glycoside.[4]
-
Non-Participating Groups: With non-participating groups (e.g., benzyl, azide), the reaction can proceed through an Sɴ1 or Sɴ2 mechanism. Sɴ1-like pathways, which involve a transient oxocarbenium ion, often favor the thermodynamically more stable α-glycoside (anomeric effect). Sɴ2 pathways favor inversion, leading to the β-glycoside. The outcome can be tuned by changing the solvent, temperature, or promoter system.[5]
Glycosylation with L-Idosyl Donors Predicting the stereochemical outcome of glycosylations with L-idosyl donors is significantly more complex. The conformational equilibrium means that multiple reactive species may be present, each potentially leading to a different product. For instance, glycosylation from a 1C4 conformation, where the anomeric leaving group is equatorial, will have a different steric environment and electronic profile than from a 4C1 conformation where it is axial.
Research has shown that factors like temperature can dramatically influence the α/β selectivity, suggesting a shift in the conformational equilibrium of the reactive intermediate.[6] Achieving high stereoselectivity often requires careful optimization of protecting groups on the donor to favor a single conformation, alongside precise control of reaction conditions. For the synthesis of heparin and heparan sulfate, the α-linkage of L-iduronic acid is crucial for biological activity, making the stereocontrolled formation of this bond a primary focus of synthetic efforts.[1][7]
Table 1: Comparison of Glycosylation Outcomes
| Glycosyl Donor | C-2 Protecting Group | Acceptor | Conditions | Yield (%) | α:β Ratio | Reference |
| Per-O-acetyl-D-glucopyranosyl bromide | Acetate (Participating) | Methanol | Ag2CO3 | High | Exclusively β | [4] |
| 2-azido-4,6-O-benzylidene-D-glucosyl donor | Azide (Non-participating) | Fluorinated Alcohol | Ph2SO/Tf2O | 70-90 | Varies (Acceptor Dependent) | [5] |
| Benzoylated L-idosyl thioglycoside | Benzoate (Participating) | Methanol | NIS, TMSOTf, -78 °C | 85 | 1:12 | [6] |
| Benzoylated L-idosyl thioglycoside | Benzoate (Participating) | Methanol | NIS, TMSOTf, 0 °C | 85 | 1:1.6 | [6] |
Note: Data is illustrative of general principles and specific outcomes depend on the full substitution pattern and precise conditions.
Part 3: The Art of Protection: Orthogonal Strategies
The synthesis of complex oligosaccharides requires a sophisticated protecting group strategy. An ideal strategy employs "orthogonal" protecting groups, which can be removed under specific conditions without affecting other groups in the molecule.[8][9]
Strategies for D-Glucose The predictable reactivity of D-glucose has led to a vast toolbox of protecting group manipulations. Standard protocols allow for:
-
Thermodynamic Acetal Protection: Reaction with benzaldehyde and an acid catalyst selectively protects the C-4 and C-6 hydroxyls as a benzylidene acetal.
-
Kinetic Silylation: Bulky silyl ethers (e.g., TBDPS) can be selectively introduced at the primary C-6 hydroxyl.
-
Stannylene Acetal Chemistry: Activation of a diol with dibutyltin oxide allows for regioselective acylation or alkylation at the more reactive equatorial hydroxyl.
Challenges and Strategies for L-Idose Applying these standard strategies to L-idose can be unreliable due to its conformational flexibility and the altered reactivity of its axial hydroxyl groups. For instance, forcing the formation of a 4,6-O-benzylidene acetal can lock the ring into an unfavorable conformation, impacting subsequent steps.
Successful synthesis of L-idose-containing oligosaccharides, such as those in the heparin family, requires a carefully designed, often non-traditional, protecting group scheme.[10] The causality behind these choices is critical: a protecting group is selected not just for its stability, but for its ability to influence ring conformation and either activate or deactivate specific positions toward the desired transformation.
Sources
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A Comparative Guide to the Structural Validation of PENTA-O-ACETYL-α-L-IDOPYRANOSE by X-ray Crystallography
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the definitive structural validation of penta-O-acetyl-α-L-idopyranose using single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this "gold standard" technique with solution-state alternatives.
Introduction: The Enigmatic Nature of L-Idose and the Need for Unambiguous Structural Proof
L-Idose, a rare aldohexose, is a critical component of biologically significant glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. Its C5-epimer, L-iduronic acid, confers unique conformational flexibility to these polysaccharides, enabling specific interactions with proteins that mediate vital physiological and pathological processes. The fully acetylated derivative, penta-O-acetyl-α-L-idopyranose, serves as a crucial intermediate in the synthesis of complex L-idose-containing glycans and probes.
This guide details the process of validating the structure of penta-O-acetyl-α-L-idopyranose via X-ray crystallography, offering a robust experimental framework and a comparative analysis against NMR spectroscopy.
The Cornerstone of Structural Chemistry: X-ray Crystallography
X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms in a crystal.
-
Crystal Formation : The molecule of interest must first be induced to form a highly ordered, single crystal. This is often the most challenging step.
-
X-ray Diffraction : When a focused beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays. Because the atoms are in a regular, repeating lattice, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.
-
Electron Density Map : The intensities and positions of these diffraction spots are mathematically related (via a Fourier transform) to the distribution of electron density within the crystal's unit cell.
-
Structure Solution & Refinement : Sophisticated software is used to solve the "phase problem" and convert the electron density map into a molecular model. This model is then refined to best fit the experimental diffraction data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[3]
For a molecule like penta-O-acetyl-α-L-idopyranose, this technique definitively establishes:
-
Absolute Stereochemistry : Confirmation of the L-configuration.
-
Anomeric Configuration : Unambiguous assignment of the α-anomer.
-
Ring Conformation : The precise chair or skew-boat conformation adopted in the solid state.[4]
-
Substituent Orientation : The axial or equatorial positions of all acetyl groups.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands precision and patience.
Part A: The Art of Crystal Growth
This is the most critical and often trial-and-error phase. For acetylated carbohydrates, which are typically soluble in a range of organic solvents, slow evaporation is a highly effective method.[5][6]
Protocol: Slow Evaporation for Penta-O-acetyl-α-L-idopyranose
-
Purity is Paramount : Ensure the starting material is of the highest purity (>98%). Impurities can significantly inhibit crystallization.
-
Solvent Screening :
-
Rationale : The ideal solvent or solvent system is one in which the compound is moderately soluble. If it's too soluble, it won't precipitate; if it's poorly soluble, it will crash out as a powder.
-
Procedure : Test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents. Good starting points for acetylated sugars include ethanol, methanol, ethyl acetate, acetone, and dichloromethane, or binary mixtures like ethyl acetate/hexane or dichloromethane/diethyl ether.[6]
-
-
Crystallization Setup :
-
Dissolve 10-20 mg of the compound in the chosen solvent system (e.g., 1-2 mL of ethyl acetate) in a small, clean vial or test tube.
-
If using a binary system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. Add a drop of the good solvent to clarify.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation. Slower evaporation generally yields higher quality crystals.
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
-
Patience and Observation : Monitor the vial over several days to weeks. High-quality, single crystals suitable for diffraction are often clear and have well-defined facets.
Part B: Data Collection and Structure Determination
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection and subsequent structure solution.
Protocol: From Crystal to Structure
-
Crystal Mounting : A single crystal (typically 0.1-0.3 mm in size) is carefully selected, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (100 K) to prevent radiation damage during data collection.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.
-
Data Processing : The raw diffraction images are processed to integrate the intensities of each spot and apply corrections, resulting in a reflection file (.hkl).
-
Structure Solution : The reflection file is imported into a software package like Olex2 , which provides a graphical user interface for structure determination programs.[7][8] The structure is typically solved using "dual-space" methods, such as with the program SHELXT .[3] This step generates an initial model of the molecule.
-
Structure Refinement : The initial model is refined against the experimental data using a least-squares minimization program like SHELXL .[3] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Data Interpretation: Validating the Structure
The refined crystallographic model provides a wealth of data to confirm the structure of penta-O-acetyl-α-L-idopyranose.
-
Connectivity and Stereochemistry : The model will show the correct atom-to-atom connectivity. The absolute stereochemistry is confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. The α-anomeric configuration is confirmed by the axial orientation of the acetate group at the C1 position.
-
Ring Conformation : The conformation of the pyranose ring is quantified using Cremer-Pople puckering parameters (Q, θ, φ).[4] For idose derivatives, the ¹C₄ chair conformation is often favored.[1]
-
Geometric Parameters : The refined bond lengths and angles should fall within expected values for similar structures.
Table 1: Representative Crystallographic Data for an Acetylated Pyranose (Note: As a specific CIF for the title L-isomer is not publicly available, data from a related structure, β-D-galactose pentaacetate, is used for illustrative purposes.[9])
| Parameter | Value | Significance |
| Formula | C₁₆H₂₂O₁₁ | Confirms the chemical composition. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| R1 [I > 2σ(I)] | ~ 0.03 - 0.05 | A low R-factor indicates a good fit between the model and the data. |
| GooF (F²) | ~ 1.0 | A value close to 1 indicates a good refinement. |
| Flack Parameter | ~ 0.0(1) | A value near zero confirms the correct absolute stereochemistry. |
| Ring Puckering (Q, θ, φ) | e.g., 0.57 Å, 5.2°, 250° | Quantitatively defines the ring conformation (in this case, a near-perfect ⁴C₁ chair). |
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive static picture, NMR spectroscopy offers invaluable information about the molecule's structure and dynamics in solution. The two techniques are highly complementary.
Table 2: Objective Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal required)[2] | Solution[2] |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[10] | Connectivity (COSY, HSQC), through-space proximities (NOESY), coupling constants (J-coupling). |
| Structural Output | A single, static conformation as it exists in the crystal lattice.[7] | Provides an average structure in solution; can reveal conformational equilibria and dynamics.[10] |
| Key Strength | Unambiguous and highly precise determination of 3D structure. | Reflects the structure in a more biologically relevant (solution) state; no crystal needed. |
| Major Limitation | The absolute requirement for a high-quality single crystal can be a major bottleneck.[2] | Structure determination is inferential (based on distance/angle restraints); less precise. |
| Application to Topic | Provides definitive proof of the α-L-idopyranose configuration and solid-state conformation. | Can determine the major solution-state conformation(s) and their relative populations.[1] |
Conclusion and Expert Recommendation
For the unequivocal validation of the structure of a complex stereoisomer like penta-O-acetyl-α-L-idopyranose, single-crystal X-ray crystallography is the indispensable gold standard. It provides a level of detail and certainty that cannot be achieved by other techniques alone. The successful growth of a single crystal, while challenging, yields an irrefutable three-dimensional model that confirms absolute stereochemistry, anomeric configuration, and ring conformation.
While NMR spectroscopy is essential for understanding the behavior of the molecule in solution, it is the synergistic use of both techniques that provides the most complete and trustworthy structural picture for researchers in glycochemistry and drug development. The crystallographic data provides the definitive anchor of truth for the solid state, while NMR reveals the dynamic personality of the molecule in a more fluid, biologically relevant environment.
References
- Vertex AI Search. (2026). Comparison of NMR and X-ray crystallography. [Online].
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OlexSys Ltd. (2025). Overview | OlexSys. [Online]. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Acetylated Glucosides. [Online].
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Sattelle, B. M., et al. (2012). The dependence of pyranose ring puckering on anomeric configuration: methyl idopyranosides. PMC - PubMed Central. [Online]. Available at: [Link]
- Vertex AI Search. (2026). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Online].
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ResearchGate. (2026). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Online]. Available at: [Link]
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TEGAKARI. (2025). Single crystal structure analysis software "SHELX". [Online]. Available at: [Link]
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Chemistry World. (2013). OLEX2 v1.2.1 | Review. [Online]. Available at: [Link]
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Godin, A. G., et al. (2017). Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins. PMC - NIH. [Online]. Available at: [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Online]. Available at: [Link]
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University of Florida. (n.d.). Slow Evaporation Method. [Online]. Available at: [Link]
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ResearchGate. (2018). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. [Online]. Available at: [Link]
-
PubChem. (2025). beta-D-Galactose pentaacetate. [Online]. Available at: [Link]
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comparative analysis of different synthetic routes to PENTA-O-ACETYL-A-L-IDOPYRANOSE
An Expert's Guide to the Synthesis of Penta-O-acetyl-α-L-idopyranose: A Comparative Analysis
Introduction
L-Idose, a C-5 epimer of D-glucose, is a rare but fundamentally important L-hexose.[1][2] While not abundant in nature, its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate, which are involved in a myriad of biological processes including blood coagulation, cell growth, and angiogenesis.[3][4] The fully acetylated derivative, penta-O-acetyl-α-L-idopyranose, serves as a versatile building block and glycosyl donor for the synthesis of these complex oligosaccharides and other bioactive molecules.
However, the synthesis of L-idose derivatives is fraught with challenges. The stereochemical complexity of carbohydrates requires precise control over multiple chiral centers, and the low natural availability of L-configured starting materials necessitates innovative synthetic strategies, often beginning from abundant D-sugars.[4] This guide provides a comparative analysis of distinct synthetic routes to penta-O-acetyl-α-L-idopyranose, offering researchers the technical insights and experimental data needed to select the most appropriate pathway for their specific objectives. We will delve into the causality behind experimental choices, providing detailed protocols and mechanistic diagrams to ensure scientific integrity and reproducibility.
Overview of Synthetic Strategies
The synthesis of L-idose derivatives predominantly relies on the C-5 epimerization of readily available D-glucose precursors. The choice of strategy impacts overall yield, step economy, and scalability. Here, we compare two prominent and distinct approaches: a classical multi-step synthesis involving discrete inversion and rearrangement steps, and a modern, highly efficient route utilizing radical-mediated epimerization.
| Metric | Route 1: Multi-step Synthesis from D-Glucofuranose | Route 2: Radical-Mediated Epimerization |
| Starting Material | 3,5-O-Benzylidene-1,2-O-isopropylidene-α-D-glucofuranose | Methyl 1,2,3-tri-O-acetyl-α-D-glucopyranuronate |
| Key Transformation | Hydroboration & Acetolysis of 1,6-anhydro intermediate | Bu₃SnH-mediated radical reduction of a 5-C-bromide |
| Overall Yield | ~45% | ~45% (for L-idose derivative) |
| Number of Steps | 5 | 3 |
| Primary Advantage | Utilizes well-established, classical transformations. | High step-economy; shortest reported route.[4] |
| Primary Disadvantage | Longer reaction sequence. | Requires use of toxic organotin reagents. |
Route 1: Multi-step Synthesis from a D-Glucose Derivative
This synthetic pathway represents a robust and well-documented approach that begins with a protected D-glucofuranose derivative. The strategy hinges on a series of carefully orchestrated steps to invert the C-5 stereocenter and subsequently rearrange the furanose ring into the desired pyranose form before final acetylation. An efficient five-step synthesis yielding 45% overall has been reported, featuring hydroboration of an enol ether and acetolysis of a 1,6-anhydro-β-L-idopyranose intermediate as key steps.[5]
Strategic Workflow
The overall logic of this route is to first create an alkene between C-5 and C-6, which removes the C-5 stereocenter. A subsequent hydroboration-oxidation re-introduces the hydroxyl group with the desired L-configuration. The molecule is then cyclized into a stable 1,6-anhydro intermediate, which is finally opened via acetolysis to yield the target peracetylated pyranose.
Caption: Workflow for Route 1 from a protected D-glucose derivative.
Detailed Synthetic Pathway and Protocol
This synthesis starts from the commercially available 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose.
Step 1: Synthesis of the Exocyclic Enol Ether The starting material is oxidized at the C-6 hydroxyl group to an aldehyde, which is then converted to an enol ether. This crucial step removes the C-5 stereocenter, preparing it for the key stereoselective hydroboration.
Step 2: Hydroboration-Oxidation for C-5 Inversion The enol ether is subjected to hydroboration-oxidation. The borane reagent approaches the double bond from the sterically less hindered face, leading to the desired stereochemistry at C-5 for the L-ido configuration after oxidative workup. This diastereoselective hydroboration is a cornerstone of this synthetic strategy.[3]
Step 3: Hydrolysis and Formation of 1,6-Anhydro-β-L-idopyranose Acid-catalyzed hydrolysis removes the protecting groups (benzylidene and isopropylidene). The liberated hydroxyl groups are then able to undergo intramolecular cyclization under the reaction conditions to form the thermodynamically stable and rigid 1,6-anhydro-β-L-idopyranose. This anhydro sugar is a key intermediate that locks the pyranose ring in a defined conformation.[6]
Step 4 & 5: Acetolysis of the 1,6-Anhydro Intermediate The final and critical step is the acetolysis of the 1,6-anhydro bridge. This reaction is performed using acetic anhydride with a strong acid catalyst (e.g., sulfuric acid). The reaction proceeds with the opening of the anhydro ring and concomitant acetylation of all five hydroxyl groups. This acetolysis directly furnishes the desired penta-O-acetyl-L-idopyranose. The α-anomer is often the major product under these conditions.
Experimental Protocol (Adapted from Sharma et al., 2023[5])
-
Preparation of 1,6-anhydro-β-L-idopyranose: A solution of the precursor L-idofuranose derivative in aqueous acetic acid is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield 1,6-anhydro-β-L-idopyranose.
-
Acetolysis: To a cooled (0 °C) solution of 1,6-anhydro-β-L-idopyranose in acetic anhydride, a catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Work-up and Purification: The reaction mixture is poured into ice-cold saturated sodium bicarbonate solution and stirred until the excess acetic anhydride is quenched. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (using a hexane-ethyl acetate gradient) to afford pure penta-O-acetyl-α-L-idopyranose.
Route 2: Radical-Mediated C-5 Epimerization
This modern approach provides an exceptionally efficient entry to L-idose derivatives, achieving the synthesis in just three steps from a D-glucuronate precursor.[4] The key innovation is the use of a tributyltin hydride (Bu₃SnH)-mediated radical reaction to invert the stereochemistry at C-5 with high selectivity. This strategy highlights the power of radical chemistry to solve long-standing challenges in carbohydrate synthesis.
Strategic Workflow
The strategy involves converting the C-6 carboxylate of a D-glucuronate derivative into a C-5 bromide. This bromide is then subjected to a radical-mediated reduction where the hydrogen atom is delivered stereoselectively to form the L-ido configuration.
Caption: Workflow for Route 2 featuring radical-mediated epimerization.
Mechanistic Insight: The Radical Reduction Step
The high stereoselectivity of this reaction is the critical feature. Upon formation of the C-5 radical from the 5-C-bromo precursor, the radical center adopts a planar or rapidly inverting pyramidal geometry. The tributyltin hydride then delivers a hydrogen atom. The trajectory of this delivery is directed by the steric and electronic environment of the molecule, particularly the substituents at C-4 and the anomeric center. DFT calculations have shown that the combination of substituents can create a facial bias, leading to the preferential formation of the L-ido product.[4]
Caption: Key radical reduction step dictating L-ido stereochemistry.
Experimental Protocol (Adapted from Madsen et al., 2020[4])
-
Synthesis of 5-C-Bromo Precursor: The protected methyl D-glucuronate starting material is first saponified to the corresponding carboxylic acid. The acid is then converted to the 5-C-bromo derivative using a modified Hunsdiecker (bromodecarboxylation) reaction, for example, with N-bromosuccinimide and a photoredox catalyst.
-
Radical Reduction: To a solution of the 5-C-bromo derivative in a suitable solvent (e.g., toluene) at reflux, a solution of tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in the same solvent is added slowly over several hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by column chromatography to separate the desired L-idose derivative from organotin byproducts.
-
Deprotection and Acetylation: The protecting groups on the L-idose derivative are removed under appropriate conditions (e.g., acid hydrolysis for acetals, hydrogenation for benzyl ethers). The resulting free L-idose is then per-acetylated using standard conditions (acetic anhydride and pyridine or sodium acetate[7]) to yield the final product, penta-O-acetyl-α-L-idopyranose.
Final Comparative Analysis
| Feature | Route 1 (Classical) | Route 2 (Radical-Mediated) |
| Stereocontrol | Excellent, controlled by diastereoselective hydroboration. | Excellent, controlled by facial selectivity of radical reduction. |
| Reagents | Utilizes common, well-understood reagents (boranes, acids). | Employs toxic and difficult-to-remove tributyltin hydride. |
| Scalability | Generally scalable, though multiple steps can reduce throughput. | Scalability can be challenging due to the use of tin reagents and purification issues. |
| Step Economy | Moderate (5 steps). | Excellent (3 steps). |
| Applicability | A robust and reliable method for moderate scale synthesis. | A highly efficient and elegant route, ideal for rapid synthesis on a smaller scale. |
Conclusion
The synthesis of penta-O-acetyl-α-L-idopyranose can be achieved through multiple strategic pathways, each with its own set of advantages and disadvantages. The classical multi-step synthesis from D-glucofuranose (Route 1) offers a reliable and well-established method, relying on predictable transformations. In contrast, the modern radical-mediated approach (Route 2) provides a significantly shorter and more elegant synthesis, showcasing the power of contemporary organic chemistry to address complex stereochemical problems.[4]
The choice of synthesis will ultimately depend on the specific needs of the researcher. For large-scale production where reagent toxicity and removal are paramount concerns, a modified classical approach may be preferable. For rapid, lab-scale synthesis where step-economy is the primary driver, the radical-mediated route presents a compelling alternative. This guide provides the foundational knowledge and detailed protocols for scientists to make an informed decision and successfully synthesize this valuable carbohydrate building block.
References
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Sharma, A., & Panchadhayee, R. (2023). An efficient synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose. ResearchGate. [Link]
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U. Qld eSpace. (2020). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. Angewandte Chemie International Edition. [Link]
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Quora. (2016). Are D-glucose and L-glucose C-5 epimers of each other? [Link]
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Quora. (2023). What are the epimers of L-glucose? [Link]
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PubMed. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry. [Link]
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Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent. [Link]
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Distinguishing Anomers of Penta-O-acetyl-L-idopyranose: A Guide to Spectroscopic Comparison
The Significance of Anomeric Configuration
Anomers are diastereomers of cyclic saccharides that differ only in the configuration at the anomeric carbon (C-1 for aldoses). This subtle stereochemical variance can lead to significant differences in the physical, chemical, and biological properties of the molecule. For instance, the orientation of the C-1 substituent dictates the overall shape of the pyranose ring and its presentation of functional groups for interaction with enzymes and receptors. Therefore, the ability to confidently assign the anomeric configuration is a critical step in the characterization of any synthetic carbohydrate.
Spectroscopic Fingerprints: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the anomeric configuration of carbohydrates in solution[1]. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons and carbons in the pyranose ring are exquisitely sensitive to their stereochemical environment.
¹H NMR Spectroscopy: Unraveling the Anomeric Proton
The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum for distinguishing between α and β anomers. Typically, the H-1 signal for the α-anomer of a peracetylated sugar appears at a lower field (higher ppm) than that of the β-anomer[2]. This is attributed to the anomeric effect, where the axial orientation of the anomeric acetyl group in the α-anomer results in a deshielding effect on the anomeric proton.
Furthermore, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), provides a definitive means of anomeric assignment. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.
-
In the β-anomer , H-1 and H-2 are typically in a trans-diaxial orientation, resulting in a large coupling constant (typically 8-10 Hz).
-
In the α-anomer , H-1 and H-2 are in a gauche (axial-equatorial or equatorial-axial) orientation, leading to a smaller coupling constant (typically 2-4 Hz).
¹³C NMR Spectroscopy: Probing the Anomeric Carbon
The chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum also serves as a reliable indicator of anomeric configuration. Generally, the C-1 signal of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer.
Illustrative Data: Penta-O-acetyl-D-glucopyranose Anomers
To demonstrate these principles, the following tables summarize the ¹H and ¹³C NMR data for the α and β anomers of penta-O-acetyl-D-glucopyranose, a well-studied analogue.
Table 1: ¹H NMR Spectroscopic Data of Penta-O-acetyl-D-glucopyranose Anomers (in CDCl₃)
| Proton | α-Anomer Chemical Shift (δ, ppm) | α-Anomer Coupling Constants (J, Hz) | β-Anomer Chemical Shift (δ, ppm) | β-Anomer Coupling Constants (J, Hz) |
| H-1 | 6.31 | d, J = 3.7 | 5.74 | d, J = 8.4 |
| H-2 | 5.05 | dd, J = 3.7, 10.1 | 5.18 | t, J = 9.4 |
| H-3 | 5.49 | t, J = 10.1 | 5.29 | t, J = 9.4 |
| H-4 | 5.19 | t, J = 9.8 | 5.15 | t, J = 9.8 |
| H-5 | 4.11 | ddd, J = 2.4, 4.7, 9.8 | 3.89 | ddd, J = 2.4, 4.7, 9.8 |
| H-6a | 4.29 | dd, J = 4.7, 12.4 | 4.27 | dd, J = 4.7, 12.4 |
| H-6b | 4.11 | dd, J = 2.4, 12.4 | 4.14 | dd, J = 2.4, 12.4 |
| Acetyl | 2.21, 2.05, 2.03, 2.00, 1.99 | - | 2.10, 2.08, 2.05, 2.02, 1.99 | - |
Table 2: ¹³C NMR Spectroscopic Data of Penta-O-acetyl-D-glucopyranose Anomers (in CDCl₃)
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |
| C-1 | 89.1 | 91.7 |
| C-2 | 69.8 | 72.9 |
| C-3 | 70.0 | 72.9 |
| C-4 | 68.2 | 68.2 |
| C-5 | 69.8 | 72.9 |
| C-6 | 61.7 | 61.7 |
| Acetyl (C=O) | 170.7, 170.1, 169.9, 169.4, 168.9 | 170.7, 170.1, 169.9, 169.4, 168.9 |
| Acetyl (CH₃) | 20.9, 20.7, 20.6, 20.5, 20.4 | 20.9, 20.7, 20.6, 20.5, 20.4 |
Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.
Conformational Insights
The differences in NMR parameters are a direct reflection of the conformational preferences of the anomers. For L-idopyranose derivatives, the conformational equilibrium can be more complex than for glucopyranose, with the potential for contributions from both the ¹C₄ and ⁴C₁ chair conformations, as well as skew-boat conformations[3]. The analysis of vicinal proton-proton coupling constants throughout the pyranose ring can provide valuable information about these conformational equilibria.
Caption: Predominant ¹C₄ chair conformations of α and β-penta-O-acetyl-L-idopyranose.
Experimental Protocols
Synthesis of Penta-O-acetyl-L-idopyranose
An efficient synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose can be achieved from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose in a multi-step process[4]. The key steps involve hydroboration of an enol ether, hydrolysis of the L-idofuranosyl sugar, and acetolysis of 1,6-anhydro-β-L-idopyranose[4].
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified penta-O-acetyl-L-idopyranose anomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
2D NMR Experiments: To aid in the unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Experimental workflow for NMR-based anomeric characterization.
Conclusion
The definitive assignment of the anomeric configuration of penta-O-acetyl-L-idopyranose is readily achievable through a comprehensive analysis of ¹H and ¹³C NMR spectroscopic data. The chemical shift of the anomeric proton and carbon, in conjunction with the magnitude of the ³J(H1,H2) coupling constant, provide a robust and reliable method for distinguishing between the α and β anomers. While specific literature data for the L-ido anomers is sparse, the principles outlined in this guide, and exemplified by the D-gluco analogue, provide a solid foundation for researchers to confidently characterize their synthesized compounds.
References
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Ardá, A., & Jiménez-Barbero, J. (2020). NMR methods for the analysis of carbohydrate-protein interactions. Chemical Science, 11(20), 5173–5186. [Link]
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Magritek. (2013). Glucose Anomers. Retrieved from [Link]
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Cota, B. B., de Oliveira, A. B., Zani, C. L., & Pimenta, A. M. C. (2008). Phytochemical and biological investigation of Habenaria petalodes. Journal of the Brazilian Chemical Society, 19(6), 1098-1104. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Snyder, J. R., & Serianni, A. S. (1987). Conformations of aldofuranoid rings. 2. A ¹H- and ¹³C-n.m.r. investigation of D-idofuranose derivatives. The Journal of Organic Chemistry, 52(12), 2694–2702. [Link]
-
Chittenden, G. J. F. (1979). An efficient synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose. Carbohydrate Research, 74, 333–337. [Link]
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A Comparative Guide to Assessing the Purity of PENTA-O-ACETYL-A-L-IDOPYRANOSE with HPLC
For researchers, scientists, and professionals in drug development, establishing the purity and impurity profile of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. PENTA-O-ACETYL-A-L-IDOPYRANOSE, a fully protected derivative of L-idopyranose, serves as a critical building block in the synthesis of complex carbohydrates and glycoconjugates, including analogues of heparin and other biologically significant molecules. Its stereochemical integrity and the absence of process-related impurities are paramount to the success of subsequent synthetic steps and the biological activity of the final product.
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for the purity assessment of this compound. We will explore a primary HPLC method utilizing an Evaporative Light Scattering Detector (ELSD), contrast it with alternative detection strategies, and discuss other analytical techniques, providing the causal logic behind the recommended experimental choices.
The Analytical Challenge: Why Standard UV Detection Falls Short
This compound, like most carbohydrates, lacks a significant chromophore, rendering it largely transparent to standard UV-Vis detection at wavelengths of 254 nm or 280 nm.[1] While the acetyl groups may exhibit some absorbance at very low wavelengths (below 220 nm), this region is often plagued by interference from common HPLC solvents and additives, leading to poor sensitivity and baseline instability. This necessitates the use of universal detection methods or derivatization techniques. For a fully protected sugar, where the goal is to analyze the intact molecule, a universal detector is the more direct and efficient approach.
Primary Recommended Method: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
The combination of reversed-phase chromatography and evaporative light scattering detection offers a robust, sensitive, and reliable method for the purity analysis of this compound. The peracetylation of the sugar significantly increases its hydrophobicity, making it amenable to retention and separation on C18 stationary phases.[2][3]
ELSD is a mass-sensitive universal detector that is independent of the analyte's optical properties.[4][5] It works by nebulizing the column eluent into a fine mist, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining non-volatile analyte particles.[6] This makes it ideal for gradient elution, a critical requirement for resolving impurities with a range of polarities, from partially deacetylated species to other process-related byproducts.[7]
Experimental Protocol: RP-HPLC-ELSD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C18 phase provides excellent retention for the hydrophobic acetylated sugar.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is essential to elute both more polar (e.g., under-acetylated) and non-polar impurities.
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Temperature control is crucial for reproducible retention times.
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Drift Tube Temperature: 40°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Gain (PMT): 8 (Note: ELSD parameters should be optimized for the specific instrument and mobile phase composition to achieve maximal sensitivity).
-
-
Sample Preparation: Dissolve the this compound sample in acetonitrile or a mixture of acetonitrile/water to a concentration of approximately 1 mg/mL.
Rationale for Method Parameters:
-
Reversed-Phase C18 Column: The five acetyl groups render the molecule sufficiently non-polar for effective interaction and retention on a C18 stationary phase. This allows for the separation of the main peak from potential non-polar impurities.
-
Water/Acetonitrile Gradient: This is a standard mobile phase for reversed-phase chromatography. The gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of compounds with a wide range of polarities. More polar impurities, such as partially deacetylated forms, will elute earlier, while the main compound and any less polar impurities will elute later.
-
ELSD: As a universal detector, ELSD is sensitive to any analyte that is less volatile than the mobile phase.[5] This is a significant advantage over Refractive Index (RI) detection, which is incompatible with gradient elution.[7]
Workflow for HPLC-ELSD Purity Assessment
Sources
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- 2. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Penta-O-Acetyl-α-L-Idopyranose Derivatives
For researchers, scientists, and drug development professionals, understanding the molecular interactions of synthetic carbohydrate derivatives is paramount. Penta-O-acetyl-α-L-idopyranose, a peracetylated form of the rare L-idose sugar, and its derivatives represent a class of molecules with significant potential in glycobiology and therapeutic development.[1][2][3] Their structural nuances, however, necessitate a rigorous evaluation of their binding specificity and potential for cross-reactivity with biological receptors such as antibodies and lectins.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for penta-O-acetyl-α-L-idopyranose derivatives. We will delve into the core principles of key immunoassays, provide actionable protocols, and offer a logical structure for data interpretation, empowering you to generate robust and reliable comparability data for your molecules of interest.
The Rationale for Cross-Reactivity Profiling
Cross-reactivity, the binding of an antibody or other receptor to multiple, structurally related antigens, is a critical parameter in drug development and immunology.[4][5] For carbohydrate-based therapeutics or vaccine components, unintended cross-reactivity can lead to off-target effects or diminished efficacy. Conversely, controlled cross-reactivity can be harnessed for the development of broad-spectrum inhibitors or vaccines.[6][7] Therefore, a systematic evaluation of the binding profile of penta-O-acetyl-α-L-idopyranose derivatives against a panel of relevant biological targets is not just recommended; it is a scientific necessity.
A Multi-tiered Approach to Cross-Reactivity Assessment
A robust assessment of cross-reactivity should not rely on a single method. Instead, a multi-tiered approach employing assays with orthogonal principles provides the most comprehensive and trustworthy data. We advocate for a workflow that progresses from initial screening to in-depth kinetic analysis.
Caption: A multi-tiered workflow for cross-reactivity assessment.
Phase 1: High-Throughput Screening with Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a robust and scalable plate-based immunoassay ideal for the initial screening of a library of penta-O-acetyl-α-L-idopyranose derivatives against a panel of antibodies or lectins. The competitive ELISA format is particularly well-suited for this purpose.
Principle of Competitive ELISA for Cross-Reactivity
In this setup, a known concentration of a target glycan (the "competitor," immobilized on the plate) competes with the test derivative (in solution) for binding to a specific antibody or lectin. High cross-reactivity of the test derivative will result in a lower signal, as it effectively outcompetes the immobilized glycan for binding.
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a conjugate of a reference glycan (e.g., a de-acetylated L-idose-protein conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of your penta-O-acetyl-α-L-idopyranose derivatives and a standard inhibitor (the reference glycan in its free form).
-
In a separate plate or tubes, pre-incubate the serially diluted derivatives/standard with a fixed, sub-saturating concentration of the primary antibody or lectin for 1-2 hours at room temperature.
-
Transfer the pre-incubated mixtures to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (if the primary is an antibody) or streptavidin-HRP (if the primary lectin is biotinylated) at an appropriate dilution in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Interpretation
The results should be plotted as percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the derivative that causes 50% inhibition of the signal, is a key metric for comparison.
| Derivative | Target Receptor | IC50 (µM) | Relative Cross-Reactivity (%) vs. Standard |
| Standard (Free L-idose) | Antibody X | 10 | 100 |
| Derivative A | Antibody X | 25 | 40 |
| Derivative B | Antibody X | 5 | 200 |
| Derivative C | Antibody X | >1000 | <1 |
Relative Cross-Reactivity (%) = (IC50 of Standard / IC50 of Derivative) x 100
Phase 2: Broad Specificity Profiling with Glycan Arrays
Glycan arrays offer a powerful platform to assess the binding specificity of a protein of interest against hundreds of different immobilized glycans simultaneously.[1][8][9][10] While direct printing of acetylated derivatives can be challenging, a complementary approach is to screen a target antibody or lectin that binds to a penta-O-acetyl-α-L-idopyranose derivative against a glycan array to identify other potential glycan ligands. This helps to map the broader cross-reactivity profile.
Experimental Workflow: Glycan Array Screening
Caption: A simplified workflow for glycan array analysis.
Data Interpretation
The output of a glycan array experiment is a heatmap of binding intensities across the arrayed glycans. This provides a detailed fingerprint of the binding specificity. Strong binding to glycans structurally similar to L-idose would be expected, while binding to dissimilar structures would indicate broader cross-reactivity.
Phase 3: In-depth Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions. It is the gold standard for detailed characterization of the binding of a soluble derivative to an immobilized receptor.
Principle of SPR
An SPR biosensor measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the idose derivative) to a ligand (the immobilized antibody or lectin). This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol: SPR Analysis
-
Ligand Immobilization:
-
Covalently immobilize the target antibody or lectin onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target immobilization level.
-
A reference flow cell should be prepared similarly but without the ligand to allow for background subtraction.
-
-
Binding Analysis:
-
Inject a series of concentrations of the penta-O-acetyl-α-L-idopyranose derivative over the ligand and reference flow cells.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, flow buffer alone to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound derivative without damaging the immobilized ligand.
-
Data Presentation and Interpretation
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.
| Derivative | Target Receptor | ka (1/Ms) | kd (1/s) | KD (M) |
| Derivative A | Antibody X | 1.5 x 10⁵ | 2.3 x 10⁻³ | 1.5 x 10⁻⁸ |
| Derivative B | Antibody X | 3.2 x 10⁵ | 1.1 x 10⁻⁴ | 3.4 x 10⁻¹⁰ |
| Alternative Glycan Y | Antibody X | 8.9 x 10⁴ | 5.0 x 10⁻³ | 5.6 x 10⁻⁸ |
A lower KD value indicates a higher binding affinity. Comparing the KD values for different derivatives and against other potentially cross-reactive glycans provides a quantitative measure of specificity.
Conclusion and Future Directions
The systematic study of the cross-reactivity of penta-O-acetyl-α-L-idopyranose derivatives is a critical step in their development for any biological application. By employing a multi-tiered approach, from high-throughput ELISA screening to detailed kinetic analysis with SPR and broad specificity profiling with glycan arrays, researchers can build a comprehensive and reliable understanding of the binding properties of these novel molecules. The data generated from these studies will be invaluable for lead candidate selection, risk assessment, and ultimately, the successful translation of these compounds from the laboratory to clinical or other applications. The methodologies outlined in this guide provide a robust framework for initiating and conducting these essential investigations.
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CarboGrove: a resource of glycan-binding specificities through analyzed glycan-array datasets from all platforms. [Link]
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Printed Covalent Glycan Array for Ligand Profiling of Diverse Glycan Binding Proteins - PubMed. [Link]
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Natural and Synthetic Sialylated Glycan Microarrays and Their Applications - Frontiers. [Link]
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A Glycan Array-Based Assay for the Identification and Characterization of Plant Glycosyltransferases - PMC - NIH. [Link]
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Localized surface plasmon resonance (LSPR) and surface-enhanced Raman scattering (SERS) studies of 4-aminothiophenol adsorption on gold nanorods | Request PDF - ResearchGate. [Link]
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Surface plasmon resonance assays for the therapeutic drug monitoring of infliximab indicate clinical relevance of anti-infliximab antibody binding properties - PubMed. [Link]
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Label-free Cell-Based Assay Using Localized Surface Plasmon Resonance Biosensor - PubMed. [Link]
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Recent trends and impact of localized surface plasmon resonance (LSPR) and surface-enhanced Raman spectroscopy (SERS) in modern analysis - PMC - PubMed Central. [Link]
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Localized surface plasmon resonances of size-selected large silver nanoclusters (n = 70–100) soft-landed on a C60 organic substrate - RSC Publishing. [Link]
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Banana lectin (BanLec) induces non-specific activation of basophils and mast cells in atopic subjects - European Annals of Allergy and Clinical Immunology. [Link]
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Cross-Reaction between Gliadin and Different Food and Tissue Antigens - Scirp.org. [Link]
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Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf. [Link]
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A Researcher's Guide to the Synthesis and Application of Penta-O-acetyl-α-L-idopyranose: A Comparative Analysis
Introduction: The Significance of a Rare Sugar
In the intricate world of glycobiology, the stereochemical identity of a single monosaccharide can dictate the biological function of complex polysaccharides. L-Idose, and its oxidized counterpart L-iduronic acid (IdoA), are prime examples of this principle. L-iduronic acid is a pivotal component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[1][2] These GAGs mediate a vast array of biological processes, from blood anticoagulation to cell signaling and angiogenesis, primarily through their interactions with proteins.[2][3] The remarkable conformational flexibility of the L-iduronic acid ring is crucial for these interactions, particularly for the anticoagulant activity of heparin and its synthetic analogues.[2][4]
Part 1: A Comparative Analysis of Synthetic Strategies
The efficient synthesis of L-idose derivatives is a formidable challenge in carbohydrate chemistry. The primary goal is typically the C-5 epimerization of an abundant D-glucose precursor. Here, we compare the predominant chemical and enzymatic approaches.
The Workhorse: Multi-step Chemical Synthesis from D-Glucose
The most common strategy involves the chemical transformation of readily available D-glucose derivatives. An efficient and well-documented pathway begins with 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, converting it to penta-O-acetyl-L-idopyranose in five steps with a respectable overall yield of 45%.[5]
Key Transformations & Rationale:
The critical step in this sequence is the inversion of stereochemistry at the C-5 position. This is ingeniously achieved through the hydroboration of an enol ether intermediate. This reaction proceeds with high stereoselectivity, establishing the desired L-ido configuration. The subsequent acetolysis of a 1,6-anhydro-β-L-idopyranose intermediate is another key step, leading directly to the target peracetylated pyranose ring.[5] The acetyl protecting groups render the final product stable, crystalline, and suitable for use as a glycosyl donor.
Experimental Protocol: 5-Step Synthesis from a D-glucofuranose Derivative[5]
-
Step 1: Enol Ether Formation. The starting material, 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, is subjected to conditions that generate an enol ether between C-5 and C-6. This sets the stage for the crucial C-5 epimerization.
-
Step 2: Stereoselective Hydroboration. The enol ether is treated with a borane reagent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup (e.g., hydrogen peroxide and sodium hydroxide). This sequence hydroxylates the C-6 position while simultaneously and stereoselectively protonating C-5 from the opposite face, thus inverting the stereocenter from the D-gluco to the L-ido configuration.
-
Step 3: Hydrolysis and Protection. The resulting L-idofuranose derivative is hydrolyzed to remove the isopropylidene and benzylidene protecting groups under acidic conditions.
-
Step 4: Anhydro Ring Formation. The unprotected L-idose is treated under conditions that promote the formation of 1,6-anhydro-β-L-idopyranose. This rigid bicyclic structure facilitates purification and handling.
-
Step 5: Acetolysis. The 1,6-anhydro bridge is cleaved by acetolysis (acetic anhydride in the presence of a strong acid catalyst). This reaction simultaneously opens the anhydro ring and acetylates all five hydroxyl groups, yielding the final product, penta-O-acetyl-L-idopyranose.
Workflow of the 5-Step Chemical Synthesis
Caption: Key stages in the chemical synthesis of Penta-O-acetyl-α-L-idopyranose.
Table 1: Comparison of Selected Chemical Synthesis Routes to L-Idose Derivatives
| Starting Material | Key Strategy for C-5 Inversion | No. of Steps | Overall Yield | Reference |
| 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose | Hydroboration of enol ether | 5 | 45% | [5] |
| D-glucuronic acid derivative | Free radical reduction of C-5 bromide | 3 | 45% | [2][3] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Stereoselective hydrogenation of a hex-5-enofuranose | >5 | Moderate | [6] |
| D-glucose | Oxidation/reduction and periodate cleavage via a 7-carbon sugar | >5 | Not specified | [7] |
The Green Alternative: Enzymatic Synthesis
Biocatalysis offers an alternative pathway that circumvents harsh reagents and complex protecting group manipulations. The "Izumoring" strategy, a concept that links D- and L-sugar pools via enzymatic reactions, is particularly relevant.[8][9] This approach can utilize a cascade of isomerases and epimerases to convert a D-ketose into an L-ketose, which can then be isomerized to the desired L-aldose (L-idose).
Advantages & Disadvantages:
-
Pros: The primary advantage is the exceptional stereoselectivity of enzymes, which eliminates the need for protecting groups and reduces the number of steps. Reactions are performed in aqueous media under mild conditions.
-
Cons: A significant challenge is often an unfavorable thermodynamic equilibrium, which can result in low yields.[8] Furthermore, the required enzymes may not be commercially available or may have limited substrate specificity, hindering large-scale production.
Comparison: For researchers requiring gram-scale quantities of L-idose derivatives, the chemical synthesis routes, despite their complexity, are currently more established and higher-yielding.[1][2] Enzymatic methods hold promise for more sustainable production but require further development to overcome limitations in yield and scalability.[8][9]
Part 2: Applications in Glycochemistry and Drug Development
Penta-O-acetyl-α-L-idopyranose is not merely a synthetic endpoint; it is a versatile intermediate with critical applications.
Role as a Glycosyl Donor
In oligosaccharide synthesis, a "glycosyl donor" is a monosaccharide derivative activated at the anomeric carbon to facilitate the formation of a glycosidic bond with a "glycosyl acceptor" (another sugar or aglycon). Peracetylated sugars like penta-O-acetyl-L-idopyranose are common, stable glycosyl donors.[10] They can be activated using Lewis acids (e.g., BF₃·OEt₂, TMSOTf) to react with a free hydroxyl group on an acceptor molecule.[4][11][12]
General Glycosylation Workflow
Caption: Activation of the glycosyl donor for coupling with an acceptor.
This function is paramount for the assembly of GAG oligosaccharides, allowing the precise incorporation of the L-idose unit into a growing glycan chain.[13]
A Gateway to L-Iduronic Acid and Heparin Mimetics
The primary application of L-idose synthons is in the construction of GAGs, where the L-idose residue is subsequently oxidized to L-iduronic acid.[1] The synthesis of heparin-like oligosaccharides relies on this strategy. The L-idose unit is first incorporated into the oligosaccharide backbone via a glycosylation reaction. After the chain is assembled, the primary alcohol at the C-6 position of the L-idose residue is selectively oxidized to a carboxylic acid, yielding the final L-iduronic acid moiety.[1][2]
Pathway from L-Idose to L-Iduronic Acid in a Disaccharide
Caption: Synthetic sequence to obtain an L-iduronic acid-containing disaccharide.
Part 3: Performance Comparison with Alternatives
The synthetic difficulty of incorporating L-iduronic acid has led researchers to explore more accessible isostructural mimetics in synthetic GAGs. This provides a clear benchmark for the performance and necessity of authentic L-idose derivatives.
L-Iduronic Acid vs. Isostructural Mimetics
In the development of synthetic anticoagulant drugs like fondaparinux and idraparinux, the L-iduronic acid unit is essential for activity.[4] Studies have substituted this unit with other sugars to gauge the structural requirements for function.
Table 2: Biological Activity of L-Iduronic Acid and its Mimetics in Anticoagulant Pentasaccharides
| Pentasaccharide Component | Rationale for Substitution | Observed Anticoagulant Activity | Conclusion | Reference |
| L-Iduronic Acid (Native) | Gold Standard | High | The native structure is optimal for binding antithrombin. | [4] |
| D-Glucuronic Acid | C-5 epimer; more accessible | Loss of activity | The L-ido configuration is critical for proper conformational flexibility. | [4] |
| 6-deoxy-L-talose | A more easily synthesized L-sugar | Not specified, but implied loss of function | Fails to replicate the necessary conformational properties of IdoA. | [2] |
| L-Gulose | Prepared from inexpensive D-mannose | Maintained essential biological activity | A promising, more accessible substitute that can mimic IdoA's function. | [2] |
Experimental Insights: The data strongly indicate that simple substitution is often insufficient. Replacing L-iduronic acid with its C-5 epimer, D-glucuronic acid, results in a loss of anticoagulant activity.[4] This underscores that the specific conformational equilibrium between the ¹C₄ and ²S₀ chair and skew-boat forms of L-iduronic acid is a critical determinant of biological function, a feature not replicated by many other sugars.[4] While some replacements like L-gulose show promise, the unique properties of L-idose/L-iduronic acid frequently prove indispensable.[2]
Conclusion and Future Outlook
Penta-O-acetyl-α-L-idopyranose stands as a critical, albeit challenging, synthetic intermediate in glycobiology and medicinal chemistry. Its primary value lies in its role as a stable precursor to L-idose, the parent sugar of the functionally essential L-iduronic acid found in vital glycosaminoglycans like heparin.
A comparative analysis reveals that while enzymatic routes are intellectually appealing for their green credentials, multi-step chemical syntheses from abundant D-sugars remain the most practical and highest-yielding methods for obtaining gram-scale quantities.[3][5] The performance of L-iduronic acid-containing synthetic GAGs, when compared to analogues containing more accessible sugar mimetics, consistently validates the necessity of accessing the authentic L-ido configuration for full biological activity.[4]
For researchers in the field, the choice of synthetic route will depend on the required scale and available resources. However, the continued refinement of chemical syntheses, such as the efficient 3- and 5-step routes discussed, is progressively lowering the barrier to entry for studying and exploiting the unique biology of L-idose-containing structures.[3][5]
References
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Pardeshi, T., et al. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
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Sarpe, V., & Kulkarni, S. S. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides. Carbohydrate Research, 343(4), 596-606. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Retrieved from ResearchGate. [Link]
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Noti, C., et al. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides | Request PDF. Retrieved from ResearchGate. [Link]
-
Pothukanuri, S., et al. (2023). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering. Chemical Communications, 59(38), 5674-5677. [Link]
-
Fairweather, J. K., et al. (2019). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. Angewandte Chemie International Edition, 58(34), 11842-11846. [Link]
-
ResearchGate. (n.d.). Enzymatic production of l-hexoses based on the hexose Izumoring strategy. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Advances in the enzymatic production of L-hexoses. Retrieved from ResearchGate. [Link]
-
Hung, S. C., et al. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. Carbohydrate Research, 331(4), 369-374. [Link]
-
ResearchGate. (n.d.). Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose | Request PDF. Retrieved from ResearchGate. [Link]
-
Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. [Link]
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Satpathi, S., & Roy, B. (2019). Chemical O-Glycosylations: An Overview. Chemistry - An Asian Journal, 14(20), 3567-3585. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of PENTA-O-ACETYL-A-L-IDOPYRANOSE
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Penta-O-acetyl-a-L-idopyranose, grounded in established safety principles and regulatory standards. Our focus extends beyond simple instructions to explain the causality behind each procedural choice, ensuring a self-validating and trustworthy system for your laboratory.
Chemical Profile and Hazard Assessment
This compound (CAS No. 16299-15-3) is a fully protected acetylated monosaccharide.[1][2] While a specific Safety Data Sheet (SDS) for this L-ido isomer is not widely available, we can infer its primary characteristics from its close structural isomers, such as penta-O-acetyl-ß-D-glucopyranose.[3]
Based on this data, the compound is a white to off-white solid powder that is stable under normal conditions.[3] It is not classified as a hazardous substance under the US OSHA Hazard Communication Standard.[3] However, this does not mean it can be disposed of as common trash. All laboratory chemicals, regardless of their hazard classification, must be disposed of through a designated chemical waste stream to prevent environmental contamination and ensure compliance.[4][5]
The primary risks associated with this compound are physical rather than chemical. In its powdered form, it can be an irritant upon inhalation or contact with eyes, and standard chemical handling precautions are necessary.[3][6]
| Property | Value / Observation | Source |
| Physical State | Solid, Powder | [3] |
| Appearance | White to Off-white | [3] |
| Primary Hazards | Potential for dust inhalation; Not classified as hazardous by OSHA | [3][6] |
| Incompatibilities | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion | [3] |
Pre-Disposal Procedures: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risks. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE in laboratory settings.[7]
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) to prevent skin contact.[3][6]
-
Body Protection: A standard laboratory coat should be worn at all times.[8]
-
Respiratory Protection: While generally not required if handled in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating significant dust.[9]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the chemical waste management process. It prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office or licensed waste contractor.[10][11]
This compound must be classified and segregated as follows:
-
Physical State: Solid Waste . It must not be mixed with liquid waste streams.[4][10]
-
Chemical Composition: Non-Halogenated Organic Solid . This compound does not contain halogens (F, Cl, Br, I).[12] It is crucial to keep halogenated and non-halogenated waste streams separate, as disposal methods and costs for these categories differ significantly.
Causality: Mixing this organic solid with a liquid waste stream could create a slurry that is difficult to handle and characterize. More critically, mixing it with an incompatible chemical, such as a strong oxidizing agent from a different waste stream, could lead to a vigorous, exothermic reaction.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing waste this compound until it is collected by EHS.
Step 1: Designate a Waste Container
-
Select a container that is compatible with the waste. A wide-mouth, high-density polyethylene (HDPE) or glass jar with a screw-top lid is ideal for solid chemical waste.[11][13]
-
Ensure the container is clean, dry, and in good condition, with no cracks or deterioration.[5][11]
Step 2: Label the Container
-
Before adding any waste, affix a hazardous waste label to the container. This label must be filled out clearly.
-
Contents: Write the full chemical name: "this compound." Do not use abbreviations.
-
Hazards: While not officially classified as hazardous, it is best practice to note "Solid Chemical Waste" or "Non-Hazardous Lab Pack Waste."
-
Researcher Information: Include your name and lab location.
Step 3: Transferring the Waste
-
Perform the transfer inside a chemical fume hood or in a well-ventilated area to minimize the potential for dust inhalation.[6]
-
Carefully transfer residual powder from experimental glassware or weigh boats into the designated waste container using a spatula or brush.
-
Crucial Technique: Avoid creating dust clouds. If cleaning contaminated glassware, use a small amount of a compatible solvent (e.g., ethanol, acetone) to wet the solid residue, then wipe it out with a paper towel. This contaminated towel must also be disposed of in the solid waste container.
Step 4: Container Management and Storage
-
Keep the waste container securely closed at all times, except when adding waste.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be near the point of generation and under the control of the laboratory personnel.
-
Ensure the container has secondary containment, such as a spill tray, to contain any potential leaks.[5][10]
-
Do not overfill the container. Leave at least one inch of headspace to prevent spillage.[11]
Step 5: Arranging for Final Disposal
-
Once the container is full or you have no more of this waste to discard, complete the hazardous waste label and arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor. Adhere to your facility's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
While this compound is not a listed hazardous waste by the EPA, laboratory-generated chemical waste falls under the purview of the Resource Conservation and Recovery Act (RCRA).[5] The "cradle-to-grave" responsibility means that the generator (your institution) is responsible for the waste from its creation to its final, safe disposal. Adhering to the procedures outlined in this guide ensures compliance with regulations set forth by agencies like the EPA and OSHA and aligns with the best practices of laboratory safety.[5][7]
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Safety Guidelines. ETH Zurich. [Link]
-
MATERIAL SAFETY DATA SHEET - Monosaccharides, Disaccharides, and Polysaccharides. EY Laboratories, Inc. [Link]
-
EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Chemistry Lab Safety Guide. Scribd. [Link]
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LABORATORY HEALTH AND SAFETY RULES. University of Tasmania. [Link]
-
Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Essays in Biochemistry. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]
-
Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology. [Link]
-
Selective Acetylation of per-O-TMS-Protected Monosaccharides. NIH Public Access. [Link]
-
Hazardous laboratory waste classification. University of Barcelona. [Link]
-
Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. [Link]
-
Enzymic deacylation of esterified mono- and disaccharides. 3. The location of acetylated positions in partially acetylated sugars. Canadian Journal of Chemistry. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. fishersci.com [fishersci.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. danielshealth.com [danielshealth.com]
- 6. echemi.com [echemi.com]
- 7. osha.gov [osha.gov]
- 8. ethz.ch [ethz.ch]
- 9. eylabs.com [eylabs.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ub.edu [ub.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
